4-(3-Aminopropyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminopropyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZFXWMILDPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650837 | |
| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136604-78-9 | |
| Record name | 2-Amino-4-thiazolepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This compound is a notable heterocyclic amine incorporating the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering foundational data, a plausible synthetic pathway, detailed spectroscopic analysis, and safety protocols. By consolidating this information, this guide aims to facilitate further research and application of this versatile chemical building block.
Compound Identification and Nomenclature
Correctly identifying a chemical entity is the cornerstone of scientific research. This compound is a bifunctional molecule featuring a primary aliphatic amine at the terminus of a propyl chain and a 2-aminothiazole heterocyclic core. The dihydrochloride salt is a common commercially available form.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 136604-78-9 (Free Base) | Chemdiv |
| Molecular Formula | C₆H₁₁N₃S | [4][5] |
| Molecular Weight | 157.24 g/mol (Free Base) | [5] |
| 230.16 g/mol (Dihydrochloride Salt) | [6] | |
| SMILES String | NC1=NC(CCCN)=CS1 | [6] |
| InChI Key | BHCHUXXNTHWMGJ-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. The data below, primarily for the free base form, are based on predicted values, which are valuable for initial experimental design.
| Property | Value | Source(s) |
| Physical Form | Solid (Dihydrochloride Salt) | [6] |
| Boiling Point | 320.6 ± 25.0 °C (Predicted) | [5] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | Data not available; amine salts are generally water-soluble. | N/A |
Synthesis and Reactivity
Plausible Synthetic Pathway: Hantzsch Thiazole Synthesis
The most established and versatile method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis.[4][7][8] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[9] For the synthesis of the title compound, a plausible route would involve the reaction of a suitably protected α-haloketone with thiourea, followed by deprotection.
The key steps are:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone (e.g., 1-bromo-5-(Boc-amino)pentan-2-one). This is typically an Sₙ2 reaction.[7]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
-
Deprotection: Removal of the protecting group (e.g., Boc) from the primary amine yields the final product.
Chemical Reactivity
The molecule possesses two distinct amine functionalities, which govern its reactivity:
-
Primary Aliphatic Amine (-CH₂-NH₂): This group is a strong nucleophile and a moderately strong base. It is expected to readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.[10]
-
2-Aminothiazole Moiety: This group exhibits more complex reactivity. It can react as a nucleophile at either the exocyclic amino group or the endocyclic ring nitrogen, depending on the electrophile and reaction conditions.[11][12] Acylation and sulfonylation typically occur at the exocyclic nitrogen, whereas alkylation may favor the endocyclic nitrogen.[12]
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for this compound.
¹H NMR Spectroscopy
-
Thiazole Proton: A singlet is expected for the proton at the C5 position of the thiazole ring, likely appearing around δ 6.5 ppm.[13]
-
Propyl Chain Protons: The three methylene (-CH₂-) groups of the propyl chain will appear as multiplets. The two groups adjacent to the nitrogen atoms (α-protons) will be deshielded, appearing in the δ 2.5-3.0 ppm range. The central methylene group (β-proton) will be more shielded, appearing further upfield around δ 1.7-2.0 ppm.[14]
-
Amine Protons (-NH₂): The protons on both the primary amine and the 2-amino group will typically appear as broad signals. Their chemical shift is variable and depends on concentration and solvent. These signals will disappear upon the addition of D₂O to the sample, which is a key diagnostic test.[15]
¹³C NMR Spectroscopy
-
Thiazole Carbons: Three distinct signals are expected for the thiazole ring. The carbon at the C2 position, bonded to two nitrogen atoms, will be the most downfield (~168 ppm). The C4 and C5 carbons will appear in the aromatic region, around ~148 ppm and ~105 ppm, respectively.
-
Propyl Chain Carbons: The three aliphatic carbons of the propyl chain will resonate in the upfield region, typically between δ 25-45 ppm.[16]
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the 3450-3250 cm⁻¹ region (one for asymmetric stretch, one for symmetric stretch).[15][17][18] These bands are typically sharper than O-H stretches.[19]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the propyl chain will be observed just below 3000 cm⁻¹.
-
N-H Bending: A bending (scissoring) vibration for the primary amine groups is expected in the 1650-1580 cm⁻¹ range.[17][19]
-
Ring Vibrations: C=N and C=C stretching vibrations from the thiazole ring will appear in the 1600-1475 cm⁻¹ region.[20]
Mass Spectrometry
-
Molecular Ion Peak: The free base has a molecular weight of 157.24. In accordance with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, the molecular ion peak (M⁺) is expected at m/z = 157.[5][6][21] This is a strong indicator for the presence of an odd number of nitrogens (three, in this case).
-
Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[6][21][22] For this molecule, cleavage of the Cα-Cβ bond in the propyl chain is likely, leading to the loss of an ethyl radical and the formation of a resonance-stabilized iminium cation.
Potential Applications in Drug Discovery
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3][23] Derivatives have demonstrated a vast range of biological activities, including:
-
Anticancer/Antiproliferative: Many 2-aminothiazole derivatives act as kinase inhibitors or tubulin polymerization inhibitors.[1][24][25]
-
Antimicrobial and Antifungal: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[1][26]
-
Anti-inflammatory: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[1][26]
Given this precedent, this compound serves as a valuable and versatile building block. The primary amine provides a convenient handle for derivatization, allowing for its incorporation into larger molecules through amide bond formation or other linkages to explore new chemical space and develop novel therapeutic agents.[27][28]
Safety and Handling
Hazard Identification
The dihydrochloride salt of this compound is classified as hazardous.
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H318 - Causes serious eye damage.[6]
-
General Hazards: Like many amines, it may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.[29][30]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[29][31]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[29][31]
-
Spill & Disposal: In case of a spill, avoid creating dust. Dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for hazardous waste disposal.[30] All waste should be handled according to institutional and local environmental regulations.[32]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[33]
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its chemical structure, featuring both a reactive primary amine and a biologically relevant 2-aminothiazole core, makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. This guide has provided a detailed summary of its core chemical properties, a viable synthetic strategy, and a predictive analysis of its spectroscopic signature, offering a solid foundation for researchers aiming to utilize this compound in their work. While the 2-aminothiazole moiety is a powerful tool, researchers should also be mindful of its potential classification as a toxicophore and proceed with appropriate safety and toxicological evaluations during drug development.[2][27]
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Online] Available at: [Link]
-
YouTube. synthesis of thiazoles. [Online] Available at: [Link]
-
CUTM Courseware. Thiazole. [Online] Available at: [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]
-
Mass Spectrometry: Fragmentation. [Online] Available at: [Link]
-
YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Online] Available at: [Link]
-
NIH National Library of Medicine. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online] Available at: [Link]
-
PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Online] Available at: [Link]
-
ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Online] Available at: [Link]
-
ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. [Online] Available at: [Link]
-
ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Online] Available at: [Link]
-
ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Online] Available at: [Link]
-
ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Online] Available at: [Link]
-
UCLA. IR: amines. [Online] Available at: [Link]
-
ResearchGate. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Online] Available at: [Link]
-
ChemDmart. SAFETY DATA SHEET TRC-A630415-5G - 2-Aminothiazole. [Online] Available at: [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Online] Available at: [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Online] Available at: [Link]
-
NIH National Library of Medicine. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Online] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Online] Available at: [Link]
-
Illinois State University. Infrared Spectroscopy. [Online] Available at: [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Online] Available at: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Online] Available at: [Link]
-
NIH National Library of Medicine. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Online] Available at: [Link]
-
ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Online] Available at: [Link]
-
ResearchGate. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Online] Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Online] Available at: [Link]
-
ResearchGate. Can anyone help me with interpreting this 1H and 13C NMR spectrum. [Online] Available at: [Link]
-
ChemSynthesis. 1,3-thiazol-2-amine - 96-50-4. [Online] Available at: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online] Available at: [Link]
-
NIH National Library of Medicine. Backbone and sidechain 1H, 15N and 13C resonance assignments of a multidrug efflux membrane protein using solution and solid-state NMR. [Online] Available at: [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Online] Available at: [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Online] Available at: [Link]
-
ResearchGate. Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. [Online] Available at: [Link]
-
MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Online] Available at: [Link]
-
NIH National Library of Medicine. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Online] Available at: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. mdpi.com [mdpi.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. wikieducator.org [wikieducator.org]
- 20. nanobioletters.com [nanobioletters.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. cdhfinechemical.com [cdhfinechemical.com]
- 30. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 31. chemdmart.com [chemdmart.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. fishersci.com [fishersci.com]
4-(3-Aminopropyl)-1,3-thiazol-2-amine synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Introduction
This compound is a heterocyclic compound featuring a 2-aminothiazole core linked to an aminopropyl side chain. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents with applications ranging from antiviral and antibacterial to anticancer and anti-inflammatory roles.[1][2][3][4] Specifically, substituted aminothiazoles have been investigated as histamine H2-receptor agonists, highlighting their potential in modulating key biological pathways.[5] The synthesis of this specific molecule presents a unique challenge due to the presence of two primary amino groups with different reactivities—the exocyclic amine on the thiazole ring and the terminal amine on the propyl side chain. This guide provides a comprehensive overview of a robust synthetic pathway, grounded in established chemical principles and designed for practical implementation in a research setting.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis with a Protecting Group Approach
The cornerstone of 2-aminothiazole synthesis is the Hantzsch reaction, a classic condensation reaction between an α-haloketone and a thiourea derivative.[1][6] Given the structure of our target molecule, a direct Hantzsch reaction using a precursor already containing the free aminopropyl chain is unfeasible. The nucleophilic primary amine on the side chain would compete with the thiourea in reacting with the α-haloketone, leading to a complex mixture of unwanted byproducts.
Therefore, the most logical and efficient strategy involves a protecting group approach. The terminal amino group of the propyl side chain is temporarily masked with a protecting group. This allows the Hantzsch cyclization to proceed cleanly, forming the thiazole ring. A final deprotection step then liberates the terminal amine to yield the desired product. This multi-step pathway ensures high regioselectivity and chemical fidelity.
Visualizing the Main Synthetic Pathway
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
-
Protocol:
-
Dissolve the crude 1-chloro-5-phthalimidopentan-2-one and thiourea (1.1 equivalents) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [7] 3. Upon completion, cool the reaction mixture to room temperature. A solid product, N-(3-(2-amino-1,3-thiazol-4-yl)propyl)phthalimide , may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, pour the mixture over crushed ice to induce precipitation. [7] 5. Wash the crude product with cold water and a small amount of cold ethanol. Recrystallize from ethanol to obtain the purified protected thiazole.
-
Part 3: Final Deprotection
The final step is the removal of the phthalimide group to unveil the primary amine of the propyl side chain.
-
Rationale: The Ing-Manske procedure, using hydrazine hydrate, is the standard method for cleaving phthalimides. Hydrazine acts as a potent nucleophile, attacking the imide carbonyls and releasing the desired primary amine in a stable, easily isolated form.
-
Protocol:
-
Suspend the purified N-(3-(2-amino-1,3-thiazol-4-yl)propyl)phthalimide in ethanol.
-
Add hydrazine hydrate (approx. 2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Acidify the filtrate with concentrated HCl to pH ~1-2 to form the hydrochloride salt of the product, which is often easier to handle and purify.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure This compound dihydrochloride .
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium hydroxide, followed by extraction with an organic solvent.
-
Data Summary Table
| Step | Compound Name | Starting Material | Key Reagents | Expected Yield (%) |
| 1A | N-(4-Carboxybutyl)phthalimide | 5-Aminopentanoic Acid | Phthalic Anhydride | 85-95 |
| 1B | 1-Chloro-5-phthalimidopentan-2-one | Product from 1A | Oxalyl Chloride, Diazomethane, HCl | 60-70 (over 2 steps) |
| 2 | N-(3-(2-Amino-1,3-thiazol-4-yl)propyl)phthalimide | Product from 1B | Thiourea | 70-85 |
| 3 | This compound | Product from 2 | Hydrazine Hydrate | 80-90 |
Note: Yields are estimates and may vary based on experimental conditions and scale.
Conclusion
The synthesis of this compound is effectively achieved through a well-designed, multi-step sequence that leverages the classic Hantzsch thiazole synthesis. The strategic use of a phthalimide protecting group is critical to prevent side reactions and ensure a high yield of the desired product. Each step—protection, α-haloketone formation, cyclization, and deprotection—is a robust and well-documented transformation, making this pathway reliable for producing the target compound for further research in drug discovery and development. The protocols described herein provide a solid foundation for researchers and scientists aiming to synthesize this and structurally related aminothiazole derivatives.
References
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Sci. Int.(Lahore), 34(6), 563-568.
-
Timmerman, H., et al. (1990). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 33(1), 4-11. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Metwally, K. A. (2011). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Af. J. Chem, 64(3), 225-264. [Link]
-
Dighe, S. S., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Research Journal of Pharmacy and Technology, 11(1), 133-137. [Link]
-
Khan, I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]
-
Pocha, V. R., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Int. J. Drug Dev. & Res., 4(4), 231-237. [Link]
-
Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]
-
Duong, C. T., et al. (2020). Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to 4-(3-Aminopropyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-(3-aminopropyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic route based on established chemical principles, its expected analytical characteristics, and a prospective workflow for evaluating its biological activity, particularly in the context of oncology research.
Chemical Identity and Structural Elucidation
IUPAC Name: this compound
The core structure of this molecule is a 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This ring is substituted at the 2-position with an amine group and at the 4-position with a 3-aminopropyl group. The presence of two primary amine groups and the thiazole core makes this an interesting scaffold for exploring structure-activity relationships in various biological targets.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | |
| Molecular Weight | 157.24 g/mol | |
| Monoisotopic Mass | 157.06737 Da | [1] |
| XlogP (predicted) | 0.3 | [1] |
| CAS Number | 136604-78-9 (dihydrochloride) |
Proposed Synthesis via Hantzsch Thiazole Synthesis
The key challenge lies in the selection of a suitable α-haloketone precursor that will install the 3-aminopropyl side chain at the 4-position of the thiazole ring. A plausible precursor is 1-bromo-5-phthalimidopentan-2-one. The phthalimide group serves as a protecting group for the primary amine, which can be deprotected in the final step.
Proposed Synthetic Scheme:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)propyl)phthalimide (Protected Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-5-phthalimidopentan-2-one (1 equivalent) and thiourea (1.1 equivalents).
-
Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis, as it readily dissolves both the α-haloketone and thiourea and has a suitable boiling point for the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Slight Excess of Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more complex and likely more expensive α-haloketone.
Step 2: Deprotection to Yield this compound
-
Suspend the protected thiazole intermediate from Step 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.
Causality behind Experimental Choices:
-
Hydrazine for Deprotection: Hydrazine is the standard reagent for the removal of a phthalimide protecting group via the Ing-Manske procedure. It forms a stable cyclic phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion.
Predicted Analytical and Spectroscopic Data
While experimental data is not widely published, the expected spectroscopic characteristics can be predicted based on the structure and data from analogous compounds.
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A multiplet around δ 1.8-2.0 ppm (2H, CH₂)- A triplet around δ 2.7-2.9 ppm (2H, CH₂ adjacent to thiazole)- A triplet around δ 3.0-3.2 ppm (2H, CH₂ adjacent to NH₂)- A singlet around δ 6.5-6.7 ppm (1H, thiazole C5-H)- Broad singlets for the NH₂ protons (exchangeable with D₂O) |
| ¹³C NMR | - Signals in the aliphatic region (δ 25-45 ppm) for the three propyl carbons- A signal around δ 100-110 ppm for the thiazole C5- A signal around δ 140-150 ppm for the thiazole C4- A signal around δ 165-175 ppm for the thiazole C2 |
| IR Spectroscopy | - N-H stretching of primary amines (two bands) in the region of 3300-3500 cm⁻¹- C-H stretching of the propyl chain just below 3000 cm⁻¹- C=N stretching of the thiazole ring around 1600-1650 cm⁻¹- N-H bending of the primary amines around 1560-1640 cm⁻¹ |
| Mass Spectrometry (ESI+) | - Predicted [M+H]⁺ at m/z 158.07465[1] |
Potential Biological Activity and Proposed Screening Workflow
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties. Some thiazole derivatives act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Given this precedent, a logical first step in evaluating the biological potential of this compound is to screen it for cytotoxic activity against a panel of human cancer cell lines.
Proposed Workflow for Anticancer Activity Screening:
Caption: A proposed experimental workflow for evaluating the anticancer potential of this compound.
Experimental Protocol: Primary Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Trustworthiness and Self-Validation:
The inclusion of both positive and negative controls in the cytotoxicity assay is crucial for validating the results. The positive control ensures that the assay is sensitive to cytotoxic agents, while the negative control provides a baseline for cell viability. Reproducibility should be confirmed by performing the assay in triplicate and on multiple independent occasions.
Conclusion
This compound is a molecule with a chemically interesting structure that warrants further investigation. The proposed synthetic route, based on the reliable Hantzsch thiazole synthesis, provides a clear path to obtaining this compound for further study. The predicted analytical data will be instrumental in confirming its identity and purity. The proposed biological screening workflow offers a logical starting point for exploring its potential as a novel therapeutic agent, particularly in the field of oncology. This guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this promising thiazole derivative.
References
-
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. [Link]
-
Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(8), e0201823. [Link]
-
PubChem. This compound dihydrochloride. [Link]
Sources
Synthesis of the 4-Substituted-2-Aminothiazole Core: The Hantzsch Synthesis
An In-Depth Technical Guide to the Biological Activity of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Abstract: The 2-aminothiazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds.[1] Its inherent chemical versatility allows for extensive structural modifications, yielding a diverse library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] While specific biological data for this compound is not extensively documented in publicly available literature, its structural foundation suggests a high potential for significant bioactivity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential. We will explore the primary synthesis route for the 2-aminothiazole core, delve into the most prominent and well-characterized biological activities of its derivatives—anticancer and antimicrobial—and provide detailed, field-proven experimental protocols to facilitate the systematic evaluation of this promising compound.
The most established and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide (or thiourea, for a 2-amino substituent).[7][8] The causality behind this choice of reaction lies in its reliability, high yields, and the ready availability of starting materials, making it an ideal starting point for synthesizing this compound and its analogs.
The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: General Hantzsch Synthesis for a 4-Substituted-2-Aminothiazole
This protocol is a self-validating system; successful synthesis of the thiazole product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), ensuring the integrity of the starting material for subsequent biological assays.
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol.[5]
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralization & Precipitation: Pour the cooled solution into a beaker containing a dilute aqueous solution of a base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct and precipitate the 2-aminothiazole product.[5]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-substituted thiazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticancer Potential: Targeting Microtubule Dynamics
A significant number of 2-aminothiazole derivatives have demonstrated potent anticancer activity, often by functioning as inhibitors of tubulin polymerization.[9][10] Microtubules are critical components of the cytoskeleton, playing an essential role in the formation of the mitotic spindle during cell division.[11] By binding to tubulin (the protein subunit of microtubules), these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9] This established mechanism makes it a primary hypothesis for the potential anticancer activity of this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Quantitative Data: Antimicrobial Activity of Representative Thiazole Derivatives
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible microbial growth. [12]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Heteroaryl Thiazoles | S. aureus (MRSA) | 230 - 700 | [13] |
| Heteroaryl Thiazoles | E. coli | 230 - 700 | [13] |
| Sulfathiazole Derivatives | Candida strains | 7.8 - 93.7 | [14][15] |
| 2,4-Disubstituted Thiazoles | P. aeruginosa | 230 - 940 | [16][13]|
Experimental Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is the gold-standard method for determining the MIC of an antimicrobial agent. [17][18]It is highly reproducible and quantitative.
-
Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL. 2. Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. [19]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm with a plate reader. [19]
Conclusion and Future Directions
The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in yielding compounds with potent biological activities. Based on this extensive precedent, this compound is a compelling candidate for investigation as both an anticancer and antimicrobial agent. The primary hypothesized mechanism for its anticancer effect is the inhibition of tubulin polymerization, leading to mitotic arrest, a hallmark of many successful chemotherapeutics. Its potential as an antimicrobial agent is equally strong, given the broad-spectrum activity of related thiazoles.
This guide provides a robust, logical, and experimentally validated framework for the initial characterization of this compound. Successful identification of activity using these protocols should be followed by more advanced studies, including elucidation of the specific molecular binding site on tubulin, evaluation against drug-resistant microbial strains, in vivo efficacy studies in animal models, and a comprehensive toxicological assessment.
References
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Jo, A., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.10.1-28.10.13. [Link]
-
Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Gontijo, R.J.P.S., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(23), 5769. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed, 33800023. [Link]
-
Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 125-141. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Glamočić, J., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4817. [Link]
-
Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Leah4sci. Hantzsch Thiazole Synthesis. (2019). YouTube. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
-
Boultif, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(12), 2296. [Link]
-
Bio-protocol. Tubulin Polymerization Assay. [Link]
-
Wilson, C.J., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8, 1782. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Heithoff, D.M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(1), 100287. [Link]
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Wang, Y., et al. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters, 17(17), 4236-4239. [Link]
-
Adan, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. [Link]
-
Al-Shabib, N.A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103851. [Link]
-
Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]
-
Vitanza, L., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Life, 9(3), 68. [Link]
-
ResearchGate. Synthesis of 4-substituted and 4,5-disubstituted 2-aminothiazoles... [Link]
-
APEC. Antimicrobial Susceptibility Testing. [Link]
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]
-
Kumar, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 213-241. [Link]
-
ResearchGate. Design 2-aminothiazoles as microtubule targeting agents based on... [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 183-193. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. jchemrev.com [jchemrev.com]
- 16. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 17. woah.org [woah.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(3-Aminopropyl)-1,3-thiazol-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(3-aminopropyl)-1,3-thiazol-2-amine scaffold is a compelling heterocyclic motif in medicinal chemistry. As a derivative of the versatile 2-aminothiazole core, this structure presents unique opportunities for therapeutic innovation due to the presence of a flexible, basic aminopropyl side chain at the 4-position. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and biological potential of this compound derivatives and their analogs. We will delve into established synthetic methodologies, explore the nuanced structure-activity relationships (SAR), and discuss their known and potential biological targets. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The 2-Aminothiazole Core and the Significance of the 4-(3-Aminopropyl) Substituent
The 2-aminothiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in drug discovery is attributed to its favorable physicochemical properties, metabolic stability, and its ability to engage in diverse interactions with biological targets.[3][4]
The introduction of a 3-aminopropyl group at the 4-position of the 2-aminothiazole ring imparts distinct characteristics to the parent molecule. The primary amine provides a key basic center, allowing for salt formation and crucial hydrogen bonding interactions with biological macromolecules. The three-carbon aliphatic chain offers conformational flexibility, enabling the molecule to adopt various spatial arrangements to fit into binding pockets. This combination of a rigid aromatic core and a flexible basic side chain makes the this compound scaffold a promising starting point for the design of novel ligands for a range of biological targets.
Synthesis of the this compound Scaffold and its Derivatives
The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5] This classical method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.
To generate the this compound scaffold, a key starting material is a suitably protected α-haloketone bearing the aminopropyl side chain. A general synthetic approach is outlined below.
General Synthetic Protocol
A plausible and efficient route to the target scaffold and its derivatives is a multi-step synthesis commencing with a protected amino-aldehyde or amino-ketone.
Step 1: Preparation of the α-Haloketone Intermediate
The synthesis begins with a protected 4-aminobutanal or a related ketone. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Starting Material: N-Boc-4-aminobutanal.
-
Reaction: The protected aldehyde undergoes a Grignard reaction or a similar nucleophilic addition to introduce the carbon that will become part of the thiazole ring. Subsequent oxidation and halogenation at the α-position yield the key α-haloketone intermediate.
Step 2: Hantzsch Thiazole Synthesis
The α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol or isopropanol, often with heating, to form the 2-aminothiazole ring.
-
Reactants: Protected α-haloketone and thiourea.
-
Conditions: Refluxing in a protic solvent.
Step 3: Deprotection and Derivatization
The final step involves the removal of the protecting group from the aminopropyl side chain, typically using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The resulting primary amine can then be further derivatized to explore structure-activity relationships.
-
Deprotection: Treatment with an acid to remove the Boc group.
-
Derivatization: The free amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to generate a library of derivatives.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the target scaffold and its derivatives.
Structure-Activity Relationships (SAR)
While specific SAR data for this compound derivatives is not extensively published, we can extrapolate potential key structural features for biological activity based on related 2-aminothiazole scaffolds.
The 2-Amino Group
The 2-amino group is a critical pharmacophore in many biologically active 2-aminothiazoles. It can act as a hydrogen bond donor and acceptor.
-
Substitution: The SAR of many 2-aminothiazole series reveals that the N-2 position is highly amenable to modification.[3][4] Acylation or alkylation of the 2-amino group can significantly impact potency and selectivity for various targets. For instance, in a series of antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position dramatically improved activity.[3]
The 4-(3-Aminopropyl) Side Chain
The aminopropyl chain offers several points for modification to probe the chemical space around a biological target.
-
Chain Length: The length of the alkylamino chain at the 4-position can influence binding affinity. Shorter (e.g., aminoethyl) or longer (e.g., aminobutyl) chains may alter the positioning of the terminal amino group within a binding pocket.
-
Substitution on the Amine: The terminal primary amine is a key site for derivatization. N-alkylation, N-acylation, or incorporation into a heterocyclic ring system can modulate the basicity, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity. For example, in a series of benzothiazole-based histamine H3 receptor antagonists, lipophilic substituents on a piperazine or piperidine ring, which can be considered constrained analogs of an N,N-dialkylaminopropyl group, led to potent antagonists.[6]
The Thiazole Ring
The thiazole ring itself is generally considered a core, and often intolerant to major modifications in established pharmacophores.[3] However, substitution at the 5-position could be explored to fine-tune electronic properties and steric interactions.
Logical Relationship: Key Areas for SAR Exploration
Caption: Key structural components for SAR studies of the this compound scaffold.
Biological Targets and Therapeutic Potential
The structural features of this compound derivatives suggest potential activity against a range of biological targets.
Histamine Receptors
The aminopropyl side chain bears a structural resemblance to the ethylamine moiety of histamine. This suggests that derivatives of this scaffold could be investigated as modulators of histamine receptors, particularly the H3 receptor, which is a target for neurological and cognitive disorders. Research on related benzothiazoles has shown that derivatives with a basic amine separated from the heterocyclic core by a flexible linker can act as histamine H3 receptor antagonists.[6][7]
Kinases
The 2-aminothiazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. While the 4-(3-aminopropyl) substitution is less common in this context, it could potentially be exploited to interact with solvent-exposed regions or allosteric sites of kinases.
Other Potential Targets
Given the broad bioactivity of 2-aminothiazoles, derivatives of the 4-(3-aminopropyl) scaffold could also be explored for:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[1]
-
Anticancer Activity: The 2-aminothiazole core is present in several anticancer agents.[8]
-
Anti-inflammatory Activity: Some 2-aminothiazoles have shown inhibitory activity against enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS).[9]
Future Perspectives
The this compound scaffold represents a relatively underexplored area of chemical space with significant potential for the development of novel therapeutic agents. Future research efforts should focus on:
-
Library Synthesis: The generation of diverse libraries of derivatives with modifications at the 2-amino and the terminal aminopropyl positions is crucial for systematic SAR exploration.
-
Target Identification: High-throughput screening of these libraries against a broad range of biological targets will be instrumental in identifying novel activities.
-
Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds will be essential for their successful development as drug candidates.
Conclusion
The this compound core is a versatile and promising scaffold for medicinal chemistry. Its synthesis is accessible through established methods like the Hantzsch reaction, and it offers multiple points for derivatization to modulate its physicochemical and pharmacological properties. While specific biological data for this particular family of compounds is limited in the public domain, the known activities of related 2-aminothiazoles suggest a high potential for the discovery of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules.
References
-
Walczyński, K., et al. (2000). New, non-imidazole histamine H3 receptor antagonists were prepared and in vitro tested as H3 receptor antagonists measured as the electrically evoked contraction of the guinea-pig jejunum. PubMed. [Link]
-
Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]
-
Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]
- Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
- Walczyński, K., et al. (2000). New 2-Substituted Benzothiazoles as Histamine H3 Antagonists. Sci-Hub.
-
Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Rashdan, H. R. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Pinga, S. K., & Parimi, U. (2018). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
-
Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]
- Khalifa, M. E. (2018).
-
Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. PubMed. [Link]
-
PubChem. 4-(2-Aminoethyl)-1,3-thiazol-2-amine. PubChem. [Link]
- Rao, C. V., et al. (2013).
-
G., B., et al. (2017). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PubMed Central. [Link]
- ideXlab. H3 Receptor Antagonists. ideXlab.
-
Er, M., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]
-
Kumar, A., et al. (2017). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]
-
Khan Academy. (2019). synthesis of thiazoles. YouTube. [Link]
-
Al-Ostath, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Ahmad, S., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]
- Wang, X., et al. (2022). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.red [sci-hub.red]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 2-aminothiazole compounds
An In-Depth Technical Guide on the Core Mechanisms of Action of 2-Aminothiazole Compounds
Executive Summary
The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2] This guide offers a detailed exploration into the multifaceted mechanisms of action through which 2-aminothiazole derivatives exert their therapeutic effects. We will dissect their role as potent kinase inhibitors, novel anti-prion agents, and broad-spectrum antimicrobials. By synthesizing data from biochemical assays, cellular studies, and structural biology, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocyclic motif. We will delve into the causality behind experimental designs, present detailed protocols for mechanism validation, and visualize the complex signaling pathways involved, thereby offering a robust resource for advancing future drug discovery efforts.
Introduction: The 2-Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore found in numerous natural and synthetic compounds.[2][3] The addition of an amino group at the C2 position yields the 2-aminothiazole (2-AT) core, a structure that has proven exceptionally fruitful in the development of therapeutic agents.[4] Its broad pharmacological spectrum is remarkable, with derivatives demonstrating anticancer, anti-prion, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5] This versatility stems from the scaffold's ability to engage in specific molecular interactions, particularly hydrogen bonding, with various biological targets. Clinically successful drugs, such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, feature the 2-aminothiazole nucleus, underscoring its significance in oncology.[1][6] This guide will elucidate the primary mechanisms that underpin the diverse bioactivities of this important compound class.
Core Mechanism of Action I: Protein Kinase Inhibition
A predominant mechanism of action for 2-aminothiazole derivatives is the inhibition of protein kinases, a large family of enzymes that regulate the majority of cellular processes. Many 2-aminothiazole compounds function as ATP-competitive inhibitors, binding to the kinase hinge region and blocking the phosphorylation of downstream substrates.[7]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] 2-aminothiazole derivatives have been developed as potent inhibitors of several CDKs, including CDK2, CDK4, and CDK6.[1][8]
Mechanism: These compounds competitively bind to the ATP-binding pocket of the CDK.[9] This action prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[8][10] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, suppressing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[10] By inhibiting CDK4/6 and CDK2, 2-aminothiazole compounds maintain Rb in its active state, leading to a G1 cell cycle arrest and halting cancer cell proliferation.[8][11] This can ultimately trigger apoptosis (programmed cell death).[9] The efficacy of these inhibitors is often demonstrated by a reduction in the phosphorylation of CDK substrates like Rb and histone H1 in cellular assays.[9][12]
Signaling Pathway: CDK/Rb-Mediated Cell Cycle Control
Caption: CDK/Rb pathway and inhibition by 2-aminothiazoles.
Quantitative Data: Antiproliferative Activity of CDK Inhibitors
| Compound ID/Description | Target(s) | Cell Line | IC50 (nM) | Reference |
| SNS-032 (BMS-387032) | CDK2 | A2780 (Ovarian) | 95 | [1] |
| N-Acyl-2-aminothiazole | CDK2/cycE | - | Potent Inhibition | [1] |
| Compound A | CDK4, CDK6 | - | 9.2, 7.8 | [10] |
| Dasatinib | Bcr-Abl, Src | K562 (Leukemia) | 11,080 (µM) | [1][13] |
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are essential for proper mitotic progression, regulating events like centrosome maturation, spindle assembly, and chromosome segregation.[14][15] Their overexpression is linked to tumorigenesis, making them attractive therapeutic targets.
Mechanism: 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Aurora kinases.[2][14] By blocking the kinase activity, these compounds induce a cascade of mitotic defects. A key hallmark of Aurora kinase inhibition is the decreased phosphorylation of histone H3 at serine 10.[5][14] This ultimately leads to a failure of cytokinesis (the final step in cell division), resulting in cells with multiple nuclei (polyploidy) and subsequent cell death, a process known as endoreduplication.[14]
Experimental Workflow: Validating Aurora Kinase Inhibition
Caption: Workflow for assessing Aurora kinase inhibitor activity.
Core Mechanism of Action II: Anti-Prion Activity
Prion diseases are fatal neurodegenerative disorders caused by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious, and aggregate-prone isoform known as PrPSc.[16]
Mechanism: High-throughput screening has identified 2-aminothiazole compounds as potent inhibitors of PrPSc formation in infected neuronal cell lines.[17][18] Preliminary mechanistic studies suggest that these compounds do not act by decreasing the expression of the PrPC substrate or by directly denaturing existing PrPSc aggregates.[16][19] Instead, the prevailing hypothesis is that 2-aminothiazoles inhibit the formation of new PrPSc from PrPC or enhance the cellular clearance of PrPSc.[16][19] The precise molecular target remains to be identified, but the robust structure-activity relationships suggest engagement with a specific cellular factor or pathway involved in prion propagation.[19]
Logical Relationship: Proposed Anti-Prion Mechanism
Caption: Hypothesized mechanism of 2-aminothiazole anti-prion activity.
Core Mechanism of Action III: Antimicrobial Activity
The 2-aminothiazole scaffold is present in numerous antimicrobial agents, including third-generation cephalosporin antibiotics.[20] Novel derivatives continue to be developed with broad-spectrum activity.
Mechanism: The antimicrobial mechanisms are diverse and depend on the specific derivative.
-
Direct Bactericidal/Fungicidal Activity: Many derivatives exhibit direct activity against a range of microbes, including drug-resistant strains of Gram-positive bacteria (e.g., MRSA) and fungi.[21][22] While the exact targets are often under investigation, they are presumed to interfere with essential cellular processes.
-
Synergistic Activity: Some 2-aminothiazole compounds act as antibiotic adjuvants. For example, certain derivatives can synergize with polymyxin E to combat multidrug-resistant Gram-negative bacteria. The proposed mechanism involves the 2-aminothiazole compound targeting and disrupting the bacterial outer membrane, thereby increasing its permeability and enhancing the efficacy of polymyxin E.[21]
Experimental Protocols
5.1. In Vitro Kinase Inhibition Assay [13]
-
Objective: To determine the concentration of a 2-aminothiazole compound required to inhibit 50% of a target kinase's activity (IC50).
-
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a specific peptide substrate (e.g., a biotinylated peptide), and kinase assay buffer.
-
Compound Addition: Add the 2-aminothiazole inhibitor, serially diluted in DMSO, to the wells. Include a DMSO-only control (0% inhibition) and a well without ATP (100% inhibition).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Detect the amount of phosphorylated substrate. A common method is to add a europium-labeled anti-phosphoserine/threonine antibody and an allophycocyanin-streptavidin acceptor. The resulting time-resolved fluorescence resonance energy transfer (TR-FRET) signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
5.2. Cellular PrPSc Reduction Assay [17]
-
Objective: To measure the reduction of PrPSc levels in prion-infected cells after treatment with a 2-aminothiazole compound.
-
Methodology:
-
Cell Plating: Plate prion-infected mouse neuroblastoma cells (e.g., ScN2a) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with the test compounds at various concentrations for 6 days.
-
Cell Lysis: After incubation, lyse the cells directly in the wells.
-
Proteinase K Digestion: Treat a portion of the lysate with Proteinase K (PK) to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core. A control aliquot is left undigested.
-
ELISA Detection: Use a sandwich ELISA to quantify the remaining PrPSc. Coat plates with an anti-PrP capture antibody. Add the PK-digested lysates, followed by a denaturing step (e.g., with guanidine thiocyanate) to expose the epitope. Detect with a horseradish peroxidase (HRP)-conjugated anti-PrP antibody and a chemiluminescent substrate.
-
Data Analysis: Normalize the PrPSc signal to total protein content or a housekeeping gene. Calculate the 50% effective concentration (EC50) by plotting the percentage of PrPSc reduction against compound concentration.
-
Conclusion and Future Perspectives
The 2-aminothiazole scaffold is a remarkably versatile platform for drug discovery, with derivatives demonstrating potent and diverse mechanisms of action. As kinase inhibitors, they effectively halt cell cycle progression and induce apoptosis in cancer cells. As anti-prion agents, they represent a promising, albeit mechanistically enigmatic, avenue for treating fatal neurodegenerative diseases. Their continued exploration as antimicrobial agents provides new strategies for combating drug resistance. Future research should focus on elucidating the precise molecular targets for their anti-prion and antimicrobial activities, which will enable more rational, target-based drug design. Furthermore, optimizing the pharmacokinetic and safety profiles of these compounds will be critical for translating their potent in vitro activities into clinically successful therapeutics.
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (n.d.). PubMed. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]
-
Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2010). PubMed. [Link]
-
Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2009). Taylor & Francis Online. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (n.d.). Europe PMC. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). NIH. [Link]
-
Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. (n.d.). NIH. [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (n.d.). PubMed Central. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases. (2011). NIH. [Link]
-
Discovery of selective aminothiazole aurora kinase inhibitors. (2008). PubMed. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). NIH. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (n.d.). PubMed. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]
-
2-Aminothiazoles as therapeutic leads for prion diseases. (2011). PubMed. [Link]
-
Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (n.d.). ACS Publications. [Link]
-
2-aminothiazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (n.d.). ResearchGate. [Link]
-
Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. (2024). PubMed. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). De Gruyter. [Link]
-
Molecular co-crystals of 2-aminothiazole derivatives. (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. [Link]
-
Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. (2002). Audrey Yun Li. [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ACS Publications. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). NIH. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR. [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Discovery and History of Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring, containing a sulfur and a nitrogen atom, along with an amino group, possesses the unique ability to engage in diverse molecular interactions, making it a versatile building block in drug design.[2] From the early days of antibacterial chemotherapy to the modern era of targeted cancer treatments, aminothiazole derivatives have played a pivotal role in the development of transformative medicines.
This technical guide provides a comprehensive exploration of the discovery and history of aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also in-depth technical insights into the synthesis, mechanism of action, and structure-activity relationships (SAR) that have driven the evolution of this remarkable class of compounds. We will delve into the foundational synthetic methodologies, trace the lineage of key aminothiazole-containing drugs, and provide detailed experimental protocols to bridge theory with practice.
The Genesis: Hantzsch Thiazole Synthesis
The journey of aminothiazole derivatives begins with the seminal work of Arthur Hantzsch in 1887, who developed a robust method for the synthesis of the thiazole ring.[3] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely utilized methods for constructing this heterocyclic core.[4]
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The α-haloketone possesses two electrophilic centers: the carbonyl carbon and the carbon bearing the halogen. The thioamide, on the other hand, acts as a binucleophile, with the sulfur atom being a soft nucleophile and the nitrogen atom being a harder nucleophile.
Mechanistic Pathway of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established sequence of steps, each driven by fundamental principles of organic reactivity. The following diagram illustrates the generally accepted mechanism for the reaction of an α-haloketone with thiourea to form a 2-aminothiazole.
A more detailed, step-by-step mechanistic rationale is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide ion. This step is a classic SN2 reaction.
-
Intermediate Formation: This initial attack forms a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium salt then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization leads to the formation of a five-membered ring, a hydroxythiazoline intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate, resulting in the formation of the aromatic 2-aminothiazole ring.
The optimization of the Hantzsch synthesis often involves careful consideration of the solvent, temperature, and the nature of the substituents on both the α-haloketone and the thioamide.[5] For instance, the use of microwave irradiation has been shown to significantly accelerate the reaction and improve yields in some cases.[5]
The Dawn of a New Era: Sulfathiazole and the Sulfa Drugs
One of the earliest and most impactful applications of the aminothiazole core was in the development of sulfathiazole, a member of the sulfonamide class of antibiotics. The discovery of prontosil in the 1930s and the subsequent realization that its active metabolite was sulfanilamide opened the floodgates for the synthesis of thousands of sulfonamide derivatives.
Sulfathiazole emerged as a particularly effective antibacterial agent, demonstrating broad-spectrum activity against a range of pathogenic bacteria. Its synthesis leveraged the Hantzsch reaction, where a key intermediate, p-acetamidobenzenesulfonyl chloride, was reacted with 2-aminothiazole.
The mechanism of action of sulfathiazole, like other sulfa drugs, is a classic example of competitive inhibition. Bacteria synthesize folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfathiazole, due to its structural similarity to PABA, acts as a competitive inhibitor of the enzyme dihydropteroate synthase, thereby blocking the synthesis of folic acid and inhibiting bacterial growth.
Modern Marvels: Aminothiazole Derivatives in Contemporary Medicine
The versatility of the aminothiazole scaffold has led to its incorporation into a multitude of modern therapeutic agents, targeting a wide range of diseases. The following sections highlight some of the most significant examples.
Dasatinib: A Powerful Kinase Inhibitor in Cancer Therapy
Dasatinib (marketed as Sprycel) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6] Its discovery marked a significant advancement in targeted cancer therapy.
The development of dasatinib was the result of extensive structure-activity relationship (SAR) studies aimed at identifying potent inhibitors of the BCR-ABL kinase, the hallmark of CML.[7] The 2-aminothiazole core of dasatinib plays a crucial role in its binding to the ATP-binding pocket of the kinase.
Quantitative Bioactivity of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.5 |
| c-KIT | 1.1 |
| PDGFRβ | 1.1 |
| EphA2 | 1.6 |
Data compiled from various sources, including[1][8][9].
The synthesis of dasatinib involves a multi-step process, with the construction of the substituted 2-aminothiazole core being a key transformation.[10][11]
Meloxicam: A Selective COX-2 Inhibitor for Inflammation
Meloxicam (marketed as Mobic) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[12] Unlike older NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, meloxicam exhibits preferential inhibition of COX-2.[13][14] This selectivity is thought to contribute to a lower incidence of gastrointestinal side effects.
The aminothiazole moiety in meloxicam is crucial for its interaction with the active site of the COX enzymes.
Quantitative Bioactivity of Meloxicam
| Enzyme | IC50 (µM) |
| COX-1 | 37 |
| COX-2 | 6.1 |
Data from a study using human peripheral monocytes.[15]
The synthesis of meloxicam involves the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester with 2-amino-5-methylthiazole.[16]
Other Notable Aminothiazole-Containing Drugs
The impact of the aminothiazole scaffold extends beyond these examples. Other important drugs incorporating this privileged structure include:
-
Ritonavir (Norvir): An antiretroviral medication used to treat HIV/AIDS. The thiazole rings in ritonavir were introduced to improve its metabolic stability and oral bioavailability.[17][18][19][20][21]
-
Famotidine (Pepcid): A histamine H2 receptor antagonist that decreases stomach acid production, used to treat peptic ulcers and gastroesophageal reflux disease.[12][22][23][24]
Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative
To provide a practical context for the principles discussed in this guide, the following is a detailed, step-by-step methodology for the synthesis of a representative 2-aminothiazole derivative via the Hantzsch synthesis.
Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established laboratory procedures.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5% w/v)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Isolation: Slowly add 5% sodium bicarbonate solution to the reaction mixture until the solution is neutral or slightly basic. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Self-Validating System:
-
TLC Analysis: Throughout the reaction, small aliquots can be taken and analyzed by TLC to monitor the disappearance of the starting materials and the appearance of the product.
-
Melting Point Determination: The melting point of the final product should be sharp and consistent with the literature value for 2-amino-4-phenylthiazole.
-
Spectroscopic Analysis: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of 2-amino-4-phenylthiazole.
Conclusion
The discovery and development of aminothiazole derivatives represent a remarkable journey of scientific inquiry and innovation. From its humble beginnings in the late 19th century with the Hantzsch synthesis, the aminothiazole scaffold has risen to become a true "privileged structure" in medicinal chemistry. Its presence in a diverse range of blockbuster drugs, from the early sulfa antibiotics to modern targeted cancer therapies, is a testament to its versatility and enduring importance.
This technical guide has provided an in-depth exploration of the history, synthesis, and therapeutic applications of aminothiazole derivatives. By understanding the fundamental principles that govern their synthesis and biological activity, researchers and drug development professionals can continue to leverage the power of this remarkable heterocyclic core to create the next generation of life-saving medicines. The journey of the aminothiazole is far from over, and its future in drug discovery promises to be as rich and impactful as its storied past.
References
- Blanchard, N., et al. (2004). In vitro and in vivo evaluation of the anti-inflammatory and chondroprotective effects of meloxicam, a preferential cyclooxygenase-2 inhibitor. Journal of Pharmacy and Pharmacology, 56(10), 1311-1318.
- Kawai, S., et al. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- BenchChem. (2023). An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL.
- Dufrénoy, P., et al. (2019). An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. Journal of the Iranian Chemical Society, 16(3), 501-509.
- ChemicalBook. (2024).
- BenchChem. (2023).
- Wikipedia. (2024). Discovery and development of HIV-protease inhibitors.
- ChemicalBook. (n.d.). Meloxicam synthesis.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Pan, W., et al. (2010). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 53(1), 323-334.
- Solitek Pharma. (2024).
- Wikipedia. (2024). Ritonavir.
- Kempf, D. J., et al. (1998). Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy. Journal of Medicinal Chemistry, 41(4), 602-617.
- Wikipedia. (2024). Famotidine.
- Google Patents. (n.d.). US8097616B2 - Process for preparation of high-purity meloxicam and meloxicam potassium salt.
- Futaki, N., et al. (1994). Evaluation of pharmacological profile of meloxicam as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1. British Journal of Pharmacology, 111(3), 888-892.
- Eustace, N., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
- Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(2), 330-338.
- MDWiki.org. (n.d.). Famotidine - WikiProjectMed.
- Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
- RSC Publishing. (2024).
- Medscape. (2002).
- ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor.
- ResearchGate. (n.d.).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Google Patents. (n.d.).
- Suresh, G., et al. (2017).
- ResearchGate. (2019). An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. [Request PDF].
- ACS Publications. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.
- ResearchGate. (2019). An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. [Request PDF].
- ResearchGate. (n.d.).
- American Chemical Society. (2020). Famotidine.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (2010). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. [Request PDF].
- BenchChem. (2023).
- MDPI. (2016).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.
- National Institutes of Health. (2009). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton.
- ResearchGate. (n.d.). Examples of commercially available drugs containing a 2-aminothiazole moiety. [Diagram].
- Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-18.
- EXCLI Journal. (2025).
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- PubMed. (2016).
- ResearchGate. (n.d.). Clinically available drugs containing 2-aminothiazole scaffold. [Diagram].
- PubMed Central. (2021).
- Semantic Scholar. (2021).
- Taylor & Francis. (n.d.). Famotidine – Knowledge and References.
- PubMed Central. (2012). Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases.
Sources
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 11. vixra.org [vixra.org]
- 12. acs.org [acs.org]
- 13. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of pharmacological profile of meloxicam as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Meloxicam synthesis - chemicalbook [chemicalbook.com]
- 17. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 18. solitekpharma.com [solitekpharma.com]
- 19. Ritonavir - Wikipedia [en.wikipedia.org]
- 20. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Famotidine - Wikipedia [en.wikipedia.org]
- 23. mdwiki.org [mdwiki.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Introduction: The Significance of 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the 2-aminothiazole ring allows for the creation of derivatives with tailored biological activities and improved pharmacokinetic profiles.[2][3] The introduction of an aminopropyl side chain at the 4-position, as in 4-(3-aminopropyl)-1,3-thiazol-2-amine, presents a molecule with multiple basic centers, suggesting a significant influence of pH on its ionization state and, consequently, its physicochemical properties. A thorough understanding of these properties is paramount for researchers in drug development to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Structural Elucidation and Identification
Prior to the determination of physicochemical properties, the unambiguous identification and structural confirmation of this compound are critical. The compound is commonly available as its dihydrochloride salt.[5]
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 136604-78-9 | [6] |
| Molecular Formula | C₆H₁₁N₃S | - |
| Molecular Weight | 157.24 g/mol | - |
| Dihydrochloride Salt MW | 230.16 g/mol | [5] |
| SMILES (free base) | NCCC1=CSC(N)=N1 | [5] |
| InChI (free base) | 1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) | [5] |
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for confirming the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aminopropyl chain, the thiazole ring, and the amine groups. The chemical shifts and coupling patterns will be indicative of the connectivity of the atoms.[7][8]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic shifts for the carbons in the thiazole ring.[7][8]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[8]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-S bonds present in the molecule, further confirming the functional groups.[9]
Ionization Constant (pKa) Determination
The pKa value is a critical parameter that dictates the extent of ionization of a molecule at a given pH.[10][11] For a polybasic compound like this compound, determining the pKa values for each ionizable group is essential for understanding its solubility, lipophilicity, and interaction with biological targets.[10]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[12]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the molecule is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[13]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution in a thermostated vessel.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[12]
-
If titrating the free base, add a known excess of 0.1 M HCl to protonate all basic centers.
-
Titrate the solution with the standardized 0.1 M NaOH, adding small increments of titrant and recording the pH after each addition.[12]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the inflection points of the resulting sigmoid curve.[13] Specialized software can be used for accurate pKa calculation from the titration data.
-
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[4][14] It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase.[14]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for experimental LogP determination.[15]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[14]
Step-by-Step Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol for at least 24 hours.[16]
-
Prepare a stock solution of the compound in the aqueous phase.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[14]
-
Diagram of the Shake-Flask LogP Determination Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility Assessment
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.[17][18][19] Poor solubility can hinder in vitro and in vivo studies.[18][20] For ionizable compounds, solubility is highly pH-dependent.
Experimental Protocol: Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[20][21]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.[18]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
-
Equilibration:
-
Separation:
-
Quantification:
-
Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[20]
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Diagram of the Thermodynamic Solubility Assay Workflow:
Caption: Workflow for determining thermodynamic solubility.
Conclusion
The physicochemical characterization of this compound is a critical step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for determining its key properties: pKa, LogP, and aqueous solubility. The data generated from these experiments will provide invaluable insights into the compound's behavior in biological systems, guiding further optimization and development efforts. By adhering to these rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery process.
References
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- AxisPharm. (n.d.). Solubility Test.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Echemi. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound dihydrochloride AldrichCPR.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Encyclopedia.pub. (2022).
- Ali, S., et al. (2021).
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Creative Bioarray. (n.d.).
- Hrovat, A., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH.
- Kurtoglu, M., et al. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- ResearchGate. (2022). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- Wang, L., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.
- NIH. (2021).
- van der Meer, D., et al. (2010).
- ResearchGate. (n.d.).
- PubMed. (2023). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- ResearchGate. (2023). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
- ChemicalBook. (n.d.). This compound CAS.
Sources
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 136604-78-9 [m.chemicalbook.com]
- 7. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
- 9. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. agilent.com [agilent.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. Solubility Test | AxisPharm [axispharm.com]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to 4-(3-Aminopropyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Aminopropyl)-1,3-thiazol-2-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and known biological relevance, offering field-proven insights for its application in research and development.
Core Chemical Identity and Identifiers
This compound is a bifunctional molecule featuring a primary aliphatic amine and an exocyclic primary amine on a thiazole core. This unique arrangement of functional groups makes it an attractive scaffold for creating diverse chemical libraries. The compound is most commonly available and handled as its dihydrochloride salt to improve stability and solubility.
Table 1: Chemical Identifiers
| Identifier | This compound (Free Base) | This compound dihydrochloride |
| CAS Number | 136604-78-9 | Not explicitly assigned; identified by supplier codes. |
| Molecular Formula | C₆H₁₁N₃S | C₆H₁₃Cl₂N₃S |
| Molecular Weight | 157.24 g/mol | 230.16 g/mol |
| IUPAC Name | This compound | This compound dihydrochloride |
| SMILES | NC1=NC(CCCN)=CS1 | NC1=NC(CCCN)=CS1.[H]Cl.[H]Cl |
| InChI Key | IOXZFXWMILDPTH-UHFFFAOYSA-N | BHCHUXXNTHWMGJ-UHFFFAOYSA-N |
| MDL Number | MFCD08059800 | MFCD13186149 |
| PubChem Substance ID | Not Available | 329775909 |
Synthesis and Purification
The synthesis of 4-substituted-2-aminothiazoles is a well-established area of heterocyclic chemistry. The most common and direct route is the Hantzsch thiazole synthesis. For this compound, this would conceptually involve the cyclocondensation of a protected γ-halo-aldehyde or ketone with thiourea.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route begins with a protected aminobutyraldehyde derivative to prevent self-condensation and unwanted side reactions involving the primary amine.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for Hantzsch thiazole synthesis and requires optimization.
Step 1: Protection of the Aminopropyl Side Chain
-
Rationale: The primary amine of the side chain is nucleophilic and can interfere with the cyclization reaction. Protection, for instance as a Boc-carbamate, is crucial for a clean reaction.
-
Procedure:
-
Dissolve 4-amino-1-butanol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc)₂O.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the resulting N-Boc-4-amino-1-butanol.
-
Step 2: Oxidation to the Aldehyde
-
Rationale: A mild oxidation is required to convert the primary alcohol to the corresponding aldehyde without affecting the protecting group.
-
Procedure:
-
Dissolve the N-Boc-4-amino-1-butanol in dichloromethane.
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the crude N-Boc-4-aminobutanal.
-
Step 3: Halogenation of the α-Carbon
-
Rationale: The Hantzsch synthesis requires an α-halocarbonyl compound.
-
Procedure:
-
The N-Boc-4-aminobutanal is then halogenated at the alpha position, for example, using N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.
-
Step 4: Hantzsch Thiazole Synthesis
-
Rationale: This is the key cyclocondensation step to form the thiazole ring.
-
Procedure:
-
Dissolve the α-halo-N-Boc-4-aminobutanal and thiourea in a suitable solvent like ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base to precipitate the Boc-protected 2-aminothiazole derivative.
-
Filter and purify the solid product.
-
Step 5: Deprotection
-
Rationale: Removal of the Boc protecting group to yield the final product.
-
Procedure:
-
Treat the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Stir at room temperature until deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the crude product, likely as a salt.
-
Step 6: Purification
-
Rationale: To obtain the final product in high purity.
-
Procedure: The crude product can be purified by recrystallization or column chromatography to yield the desired this compound, which can then be converted to its dihydrochloride salt if needed by treatment with ethereal HCl.
Caption: Proposed workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
Detailed experimental data for the free base is not widely published. The dihydrochloride salt is a solid at room temperature.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| Physical State | Predicted to be a liquid or low-melting solid | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents. | Expected to be soluble in water and alcohols. |
| pKa | Data not available (two basic centers) | Data not available |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons, with the methylene group adjacent to the thiazole ring appearing most downfield. The aromatic proton on the thiazole ring would appear as a singlet. The protons of the two amino groups would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR would show six distinct signals corresponding to the different carbon environments in the molecule. The carbon atoms of the thiazole ring would be the most downfield.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amines (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the alkyl chain, N-H bending (around 1600 cm⁻¹), and C=N and C=C stretching from the thiazole ring.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 157.24 for the free base. Fragmentation would likely involve cleavage of the propyl chain and fragmentation of the thiazole ring.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three primary nucleophilic centers: the two nitrogen atoms of the 2-amino group (which exists in tautomeric equilibrium with the endocyclic nitrogen) and the terminal primary amine of the propyl side chain.
-
Acylation and Sulfonylation: Both the 2-amino group and the terminal propyl amine can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides. Selective functionalization can be achieved by exploiting the different reactivities of the aromatic-like 2-amino group and the aliphatic primary amine, often through careful control of reaction conditions and stoichiometry.
-
Alkylation: The amino groups can undergo alkylation reactions.
-
Diazotization: The 2-amino group can be diazotized and subsequently replaced, allowing for further functionalization of the thiazole ring.
-
Reactions of the Thiazole Ring: The C5 position of the thiazole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the substituents at the C2 and C4 positions.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This core is valued for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The presence of the aminopropyl side chain in this compound provides a versatile handle for derivatization to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Anticancer Agents: Many 2-aminothiazole derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[2]
-
Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. Derivatives of 2-aminothiazole have been investigated for their antibacterial and antifungal properties.
-
Neurological Disorders: The structural motifs present in this molecule are found in compounds targeting receptors and enzymes in the central nervous system.
Sources
Methodological & Application
Synthesis of 2-Amino-4-(3-aminopropyl)thiazole: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 2-amino-4-(3-aminopropyl)thiazole, a heterocyclic compound of interest for drug discovery and development. The synthesis leverages the classic Hantzsch thiazole formation, preceded by the preparation of a key α-chloroketone intermediate and followed by a final deprotection step. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, procedural rationale, and troubleshooting strategies.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The 2-aminothiazole scaffold, in particular, is a privileged structure known for a wide range of biological activities. The title compound, 2-amino-4-(3-aminopropyl)thiazole, incorporates a flexible basic side chain at the 4-position, a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. This guide details a reliable and reproducible synthetic route, starting from the commercially available N-Boc-γ-aminobutyric acid (N-Boc-GABA).
Overall Synthetic Scheme
The synthesis is accomplished in three main stages:
-
Preparation of the α-Chloroketone Intermediate: Synthesis of tert-butyl (5-chloro-4-oxopentyl)carbamate from N-Boc-GABA.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of the α-chloroketone with thiourea to form the protected 2-aminothiazole derivative.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product as a hydrochloride salt.
PART 1: Synthesis of tert-butyl (5-chloro-4-oxopentyl)carbamate (α-Chloroketone Intermediate)
This stage involves a three-step, one-pot conversion of a protected amino acid into an α-chloroketone via a diazoketone intermediate, a variant of the Arndt-Eistert reaction.[1]
Mechanism & Rationale
-
Acid Chloride Formation: N-Boc-GABA is converted to its corresponding acid chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is chosen for its mild reaction conditions and volatile byproducts (CO, CO₂, HCl), which are easily removed.[2] The Boc protecting group is stable under these anhydrous, low-temperature conditions.
-
Diazoketone Formation: The crude acid chloride is then treated with diazomethane. The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride. A second equivalent of diazomethane acts as a base to deprotonate the intermediate, yielding the diazoketone and regenerating the diazonium species which decomposes.[3][4]
-
Chloroketone Formation: The diazoketone is carefully quenched with hydrochloric acid. Protonation of the diazoketone is followed by nucleophilic attack by the chloride ion, with the concomitant loss of nitrogen gas (N₂), a thermodynamically highly favorable process, to yield the final α-chloroketone.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| N-Boc-γ-aminobutyric acid | ≥98% | Sigma-Aldrich | Starting material. |
| Oxalyl chloride | 2.0 M in DCM | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a catalyst. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Diazomethane solution | ~0.5 M in ether | Prepared in-house | EXTREMELY TOXIC AND EXPLOSIVE. Use appropriate safety measures. |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific | Used for quenching. |
| Diethyl ether | Anhydrous | Fisher Scientific | Extraction solvent. |
| Saturated aq. NaHCO₃ solution | N/A | Prepared in-house | For aqueous workup. |
| Brine | N/A | Prepared in-house | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent. |
Experimental Protocol
--- SAFETY PRECAUTION --- Diazomethane is a potent poison and a powerful explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood, behind a blast shield. Use non-ground glass joints or flame-polished glassware. Avoid contact with rough surfaces, strong light, and certain metals.
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-γ-aminobutyric acid (1 equiv., e.g., 10.16 g, 50 mmol) and dissolve in anhydrous DCM (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add one drop of anhydrous DMF.
-
Slowly add oxalyl chloride (1.2 equiv., 30 mL of 2.0 M solution in DCM, 60 mmol) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Diazoketone and Chloroketone Formation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add a solution of diazomethane in diethyl ether (~2.5 equiv., ~250 mL of ~0.5 M solution, ~125 mmol) until a persistent yellow color is observed. Caution: Vigorous gas evolution.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of concentrated HCl until the yellow color disappears and the solution becomes acidic (check with pH paper).
-
Continue stirring at 0 °C for 30 minutes.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically an oil and can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield tert-butyl (5-chloro-4-oxopentyl)carbamate as a pale yellow oil.
-
PART 2: Synthesis of tert-butyl (3-(2-aminothiazol-4-yl)propyl)carbamate
This step employs the Hantzsch thiazole synthesis, a robust method for constructing the 2-aminothiazole ring system.[5][6]
Mechanism & Rationale
The Hantzsch synthesis is a cyclocondensation reaction. The mechanism involves:
-
S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the chloroketone, displacing the chloride ion.
-
Intramolecular Cyclization: The terminal amino group of the resulting S-alkylated intermediate attacks the ketone carbonyl group.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| tert-butyl (5-chloro-4-oxopentyl)carbamate | As prepared | N/A | The α-chloroketone from Part 1. |
| Thiourea | ≥99% | Sigma-Aldrich | |
| Ethanol (EtOH) | 200 proof | Decon Labs | Reaction solvent. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Fisher Scientific | Extraction solvent. |
| Saturated aq. NaHCO₃ solution | N/A | Prepared in-house | For aqueous workup. |
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-chloroketone intermediate (1 equiv., e.g., 12.5 g, 50 mmol) in ethanol (250 mL).
-
Add thiourea (1.1 equiv., 4.19 g, 55 mmol) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and water (100 mL).
-
Transfer to a separatory funnel and carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford tert-butyl (3-(2-aminothiazol-4-yl)propyl)carbamate as a solid.
-
PART 3: Deprotection to Yield 2-amino-4-(3-aminopropyl)thiazole
The final step is the removal of the acid-labile Boc protecting group to unmask the primary amine on the side chain.
Mechanism & Rationale
The deprotection of a Boc-protected amine is a straightforward acid-catalyzed hydrolysis.[3][4] The reaction is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2] The tert-butyl cation can be scavenged or can eliminate a proton to form isobutylene. Using a solution of HCl in dioxane provides anhydrous acidic conditions and precipitates the final product as its stable hydrochloride salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| tert-butyl (3-(2-aminothiazol-4-yl)propyl)carbamate | As prepared | N/A | The protected thiazole from Part 2. |
| Hydrogen chloride solution | 4.0 M in 1,4-dioxane | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Diethyl ether | Reagent Grade | Fisher Scientific | For washing the product. |
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve the Boc-protected thiazole (1 equiv., e.g., 13.5 g, 50 mmol) in a minimal amount of methanol (e.g., 20 mL) if necessary for solubility, then add 1,4-dioxane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add the 4.0 M HCl solution in 1,4-dioxane (5-10 equiv., e.g., 62.5-125 mL, 250-500 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. A precipitate will typically form during this time.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
-
Isolation:
-
Upon completion, add diethyl ether (e.g., 200 mL) to the reaction mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.
-
Dry the solid under high vacuum to obtain 2-amino-4-(3-aminopropyl)thiazole as its dihydrochloride salt.
-
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of chloroketone | Incomplete acid chloride formation; Degradation of diazomethane; Incomplete quench. | Ensure anhydrous conditions for acid chloride formation. Use freshly prepared diazomethane solution. Ensure complete quenching with HCl by checking the pH. |
| Step 2: Incomplete cyclization | Insufficient reflux time; Low reaction temperature. | Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of ethanol. |
| Step 3: Incomplete deprotection | Insufficient acid; Short reaction time. | Increase the equivalents of HCl solution or prolong the reaction time at room temperature. Monitor closely by TLC to avoid side reactions. |
| Final Product is an oil/gummy | Product may be hygroscopic or contain residual solvent. | Triturate with diethyl ether to induce solidification. Dry under high vacuum for an extended period. If it remains an oil, it can be used as such if NMR and MS confirm purity. |
References
-
Pendiukh, V. V., et al. (2020). Practical Synthetic Method for Amino Acid-Derived Diazoketones: Shelf-Stable Reagents for Organic Synthesis. Organic Process Research & Development, 24(9), 1779–1790. Available at: [Link]
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. E-Journal of Chemistry, 9(4), 1837-1844. Available at: [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
-
Wikipedia. Nierenstein reaction. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
Sources
analytical methods for 4-(3-Aminopropyl)-1,3-thiazol-2-amine detection
An Application Guide to the Quantitative Analysis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of this compound. As a molecule featuring both a primary aliphatic amine and an amino-thiazole functional group, it presents unique analytical challenges, primarily due to its high polarity and basicity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Further, it discusses Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative following derivatization. The protocols are designed with scientific integrity and adherence to validation principles as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction and Analytical Challenges
This compound (Molecular Formula: C₆H₁₁N₃S, Molecular Weight: 157.24 g/mol ) is a polar, basic compound whose accurate quantification is critical in various stages of pharmaceutical development, from impurity profiling in active pharmaceutical ingredients (APIs) to metabolite identification in biological matrices.
The primary analytical challenges stem from its chemical properties:
-
High Polarity: The presence of two primary amine groups and a propyl chain makes the molecule highly soluble in aqueous solutions but difficult to retain on traditional reversed-phase (RP) chromatography columns like C18.[1][2] This often results in poor peak shape, low retention, and co-elution with the solvent front.
-
Strong Basicity: The amine functionalities can interact strongly with residual silanol groups on silica-based columns, leading to peak tailing and poor reproducibility.
-
Matrix Effects: When analyzing complex samples (e.g., biological fluids, formulation matrices), endogenous components can interfere with ionization and detection, particularly in mass spectrometry-based methods.
This guide outlines robust methodologies designed to overcome these challenges, ensuring accurate and reliable quantification.
Strategic Approach to Method Selection
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Sources
Application Notes and Protocols for the Investigation of 4-(3-Aminopropyl)-1,3-thiazol-2-amine in Cell Culture
Introduction: The 2-Aminothiazole Scaffold and the Potential of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][5][6][7] A significant body of research has focused on their potential as antiproliferative agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][5][8][9] The mechanism of action for many of these anticancer 2-aminothiazole compounds involves the disruption of microtubule dynamics through inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
This document provides a detailed guide for the initial investigation of This compound in a cell culture setting. While specific biological data for this particular analogue is not extensively published, its structural components—the 2-aminothiazole core and a flexible aminopropyl side chain—suggest potential bioactivity that warrants exploration. The primary amino group on the propyl chain could influence solubility and interactions with biological targets.[10] These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for systematically evaluating its cytotoxic and antiproliferative potential.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | Chemdiv[11] |
| Molecular Formula | C6H11N3S | Chemdiv[11] |
| Molecular Weight | 157.23 g/mol | Chemdiv[11] |
| CAS Number | 136604-78-9 (dihydrochloride) | Chemdiv[11] |
| Form | Solid (as dihydrochloride salt) | Sigma-Aldrich[12] |
PART 1: Experimental Design and Rationale
Before embarking on detailed protocols, it is crucial to establish a clear experimental strategy. The primary objective of this initial investigation is to determine if this compound exhibits cytotoxic or antiproliferative effects on cultured mammalian cells. A logical workflow is essential for generating reliable and interpretable data.
Caption: Experimental workflow for evaluating the bioactivity of this compound.
PART 2: Protocols
Stock Solution Preparation
Materials:
-
This compound dihydrochloride
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Initial Solubility Test: To determine the optimal solvent, perform a small-scale solubility test. Attempt to dissolve a small amount of the compound in sterile water and, separately, in DMSO. The dihydrochloride salt should be soluble in water. However, DMSO is a common solvent for preparing high-concentration stock solutions of small molecules for cell culture use.
-
Preparation of a 10 mM Stock Solution (Recommended):
-
Aseptically weigh out a precise amount of this compound dihydrochloride (MW: 230.16 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.23016 mg.
-
In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of sterile DMSO or sterile water to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (to no more than 37°C) may aid dissolution if necessary.
-
-
Sterilization: If the stock solution was prepared in water, it can be filter-sterilized using a 0.22 µm syringe filter. DMSO stock solutions are typically considered sterile if prepared from a sterile powder with sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Rationale: Preparing a concentrated stock solution in a solvent like DMSO minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. Aliquoting is crucial to maintain the stability and integrity of the compound over time.
Cell Culture and Treatment
The choice of cell line is dependent on the research question. For a general cytotoxicity screen, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., fibroblasts) should be used to assess for any cancer-specific effects.
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[13][14][15]
-
Sterile, tissue culture-treated plates (e.g., 96-well plates for viability assays)
-
Trypsin-EDTA or other cell dissociation reagents.[16]
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Culture the chosen cell line(s) according to standard protocols.
-
Harvest cells that are in the logarithmic growth phase and are at a confluence of 70-80%.
-
Perform a cell count and determine the viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth during the course of the experiment and should be optimized for each cell line. A typical starting point is 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range for a new compound is a wide logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Crucial Controls:
-
Vehicle Control: Treat a set of wells with medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of the test compound. This is essential to account for any effects of the solvent itself.
-
Untreated Control: A set of wells containing cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, paclitaxel) to ensure the assay is performing as expected.
-
-
-
Incubation: Incubate the plates for a defined period. For initial screening, 24, 48, and 72-hour time points are recommended to assess both acute and long-term effects.
Assessment of Cellular Response
2.3.1. Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity. Commercial kits are widely available and should be used according to the manufacturer's instructions.
2.3.2. Proliferation Assays
-
BrdU Assay: This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.
-
CFSE Staining: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division. The progressive halving of fluorescence intensity can be measured by flow cytometry to track cell proliferation.
2.3.3. Morphological Analysis
-
Observe the cells under a phase-contrast microscope at each time point. Look for changes in cell morphology, such as rounding, detachment, membrane blebbing, or the presence of apoptotic bodies, which can be indicative of cytotoxicity.
PART 3: Data Analysis and Interpretation
The primary output of the viability and proliferation assays will be a dose-response curve.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or proliferation. This value can be calculated by plotting the percentage of viable/proliferating cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine if the observed effects of the compound are statistically significant compared to the vehicle control.
Hypothetical Signaling Pathway
Based on the known mechanism of action of many 2-aminothiazole derivatives, a potential, though unconfirmed, mechanism for this compound could be the disruption of microtubule dynamics.
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of this compound. Should this initial screening reveal significant cytotoxic or antiproliferative activity, further studies would be warranted to:
-
Elucidate the precise mechanism of action (e.g., tubulin polymerization assays, cell cycle analysis by flow cytometry, apoptosis assays such as Annexin V/PI staining).
-
Expand the panel of cell lines to determine the spectrum of activity.
-
Investigate potential off-target effects.
The versatility of the 2-aminothiazole scaffold suggests that even simple derivatives may possess interesting biological properties. A systematic and rigorous approach, as outlined in these notes, is paramount to uncovering the therapeutic potential of novel chemical entities.
References
-
Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
-
BioGRID. (n.d.). 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Retrieved from [Link]
-
Tejeda-Montes, B., Smith, L. A., Zonderland, J., & de Boer, J. (2019). Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. Polymers, 11(11), 1897. [Link]
-
Bîcu, E., Gîvan, F., Nițulescu, G. M., Măruțescu, L., Chifiriuc, M. C., & Spînu, M. (2020). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 25(15), 3350. [Link]
-
Zang, L., Mendoza-Revilla, J., & Van der Weken, H. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology progress, 33(3), 759–770. [Link]
-
Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(5), 604–614. [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-33. [Link]
-
Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(5), 604–614. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link]
-
Weigel, P. H., Schnaar, R. L., Kuhlenschmidt, M. S., Schmell, E., Lee, R. T., Lee, Y. C., & Roseman, S. (1979). Preparation and use of synthetic cell culture surfaces. A new reagent for the covalent immobilization of proteins and glycoproteins on a nonionic inert matrix. The Journal of biological chemistry, 254(21), 10830–10838. [Link]
-
Sun, N., Zborníková, E., & Margalit, D. N. (2016). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in microbiology, 7, 187. [Link]
-
Raj, V., Kumar, S., Kumar, M., & Singh, P. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(2), 567-575. [Link]
-
Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 21(24), 7494–7498. [Link]
-
ResearchGate. (n.d.). 1,3-thiazoles: Advances in synthesis, properties, and biological potential. Retrieved from [Link]
-
Řezáčová, A., Sychra, Z., & Nováková, P. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6296. [Link]
-
Carradori, S., & Secci, D. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert opinion on drug discovery, 13(2), 135–148. [Link]
-
Provitro. (n.d.). Reagents for cell culture handling. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. Retrieved from [Link]
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Compound this compound dihydrochloride - Chemdiv [chemdiv.com]
- 12. This compound dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. atcc.org [atcc.org]
- 14. Cell Culture Select Tool | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. usbio.net [usbio.net]
- 16. provitro.com [provitro.com]
Application Note & Protocols: A Phased Experimental Design for Efficacy Testing of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The compound 4-(3-Aminopropyl)-1,3-thiazol-2-amine presents a novel variation on this theme, incorporating a flexible basic side chain that could mediate unique interactions with biological targets. This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic efficacy of this compound.
The guide is structured to follow a logical progression from broad, foundational screening to more complex, hypothesis-driven assays, mirroring a standard preclinical drug discovery pipeline.[3] We emphasize the rationale behind experimental choices, the inclusion of self-validating controls, and the establishment of clear decision-making criteria to ensure the generation of robust, reproducible, and translatable data.[4][5]
Phase 1: Foundational In Vitro Profiling
Objective: To establish the fundamental cytotoxic profile of this compound, determine its initial potency, and assess its selectivity between cancerous and non-cancerous cells. This initial phase is critical for identifying a potential therapeutic window and guiding the direction of subsequent, more specific assays.
Workflow for Foundational Profiling
Caption: Potential mechanism of action via the Nrf2/HO-1 antioxidant pathway.
Phase 3: Transition to Advanced Models and In Vivo Considerations
Objective: To validate the findings from 2D cell culture in more physiologically relevant models and to outline the logical steps required before commencing animal studies. The gap between 2D monolayers and animal models can be bridged using 3D culture systems. [6][7]
Protocol 3.1: 3D Spheroid Model Efficacy Testing
Principle and Rationale: 3D tumor spheroids more closely mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration. [7]Similarly, neuronal spheroids can model cell-cell interactions more effectively than 2D cultures. Efficacy in a 3D model is a stronger indicator of potential in vivo success.
Methodology (General Outline for Oncology):
-
Spheroid Formation: Generate spheroids from a chosen cancer cell line (e.g., HCT116) using ultra-low attachment plates. Allow spheroids to form and compact over 3-4 days.
-
Compound Treatment: Treat the established spheroids with the compound at higher concentrations than used in 2D culture to account for penetration gradients.
-
Viability/Growth Assessment: Monitor spheroid growth over time (e.g., 7-10 days) by imaging and measuring their diameter. At the endpoint, assess viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Compare the growth curves and endpoint viability of treated versus vehicle control spheroids.
Framework for In Vivo Model Selection
Principle and Rationale: Moving to in vivo studies is a significant step that requires careful planning based on all preceding data. [8]The choice of animal model is critical and must be appropriate for the therapeutic hypothesis. [9]All animal experiments must be designed to be robust and reproducible, incorporating blinding, randomization, and sufficient sample sizes to minimize bias. [4][5] Decision-Making Tree for In Vivo Studies:
Caption: Logical framework for selecting and proceeding with in vivo studies.
Key In Vivo Considerations:
-
Oncology: A subcutaneous xenograft model using the most sensitive cell line (e.g., HCT116) in immunodeficient mice is a standard starting point. [10]Key endpoints would include tumor volume and body weight.
-
Neuroprotection: A toxin-induced model, such as the 6-OHDA model in rats for Parkinson's disease or an aluminum chloride-induced model for Alzheimer's-like pathology, would be appropriate. [11][12]Endpoints would include behavioral tests (e.g., Morris water maze, open field test) and post-mortem brain histology. [12][13]* Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD): These studies must be conducted prior to efficacy studies to establish a safe and effective dosing regimen.
-
Regulatory Guidelines: All study designs should consider relevant guidelines from regulatory bodies like the FDA to ensure data quality and integrity. [14][15][16][17]
References
-
General Principles of Preclinical Study Design - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Experimental design for drug development: a bayesian approach - Taylor & Francis Online. (1991). Taylor & Francis Online. [Link]
-
Preclinical Studies in Drug Development | PPD. (n.d.). PPD, Inc. [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025). Auctores. [Link]
-
How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. [Link]
-
Experimental design and irreproducibility in pre-clinical research - The Physiological Society. (2020). The Physiological Society. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021). National Center for Biotechnology Information. [Link]
-
Efficient drug discovery pipeline and lead compounds for Alzheimer's disease - Search. (n.d.). Cornell University. [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025). Bitesize Bio. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022). MDPI. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed. (2021). National Center for Biotechnology Information. [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology. [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. (2010). U.S. Food and Drug Administration. [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Alzheimer's researchers study drug efficacy in early stages of disease - Indiana University School of Medicine. (2022). Indiana University School of Medicine. [Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. [Link]
-
FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies | Pharmaceutical Technology. (2024). Pharmaceutical Technology. [Link]
-
The role of cell-based assays for drug discovery - News-Medical.Net. (2024). News-Medical.Net. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Study to evaluate compounds for protective effects in mouse models of Alzheimer's disease. (2019). University of Wisconsin School of Medicine and Public Health. [Link]
-
A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease - MDPI. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (2020). Royal Society of Chemistry. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]
-
FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies. - Global Pharma Tek. (2024). Global Pharma Tek. [Link]
-
Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. (2021). STAR Protocols. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI. [Link]
-
In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Parkinson's Disease In Vitro Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
-
Assessment of neuroprotective potential of Cuscuta reflexa in aluminium chloride-induced experimental model of Alzheimer's disease: In vitro and in vivo studies - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. (n.d.). ACS Publications. [Link]
-
Current Approaches and Tools Used in Drug Development against Parkinson's Disease. (n.d.). MDPI. [Link]
-
Toxicity, Pharmacokinetics, and Efficacy Studies How DTC Can Help Advance Anti-Cancer Therapeutics - YouTube. (2023). YouTube. [Link]
-
An Overview of In Vitro BE Studies - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Quantitative Pharmacology Approach in Alzheimer's Disease: Efficacy Modeling of Early Clinical Data to Predict Clinical Outcome of Tesofensine - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) A Proposed Roadmap for Parkinson's Disease Proof of Concept Clinical Trials Investigating Compounds Targeting Alpha-Synuclein - ResearchGate. (2018). ResearchGate. [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Drug discovery and development for Parkinson's disease: are preclinical models good enough? - PMC - PubMed Central. (2025). National Center for Biotechnology Information. [Link]
-
Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed. (2004). National Center for Biotechnology Information. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ppd.com [ppd.com]
- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 5. physoc.org [physoc.org]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current Approaches and Tools Used in Drug Development against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of neuroprotective potential of Cuscuta reflexa in aluminium chloride-induced experimental model of Alzheimer's disease: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. globalpharmatek.com [globalpharmatek.com]
Application Note: Protocols for the Derivatization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] The compound 4-(3-Aminopropyl)-1,3-thiazol-2-amine offers a unique platform for drug discovery, featuring two distinct primary amine functionalities. The derivatization of these amino groups is a critical step in structure-activity relationship (SAR) studies, enabling the modulation of a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides detailed, field-proven protocols for the selective derivatization of the more nucleophilic aminopropyl group of this compound via acylation, sulfonylation, and urea formation. It is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing novel analogues for screening and development.
Scientific Principles: Regioselectivity of Derivatization
The target molecule, this compound, possesses two primary amines with different chemical environments and, consequently, different reactivities.
-
N1 (Alkyl Amine): The terminal amine on the propyl chain is a typical primary alkylamine. Its lone pair of electrons is localized, making it a strong nucleophile and a moderately strong base.
-
N2 (Thiazole Amine): The 2-amino group is attached directly to the thiazole ring. The lone pair on this nitrogen can be delocalized into the heterocyclic ring system, which reduces its nucleophilicity compared to the alkyl amine.
Due to this significant difference in nucleophilicity, electrophilic reagents will preferentially react with the terminal aminopropyl group (N1) under standard kinetic control. The protocols outlined in this document are designed to leverage this inherent regioselectivity to achieve selective modification at the N1 position. Derivatization of the N2 amine would typically require a protecting group strategy, where the more reactive N1 amine is first protected (e.g., as a Boc-carbamate), followed by reaction at N2, and subsequent deprotection.
General Experimental Workflow
A successful derivatization experiment follows a systematic workflow from reaction setup to final product characterization. This ensures reproducibility and validates the identity and purity of the synthesized compound.
Caption: General workflow for the derivatization of this compound.
Derivatization Protocols
The following protocols detail three common and robust methods for derivatizing the terminal amino group of this compound.
Protocol 1: Acylation (Amide Bond Formation)
This protocol describes the reaction with an acyl chloride to form a stable amide linkage. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic.[3]
Sources
Application Notes & Protocols: In Vitro Assays for Determining the Biological Activity of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, 4-(3-aminopropyl)-1,3-thiazol-2-amine. Given the known activities of related thiazole-containing compounds, this guide will focus on a logical, tiered approach to screen for antiproliferative and enzyme inhibitory activity. We present detailed, field-proven protocols for cytotoxicity assessment in cancer cell lines, kinase inhibition, and monoamine oxidase activity, explaining the scientific rationale behind each step to ensure robust and reproducible data generation.
Introduction: The Scientific Rationale for Screening this compound
This compound is a small molecule featuring a 2-aminothiazole core. This structural motif is present in numerous biologically active compounds.[2] Derivatives of 2-aminothiazole have been reported as potent inhibitors of various enzymes and as cytotoxic agents against cancer cell lines.[4][5][6] For example, various substituted thiazole derivatives have shown significant activity as tubulin polymerization inhibitors and inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[4][5] Furthermore, other thiazole compounds have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters.[6]
Given this landscape, a logical first-pass screening strategy for this compound should investigate its potential as both an anticancer agent and an enzyme inhibitor. This document outlines a series of foundational in vitro assays to explore these possibilities.
Foundational Screening: Antiproliferative Activity in Cancer Cell Lines
A primary and crucial step in characterizing a novel compound with potential anticancer activity is to assess its cytotoxicity against a panel of human cancer cell lines.[7] The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5][7]
Workflow for Antiproliferative Screening
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Protocol 2.1: MTT Assay for Cytotoxicity Screening
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))[1]
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for vehicle control (medium with solvent) and blank (medium only).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Add 100 µL of medium with the corresponding solvent concentration to the vehicle control wells.
-
Incubate the plate for an additional 48 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.20 | 96% |
| 1 | 1.05 | 84% |
| 10 | 0.65 | 52% |
| 50 | 0.20 | 16% |
| 100 | 0.10 | 8% |
Mechanistic Assays: Enzyme Inhibition Screening
Based on the activities of other thiazole derivatives, investigating the inhibitory potential of this compound against specific enzymes is a logical next step.[8][9] Here, we provide protocols for assessing its activity against a representative kinase and monoamine oxidase.
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, including fluorescence-based or luminescence-based readouts. A common approach is to measure the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP being consumed.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and substrate.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the compound dilutions.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value.
-
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 3.2: Monoamine Oxidase (MAO) Inhibition Assay
Principle: This fluorometric assay measures the activity of MAO-A or MAO-B through the oxidative deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[6] An inhibitor of MAO will reduce the amount of fluorescence produced.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red)
-
MAO assay buffer
-
This compound
-
Black, opaque 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the compound dilutions.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe.
-
Add the reaction mixture to each well to start the reaction.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex® Red).
-
Calculate the percentage of MAO inhibition for each compound concentration.
-
Determine the IC50 value.
-
Trustworthiness and Self-Validation of Protocols
To ensure the integrity and reproducibility of the data generated from these assays, the following quality control measures are essential:
-
Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine IC50 values.
-
Replicates: Run all experiments with at least three biological replicates to ensure statistical significance.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Standard Compounds: Include a known inhibitor for each enzyme assay as a positive control to validate the assay performance.
Conclusion
This guide provides a structured and scientifically grounded approach to the initial in vitro characterization of this compound. By beginning with broad antiproliferative screening and progressing to more specific enzyme inhibition assays, researchers can efficiently identify and prioritize potential therapeutic activities of this novel compound. The detailed protocols and workflows are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts.
References
-
Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 108, 106962. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
An, F., & Horz, M. (2017). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Patsnap. (2023). Top Enzymatic Assays for Drug Screening in 2024. Synapse. [Link]
-
de Souza, A. C. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Analytical Science, 2, 1004113. [Link]
-
de Souza, A. C. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. [Link]
-
Lountos, G. T., et al. (2019). The evolution of small molecule enzyme activators. Protein Science, 28(10), 1744-1757. [Link]
-
Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(7), e0201179. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]
-
Patel, K., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity, 19(5), e202100868. [Link]
-
Akdemir, A., et al. (2020). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1649-1658. [Link]
-
Fadda, A. A., et al. (2019). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Molecules, 24(16), 2993. [Link]
-
Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]
-
Gontijo, R. J. P. S., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(16), 3604. [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
-
Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5174. [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Popiolek, L. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 10, 247-258. [Link]
-
Hrast, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6296. [Link]
-
BioGRID. (n.d.). 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing relevant animal models to investigate the physiological and pharmacological effects of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. Given the novelty of this specific molecule and the broad therapeutic potential of the 2-aminothiazole scaffold, a multi-faceted screening approach is proposed.[1][2] The protocols outlined herein are designed as a foundational guide for an initial in vivo characterization, focusing on three key areas where thiazole derivatives have shown promise: inflammation, neurodegeneration, and oncology.[1][3][4] The experimental designs emphasize scientific rigor, causality, and self-validation to ensure the generation of robust and translatable preclinical data.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][5][6] This heterocyclic moiety's utility stems from its ability to form key hydrogen bonds and engage in various interactions with biological targets.
This compound is a novel compound within this class. Its chemical structure, featuring a flexible aminopropyl side chain, suggests potential for unique interactions with target proteins. While specific biological data for this compound is not yet widely published, the established activities of related molecules provide a strong rationale for investigating its effects in several key disease areas.[1][3] This guide proposes a systematic in vivo screening cascade to elucidate its potential therapeutic profile.
Chemical Structure:
-
Compound Name: this compound dihydrochloride[7]
-
Molecular Formula: C₆H₁₁N₃S · 2HCl[7]
-
Molecular Weight: 230.16 g/mol [7]
-
SMILES: NC1=NC(CCCN)=CS1.[H]Cl.[H]Cl[7]
Essential Preliminary Studies: Laying the Groundwork for In Vivo Success
Before embarking on extensive animal studies, a series of preliminary assessments are critical to ensure data quality and ethical use of animals. These steps are foundational for designing an effective and well-controlled in vivo protocol.[8][9]
Compound Characterization and Formulation
-
Purity Assessment: Confirm the identity and purity of the test article using methods like LC-MS and ¹H-NMR. Impurities can confound biological results.
-
Solubility Determination: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in corn oil). The choice of vehicle is critical for ensuring bioavailability and minimizing vehicle-induced effects.
-
Stability: Evaluate the stability of the compound in the chosen formulation under experimental conditions.
Acute Toxicity and Dose-Range Finding
A dose-range finding study is mandatory to determine the maximum tolerated dose (MTD) and to select a range of doses for efficacy studies that are non-lethal and do not cause overt signs of toxicity.
Protocol: Acute Toxicity Study in Mice
-
Animals: Use a small cohort of healthy, young adult mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.
-
Dose Escalation: Administer single doses of the compound via the intended route for efficacy studies (e.g., intraperitoneal (IP), oral (PO)). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Observation: Monitor animals closely for the first 4 hours and then daily for 7-14 days. Record clinical signs of toxicity, including changes in weight, behavior (lethargy, agitation), posture, and grooming.
-
Endpoint: Determine the MTD, defined as the highest dose that does not produce mortality or serious signs of toxicity. This data will inform the dose selection for the efficacy models described below.
Application I: Screening for Anti-Inflammatory Activity
Rationale: The 2-aminothiazole scaffold is present in anti-inflammatory drugs like Meloxicam.[5][6] Therefore, a primary screening in a model of acute inflammation is a logical first step. The carrageenan-induced paw edema model is a well-established, reproducible, and rapid method for evaluating the efficacy of potential anti-inflammatory agents.[10][11]
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for assessing anti-inflammatory effects.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g). House under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., Saline or 0.5% CMC).
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, IP).
-
Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, based on MTD study).
-
-
Procedure: a. Fast animals overnight prior to the experiment. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). c. Administer the vehicle, indomethacin, or test compound by the chosen route (e.g., IP). d. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw. e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the volume of edema at each time point (ΔV = Vₜ - V₀). b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: Percentage Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 c. Analyze data using a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).
Data Presentation: Hypothetical Results
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| Compound X | 10 | 0.72 ± 0.05 | 15.3% |
| Compound X | 30 | 0.55 ± 0.04 | 35.3% |
| Compound X | 100 | 0.41 ± 0.03 | 51.8% |
| p < 0.05 compared to Vehicle Control |
Application II: Screening for Neuroprotective Activity
Rationale: Several 2-aminothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[3] A common initial screening approach involves using neurotoxin-based models that replicate specific aspects of a disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a robust and widely used model that causes selective loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease.[12]
Workflow for MPTP-Induced Neurodegeneration Model
Caption: Workflow for assessing neuroprotective effects.
Detailed Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-12 weeks old), as this strain is highly sensitive to MPTP.
-
Groups (n=10-12 per group):
-
Group 1: Saline Control (Saline IP instead of MPTP and Vehicle for treatment).
-
Group 2: MPTP + Vehicle Control.
-
Groups 3-5: MPTP + this compound (e.g., 10, 30, 100 mg/kg).
-
-
Procedure: a. Administer the test compound or vehicle daily for the duration of the experiment, starting 3 days before MPTP administration. b. On day 4, induce neurodegeneration by administering MPTP-HCl (e.g., 4 injections of 20 mg/kg, IP, spaced 2 hours apart). Extreme caution and appropriate safety protocols must be followed when handling MPTP. c. Continue daily dosing with the test compound or vehicle for 7 days after MPTP injection. d. Behavioral Assessment (optional, days 5-6 post-MPTP):
- Rotarod Test: To assess motor coordination and balance.
- Open Field Test: To assess general locomotor activity. e. Euthanasia and Tissue Collection (Day 7 post-MPTP):
- Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
- Dissect the brain. For biochemistry, rapidly dissect the striatum on ice. For histology, post-fix the brain and process for sectioning.
-
Endpoint Analysis:
-
Biochemistry: Quantify dopamine and its metabolites (DOPAC, HVA) in striatal homogenates using HPLC with electrochemical detection.
-
Histology: Perform immunohistochemistry on brain sections for Tyrosine Hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and nerve terminal density in the striatum.
-
Data Presentation: Hypothetical Results
| Treatment Group | Striatal Dopamine (% of Saline Control) | TH+ Neurons in SNpc (% of Saline Control) |
| Saline Control | 100 ± 8.5 | 100 ± 7.2 |
| MPTP + Vehicle | 32 ± 4.1 | 45 ± 5.5 |
| MPTP + Compound X (30 mg/kg) | 58 ± 6.2# | 68 ± 6.1# |
| *p < 0.05 vs Saline Control; #p < 0.05 vs MPTP + Vehicle |
Application III: Screening for Anticancer Activity
Rationale: The 2-aminothiazole derivative Dasatinib is a clinically used tyrosine kinase inhibitor for cancer therapy, and numerous other derivatives show potent antiproliferative activity.[4][13] A human tumor xenograft model in immunocompromised mice is the gold standard for preliminary in vivo efficacy testing of novel anticancer compounds.[14][15][16]
Workflow for Human Tumor Xenograft Model
Caption: Workflow for assessing anticancer effects.
Detailed Protocol: MCF-7 Breast Cancer Xenograft Model
-
Animals: Female athymic nude or NOD/SCID mice, 6-8 weeks old. These mice lack a functional immune system, preventing rejection of the human tumor cells.[17]
-
Cell Culture: Culture MCF-7 human breast cancer cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation: a. Resuspend 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel. b. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Treatment: a. Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[17] b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). c. Administer vehicle, test compound, or a positive control (e.g., Tamoxifen for an estrogen-receptor-positive model like MCF-7) daily via the determined route. d. Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: a. The study is typically terminated after 21-28 days, or when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³). b. Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: % TGI = [ 1 - ( (Mean Tumor Volume_Treated_Final - Mean Tumor Volume_Treated_Initial) / (Mean Tumor Volume_Control_Final - Mean Tumor Volume_Control_Initial) ) ] * 100
Data Presentation: Hypothetical Results
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) (± SEM) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 110 | - | +5.2% |
| Positive Control | 20 | 480 ± 65 | 64% | +4.8% |
| Compound X | 50 | 750 ± 95 | 42% | +3.5% |
| *p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
This document outlines a strategic, multi-pronged approach to the initial in vivo characterization of this compound. The proposed models for inflammation, neurodegeneration, and cancer provide a robust starting point for identifying its primary pharmacological activities. Positive results in any of these screening models should be followed by more detailed mechanistic studies. This may include exploring different animal models for the same disease, investigating target engagement and downstream signaling pathways, and conducting pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a clear link between drug exposure and efficacy. This systematic approach will ensure a thorough and efficient evaluation of this novel compound's therapeutic potential.
References
- Anonymous. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Kim, G. J., Mo, H., Liu, H., Okorie, M., Chen, S., Zheng, J., Li, H., Arkin, M., Huang, B., & Guo, S. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience.
- Anonymous. (2018). In vivo screening models of anticancer drugs.
- Anonymous. (n.d.).
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Anonymous. (n.d.).
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Abdel-Aziz, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Anonymous. (n.d.).
- Kim, G. J., Mo, H., Liu, H., Okorie, M., Chen, S., Zheng, J., Li, H., Arkin, M., Huang, B., & Guo, S. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience.
- Anonymous. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Anonymous. (n.d.). 2-Aminothiazole. Wikipedia.
- Anonymous. (n.d.). Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. Benchchem.
- Anonymous. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- Anonymous. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry.
- Anonymous. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (2025). Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation.
- Anonymous. (2024).
- Anonymous. (2016).
- Anonymous. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
- Anonymous. (n.d.). This compound dihydrochloride AldrichCPR. Sigma-Aldrich.
- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (n.d.).
- Anonymous. (n.d.). 3-(3-aminopropyl)-4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine | C13H15N5S | CID. PubChem.
- Anonymous. (2022).
- Anonymous. (n.d.). Compound this compound dihydrochloride. Chemdiv.
- Anonymous. (n.d.). This compound. Echemi.
- Anonymous. (n.d.). 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. BioGRID.
- Anonymous. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- Anonymous. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- Anonymous. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
- Anonymous. (2025). 1,3-thiazol-2-amine. ChemSynthesis.
- Anonymous. (2024). Thiazole derivatives: prospectives and biological applications.
- Anonymous. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets [escholarship.org]
- 13. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Platform Spectroscopic Protocol for the Comprehensive Characterization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of heterocyclic compounds.
Abstract: This document provides a detailed, multi-technique spectroscopic guide for the structural elucidation and characterization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine, a key heterocyclic building block. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring researchers can confidently confirm the identity, purity, and structural integrity of this compound.
Introduction and Rationale
This compound is a bifunctional molecule featuring a primary aliphatic amine and an amino-substituted thiazole ring. Thiazole moieties are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] The presence of two distinct amine groups and a defined alkyl chain makes this compound a versatile synthon for constructing more complex molecules in drug discovery and materials science.
Given its role as a foundational precursor, unambiguous structural confirmation is paramount. A single analytical technique is often insufficient to resolve all structural features. Therefore, a multi-pronged spectroscopic approach is required. This guide integrates data from NMR, IR, MS, and UV-Vis to create a complete and verifiable analytical profile.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | [3] |
| Molecular Weight | 157.24 g/mol | |
| Monoisotopic Mass | 157.06737 Da | [3] |
| InChIKey | IOXZFXWMILDPTH-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(N=C(S1)N)CCCN | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR provides precise information on the number and connectivity of protons in different chemical environments (aliphatic chain, aromatic ring, amine groups), while ¹³C NMR confirms the carbon skeleton. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate; it readily dissolves the polar analyte and its residual water peak does not obscure key proton signals. Furthermore, the amine protons are typically observable in DMSO-d₆, whereas they might exchange too rapidly in solvents like D₂O or CD₃OD.
Protocol 2.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 (or more, as needed for signal-to-noise)
-
Spectral Width: 0 to 200 ppm
-
-
-
Data Interpretation and Expected Results:
Table 2.1: Predicted ¹H NMR Data (in DMSO-d₆)
Assignment Predicted δ (ppm) Multiplicity Integration Notes H-b (-CH₂-) ~1.75 Quintet 2H Central methylene of the propyl chain. H-a (-CH₂-) ~2.55 Triplet 2H Methylene adjacent to the thiazole ring. H-c (-CH₂-) ~2.80 Triplet 2H Methylene adjacent to the terminal NH₂. Thiazole-H ~6.20 Singlet 1H Proton on the C5 position of the thiazole ring. Ring-NH₂ ~6.70 Broad Singlet 2H Amine protons on the thiazole ring. D₂O exchangeable. | Propyl-NH₂ | (Variable) | Broad Singlet | 2H | Terminal amine protons. D₂O exchangeable. |
Table 2.2: Predicted ¹³C NMR Data (in DMSO-d₆)
Assignment Predicted δ (ppm) Notes C-a ~28 Carbon adjacent to the thiazole ring. C-b ~32 Central carbon of the propyl chain. C-c ~40 Carbon adjacent to the terminal NH₂. C5 (Thiazole) ~105 CH carbon of the thiazole ring. C4 (Thiazole) ~148 Quaternary carbon of the thiazole ring. | C2 (Thiazole) | ~168 | Carbon bearing the amino group. |
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Its value here is in providing direct, confirmatory evidence for the N-H bonds of both primary amine groups and the characteristic vibrations of the thiazole ring and aliphatic chain. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.
Protocol 3.1: FT-IR Analysis using ATR
-
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Action: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Interpretation and Expected Results:
Table 3.1: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance 3400 - 3250 N-H Stretch Primary Amine (-NH₂) Confirms both amine groups. Two distinct bands are expected for a primary amine.[4] 2950 - 2850 C-H Stretch Alkyl (-CH₂-) Confirms the aliphatic propyl chain. 1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂) Provides secondary confirmation of the primary amine groups.[4] ~1570 C=N Stretch Thiazole Ring Characteristic stretching vibration of the imine portion of the ring. ~1480 C=C Stretch Thiazole Ring Aromatic-like ring stretching. 1250 - 1020 C-N Stretch Aliphatic & Aromatic Amines Confirms the carbon-nitrogen bonds of the structure.[4] | 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Out-of-plane bending, characteristic of primary amines.[4] |
Workflow Diagram: IR Analysis
Caption: Workflow for FT-IR functional group analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the analyte, serving as a primary check of its identity. Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method ideal for polar, non-volatile molecules, minimizing fragmentation and yielding a strong signal for the protonated molecular ion, [M+H]⁺.[5] High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for molecular formula confirmation with high confidence. Tandem MS (MS/MS) can be used to induce fragmentation, providing data that corroborates the proposed structure.
Protocol 4.1: LC-MS Analysis with ESI
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.
-
-
LC-MS Parameters:
-
Liquid Chromatography (for sample introduction):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
-
Data Interpretation and Expected Results:
Table 4.1: Key Mass Spectral Peaks
Predicted m/z Proposed Ion Notes 158.07 [M+H]⁺ The protonated molecular ion. This is the primary ion expected and confirms the molecular weight.[3][5] 141.05 [M+H - NH₃]⁺ Loss of ammonia from either amine group. 114.07 [C₅H₈N₂S]⁺ Cleavage of the propyl chain at the β-position relative to the ring. | 100.04 | [C₃H₆N₂S]⁺ | Fragment corresponding to the aminothiazole ring with one methylene group. |
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for LC-MS molecular weight confirmation.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the analysis is focused on the aminothiazole chromophore. The position of the maximum absorbance (λ_max) is characteristic of this conjugated system.[6][7][8] While not as structurally informative as NMR or MS, it is a simple, rapid technique for sample quantification using the Beer-Lambert law and can serve as a straightforward quality control check.
Protocol 5.1: UV-Vis Absorbance Spectrum
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a UV-grade solvent such as ethanol or methanol.
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the low µg/mL range).
-
Use the same solvent as a blank reference.
-
-
Instrumental Parameters:
-
Scan Range: 200 - 600 nm.
-
Scan Speed: Medium.
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Data Interpretation and Expected Results:
-
The spectrum is expected to show a significant absorption maximum (λ_max) in the UV region, characteristic of the π → π* transitions within the aminothiazole ring system. Based on similar thiazole derivatives, the λ_max is anticipated to be in the range of 250-280 nm .[7] The exact position can be influenced by solvent polarity.
-
Workflow Diagram: UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
Integrated Data Summary and Conclusion
The true power of this multi-technique approach lies in the convergence of data. Each method provides a piece of the structural puzzle, and together they form an unassailable confirmation of the molecule's identity.
Table 6.1: Consolidated Spectroscopic Data
| Technique | Key Finding | Purpose |
|---|---|---|
| ¹H & ¹³C NMR | Specific chemical shifts, multiplicities, and integrations matching the proposed structure. | Confirms atom connectivity and chemical environment. |
| FT-IR | Characteristic bands for N-H, C-H, C=N, and C-N. | Confirms the presence of all key functional groups. |
| Mass Spec (ESI+) | [M+H]⁺ ion observed at m/z 158.07. | Confirms the correct molecular weight and formula. |
| UV-Vis | λ_max observed at ~250-280 nm. | Confirms the aminothiazole chromophore and allows for quantification. |
By systematically applying the protocols described herein, researchers can achieve a comprehensive and robust characterization of this compound. This self-validating workflow ensures the quality and identity of the material, providing a solid foundation for its application in further research and development.
References
-
ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3... Available at: [Link]
-
ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table. Available at: [Link]
-
ResearchGate. The UV-vis spectra of the synthesized molecules recorded in different... Available at: [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]
-
ResearchGate. (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine... Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]
-
PubMed. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Available at: [Link]
-
PubChem. This compound dihydrochloride. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound dihydrochloride (C6H11N3S) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to HPLC Method Development for the Separation of the Polar Basic Compound 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Abstract
This application note provides a detailed, systematic protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This compound, characterized by its high polarity and multiple basic functional groups, presents significant analytical challenges, including poor retention on traditional reversed-phase columns and severe peak tailing. We will explore two primary strategic approaches: Reversed-Phase (RP-HPLC) with meticulous mobile phase and stationary phase selection, and an alternative strategy using Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind each experimental choice is explained, providing researchers and drug development professionals with a logical framework for tackling this and other challenging polar basic analytes.
Introduction: The Analytical Challenge
This compound is a molecule featuring two primary amine groups and a thiazole moiety, making it both highly polar and basic. In pharmaceutical development and quality control, accurate quantification of such compounds is critical. However, their analysis by the most common HPLC mode, reversed-phase chromatography, is notoriously difficult.
The primary challenges are twofold:
-
Poor Retention: Highly polar analytes have a low affinity for non-polar stationary phases (like C18) and are often eluted at or near the column's void volume, preventing effective separation.[1]
-
Peak Asymmetry (Tailing): The basic amine groups, which are protonated and positively charged at acidic to neutral pH, can undergo strong secondary ionic interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] This non-ideal interaction causes peak tailing, which severely compromises resolution, sensitivity, and the accuracy of integration.[4]
This guide presents a systematic workflow to overcome these issues, moving from initial screening to a final, optimized method.
Foundational Strategy: A Logic-Driven Workflow
Effective method development begins with a clear strategy. For a polar basic compound, the primary decision points revolve around achieving adequate retention and ensuring excellent peak shape. The workflow below outlines the logical progression from initial screening in reversed-phase mode to the consideration of alternative chromatographic techniques if necessary.
Caption: Method development decision tree for polar basic analytes.
Part I: Reversed-Phase (RP-HPLC) Method Development
The most ubiquitous and well-understood HPLC mode is reversed-phase. Therefore, it is the logical starting point. Success in this mode hinges on mitigating the negative effects of the analyte's basicity and polarity.
Rationale for Column Selection
The choice of stationary phase is paramount. While traditional C18 columns are a default for many methods, they are often unsuitable for basic compounds due to high residual silanol activity.
-
Stationary Phase Technology: Modern columns utilize high-purity, "Type B" silica with significantly lower metal content, which reduces the acidity of silanol groups.[5] Furthermore, advanced end-capping procedures are employed to shield most of these residual silanols. For robust method development, starting with a high-quality, fully end-capped C18 column from a reputable manufacturer is essential.[6]
-
Particle Architecture: Columns packed with superficially porous particles (SPP) , also known as core-shell particles, offer higher separation efficiency compared to fully porous particles (FPP) of the same size, but at a lower backpressure.[7][8] This allows for faster analysis on standard HPLC systems without sacrificing resolution, a significant advantage during the rapid screening phase of method development.[9]
-
Specialized Chemistries: For particularly challenging bases, consider columns with proprietary polar-endcapping or embedded polar groups. These are designed to be more compatible with highly aqueous mobile phases and can provide alternative selectivity and improved peak shape for polar compounds.[10]
Rationale for Mobile Phase Selection
Controlling the mobile phase pH is the most powerful tool for improving the chromatography of ionizable compounds.[11][12] For a basic analyte like this compound, there are two primary pH strategies.
-
Low pH Strategy (pH 2.5 - 3.5):
-
Causality: At a pH well below the pKa of the silanol groups (~3.8-4.5), their ionization is suppressed, minimizing their ability to interact ionically with the protonated basic analyte.[5][13] The analyte itself will be fully protonated (positively charged), ensuring a single, consistent ionic form, which prevents peak splitting or broadening that can occur when the mobile phase pH is close to the analyte's pKa.[14]
-
Recommended Buffers: 10-20 mM Ammonium Formate or 0.1% Formic Acid. These are volatile and ideal for LC-MS applications. Phosphate buffers offer excellent buffering capacity but are not volatile and can precipitate in high concentrations of acetonitrile.[5]
-
-
High pH Strategy (pH 9 - 11):
-
Causality: At high pH, the basic analyte is in its neutral, uncharged form. This increases its hydrophobicity, leading to greater retention on a C18 column. Simultaneously, the silanol groups are fully deprotonated and carry a uniform negative charge. While this may seem counterintuitive, the absence of strong, localized ionic interactions can lead to improved peak shape.[15]
-
Critical Requirement: This strategy must be paired with a column specifically designed for high pH stability (e.g., hybrid-silica or polymer-based columns) to prevent rapid degradation of the silica stationary phase.[6][16]
-
Recommended Buffers: 10-20 mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Protocol 1: Initial Column and Mobile Phase Screening
Objective: To quickly determine the most promising reversed-phase conditions (column and mobile phase pH) for further optimization.
Materials:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Columns (Recommended Screening Set):
-
Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (High pH): 10 mM Ammonium Bicarbonate in Water, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Analyte Standard: 0.1 mg/mL of this compound in 50:50 Water:Acetonitrile.
Methodology:
-
System Preparation: Purge all solvent lines thoroughly.
-
Column Installation & Equilibration: Install the first screening column (e.g., SPP C18). Equilibrate with a generic starting condition (e.g., 95% Mobile Phase A1 / 5% Mobile Phase B) for at least 10 column volumes.
-
Scouting Gradient: Perform an injection using a fast, broad scouting gradient.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column) or 0.4 mL/min (for a 2.1 mm ID column).
-
Column Temperature: 30 °C.
-
Injection Volume: 2-5 µL.
-
Detection: 254 nm (or scan for optimal wavelength with PDA).
-
Gradient Program:
Time (min) %B (Acetonitrile) 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Data Evaluation: Assess the chromatogram from the low pH run for retention factor (k') and tailing factor (Tf).
-
Repeat for High pH: Flush the system thoroughly, switch to the high pH compatible column, equilibrate with Mobile Phase A2, and repeat the scouting gradient injection.
-
Compare Results: Analyze the data from both runs to select the most promising path forward based on the criteria in the table below.
Data Evaluation Criteria:
| Parameter | Formula | Ideal Value | Interpretation |
| Retention Factor (k') | k' = (t_R - t_0) / t_0 | > 2.0 | Indicates sufficient interaction with the stationary phase. A value < 2 means the peak is too close to the void volume (t_0).[18] |
| Tailing Factor (Tf) | Tf = W_0.05 / (2 * f) | 0.9 - 1.2 | Measures peak asymmetry. A value > 1.2 indicates significant tailing.[2] |
Protocol 2: Optimization of the Selected RP-HPLC Condition
Objective: To refine the chosen screening condition to achieve optimal resolution, peak shape, and analysis time.
Methodology:
-
Gradient Optimization: Based on the scouting run, create a shallower gradient focused around the elution point of the analyte.
-
Example: If the analyte eluted at 40% B in the 10-minute scouting run, a new gradient could be 20% to 60% B over 10 minutes. This increases resolution between the analyte and any potential impurities.
-
-
Temperature Adjustment: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C).
-
Causality: Increasing temperature generally decreases mobile phase viscosity (lowering backpressure) and can improve peak shape by enhancing mass transfer kinetics. However, it may also decrease retention.
-
-
Flow Rate Adjustment: Modify the flow rate to balance analysis time and efficiency. For SPP columns, higher flow rates can often be used without a significant loss in efficiency.[19]
-
Finalize Method: Select the combination of parameters that provides a robust separation with k' > 2, Tf < 1.2, and the shortest possible run time.
Part II: Alternative Strategy - Hydrophilic Interaction Liquid Chromatography (HILIC)
If the analyte shows insufficient retention (k' < 2) even after screening various RP-HPLC conditions, HILIC is the recommended alternative.[20]
Rationale for HILIC
HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[21][22]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase (a "reversed" gradient compared to RP-HPLC).[21]
Protocol 3: HILIC Method Development
Objective: To develop a HILIC method for the retention and separation of this compound.
Materials:
-
HPLC System: As described in Protocol 1.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC).[17]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 90:10 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Analyte Standard: As described in Protocol 1.
Methodology:
-
System and Column Preparation: Install the HILIC column and equilibrate thoroughly with the initial mobile phase conditions (e.g., 100% Mobile Phase A) for at least 20-30 column volumes. HILIC equilibration can be slow.
-
HILIC Gradient: Perform an injection using a suitable gradient.
-
Flow Rate: As recommended by the column manufacturer.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) %B (High Aqueous) 0.0 0 10.0 50 12.0 50 12.1 0 | 18.0 | 0 |
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve the desired retention and selectivity, similar to the optimization process for RP-HPLC.
Recommended Final Method (Example)
After a systematic evaluation, a low-pH reversed-phase approach was found to provide the best balance of retention, peak shape, and robustness.
| Parameter | Optimized Condition |
| Column | Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 45% B in 8 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 3 µL |
| Detection | UV at 258 nm |
| Expected Rt | ~ 4.5 min |
| Expected Tf | ~ 1.1 |
Conclusion
The successful separation of the polar basic compound this compound is readily achievable through a systematic and logical method development approach. By understanding the underlying physicochemical interactions between the analyte, stationary phase, and mobile phase, appropriate starting conditions can be selected. For this analyte, controlling the mobile phase at a low pH (2.5-3.5) effectively suppresses detrimental silanol interactions, leading to symmetrical peaks. Pairing this mobile phase strategy with a modern, high-efficiency superficially porous C18 column provides excellent performance, combining good retention with high resolution and short analysis times. Should retention prove insufficient in reversed-phase, HILIC presents a powerful and orthogonal separation technique.
References
-
The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. [Link]
-
Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. [Link]
-
Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm. Journal of Chromatography A. [Link]
-
Superficially Porous vs Totally Porous HPLC Columns. Axion Labs. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
HPLC, UPLC, UHPLC, SFC, GPC, SEC Columns. Waters Corporation. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Preparative HPLC Columns & Parts. Waters Corporation. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Waters HPLC Columns. Analytics-Shop. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Agilent InfinityLab LC Method Development Solutions User Guide. Agilent. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Universal Analytical Method Development for Various HPLC Systems. Separation Science. [Link]
-
Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. ResearchGate. [Link]
-
HPLC Method Development: Standard Practices and New Columns. Agilent. [Link]
-
Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Method Development 101: From Beginner to Expert Part 1. Agilent. [Link]
-
HPLC, UPLC, UHPLC, SFC, GPC, SEC Columns. Waters Corporation. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
HPLC Column Types. Waters Corporation. [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. [Link]
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. [Link]
-
Ugly peak shape of amine compound. Chromatography Forum. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 21. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Welcome to the technical support guide for the synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and field-tested experience.
The synthesis of 2-aminothiazoles is a cornerstone of medicinal chemistry, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[1][2][3] This reaction classically involves the condensation of an α-haloketone with a thioamide or thiourea.[4] However, the synthesis of our target molecule, this compound, introduces a specific challenge: the presence of a primary amine in the side chain. This functional group is nucleophilic and can interfere with the reaction, necessitating a robust protection strategy.
This guide is structured as a dynamic question-and-answer resource to directly address the practical issues you may encounter.
General Synthetic Pathway
The most logical approach involves a two-step process: (1) Hantzsch cyclization using an N-protected amino-α-haloketone and thiourea, followed by (2) deprotection to yield the final product. The choice of protecting group is critical and will be discussed in the FAQ section.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is a common issue that can point to several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Possible Cause A: Poor Reagent Quality The α-haloketone (e.g., 1-bromo-5-(N-protected)aminopentan-2-one) is often the culprit. These reagents can be unstable and degrade upon storage, especially if exposed to moisture or light.
-
Solution:
-
Verify Purity: Before starting, check the purity of your α-haloketone via ¹H NMR. Look for the characteristic singlet for the -CH₂Br protons.
-
Fresh is Best: If possible, use freshly prepared α-haloketone.
-
Proper Storage: Store the reagent under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature as specified by the supplier.
-
Possible Cause B: Suboptimal Reaction Conditions The Hantzsch synthesis requires sufficient thermal energy to drive the dehydration and cyclization steps, but excessive heat can cause degradation.[2]
-
Solution:
-
Temperature Control: For most Hantzsch syntheses in ethanol, refluxing (approx. 78 °C) is standard. If using a higher-boiling solvent like DMF, start at a moderate temperature (e.g., 80-90 °C) and slowly increase if necessary.
-
Reaction Time: These reactions are typically complete within 2-6 hours. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (see FAQ 2 for details). Stalling may indicate a temperature or reagent issue.
-
Possible Cause C: Incorrect Stoichiometry Using an incorrect ratio of reactants can halt the reaction prematurely.
-
Solution:
-
Thiourea Excess: It is common practice to use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the valuable α-haloketone.[2]
-
Accurate Measurement: Ensure all reagents are weighed accurately, especially after accounting for their purity.
-
Caption: Logic tree for diagnosing and solving low reaction yield.
Question 2: My TLC plate shows multiple spots, and purification is difficult. How can I minimize impurities?
Impurity generation often stems from side reactions involving the highly reactive starting materials.
Possible Cause A: Self-Condensation of the α-Haloketone The α-haloketone can react with itself, especially at high concentrations or if the nucleophile (thiourea) is not readily available.
-
Solution: Reverse Addition Instead of adding thiourea to the ketone, add the α-haloketone solution slowly (dropwise) to the heated solution of thiourea in your solvent. This ensures the ketone is always in the presence of excess nucleophile, minimizing self-condensation.
Possible Cause B: Formation of Isomeric Byproducts While less common with unsubstituted thiourea, using substituted thioureas can sometimes lead to regioisomers. For your synthesis, this is unlikely to be a major issue, but incomplete reaction is.
-
Solution: Drive the Reaction to Completion Ensure the reaction has gone to completion by TLC. The starting α-haloketone spot should be fully consumed. If the reaction stalls, a small addition of a catalyst like silica-supported tungstosilicic acid or simply extending the reflux time may help.[3]
Possible Cause C: Impurities from Deprotection The deprotection step can introduce new impurities if conditions are too harsh or not selective.
-
Solution: Optimize Deprotection
-
Boc Group: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature. Monitor by TLC until the protected spot disappears. Quench carefully with a base like saturated sodium bicarbonate.
-
Phthalimide (Pht) Group: Use hydrazine hydrate in ethanol at reflux. This reaction can sometimes be slow. Ensure it goes to completion to avoid partially deprotected material. The phthalhydrazide byproduct is often insoluble and can be filtered off.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best protecting group for the aminopropyl side chain?
The choice between a Boc (tert-Butyloxycarbonyl) group and a Phthalimide (Pht) group is a critical decision based on your overall synthetic plan and available deprotection conditions.
| Protecting Group | Protection Chemistry | Deprotection Conditions | Pros | Cons |
| Boc | (Boc)₂O, Base (e.g., NEt₃) | Strong Acid (TFA, HCl) | Mild deprotection; orthogonal to many other groups. | Acid-labile; may not be suitable if other acid-sensitive groups are present. |
| Phthalimide | Phthalic Anhydride, Heat | Hydrazine (NH₂NH₂) or NaOH/H₂O | Very robust; stable to acidic and many reductive conditions. | Harsh deprotection; hydrazine is toxic. Byproduct removal is required. |
Recommendation: For most standard applications, the Boc group is preferred due to its milder deprotection protocol, which is less likely to affect the thiazole ring.
FAQ 2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is indispensable.
-
Protocol for Reaction Monitoring:
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent):
-
For the protected intermediate : A good starting point is 30-50% Ethyl Acetate in Hexanes. The product will be more polar than the starting ketone.
-
For the final amine product : Use a more polar system, such as 10% Methanol in Dichloromethane (DCM). Add 0.5-1% ammonium hydroxide or triethylamine to the eluent to prevent the amine from streaking on the silica plate.
-
-
Visualization:
-
UV Light (254 nm): The thiazole ring is UV active and will appear as a dark spot.
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized. Very effective for visualizing the thiazole product.
-
Ninhydrin Stain: This is crucial for the final step. It specifically stains primary amines, turning them purple or yellow. Your final product spot should be ninhydrin-positive, while your protected intermediate should not be.
-
-
FAQ 3: What are the primary safety concerns for this synthesis?
-
α-Haloketones: These are potent lachrymators (tear-inducing) and are toxic. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thiourea: Thiourea is a suspected carcinogen and mutagen. Avoid inhalation of the powder and skin contact.
-
Solvents & Reagents: Handle all organic solvents and reagents (TFA, hydrazine) according to their Safety Data Sheets (SDS). Hydrazine is particularly toxic and corrosive.
FAQ 4: I need to isolate the final amine product. What's the best purification method?
Purifying primary amines can be challenging due to their basicity and polarity.
-
Option 1: Precipitation/Acid-Base Extraction
-
After the deprotection and workup, dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).
-
Extract with dilute aqueous HCl (e.g., 1M). The amine product will move to the aqueous layer as the hydrochloride salt, leaving many non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with NaOH or Na₂CO₃ until pH > 10.
-
Extract the free amine back into an organic solvent (like DCM or EtOAc).
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to get the purified product.
-
-
Option 2: Column Chromatography If extraction is insufficient, column chromatography on silica gel is necessary.
-
Key Tip: As mentioned in FAQ 2, pre-treat your silica gel and use an eluent containing a small amount of base (e.g., 0.5-1% NH₄OH or NEt₃ in a DCM/MeOH gradient). This neutralizes the acidic sites on the silica, preventing irreversible binding and tailing of your amine product, leading to much better separation and recovery.
-
References
-
Hantzsch Thiazole Synthesis - SynArchive. [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]
-
Thiazole - CUTM Courseware. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis - PMC, NIH. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC, PubMed Central. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Crystallization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the crystallization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this versatile aminothiazole derivative. Drawing upon established principles of physical chemistry and extensive experience with similar heterocyclic compounds, this document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Introduction to the Molecule and its Challenges
This compound is a bifunctional molecule featuring a primary aliphatic amine on the propyl chain and a primary aromatic-like amine on the thiazole ring. This structure presents unique crystallization challenges:
-
High Polarity and Hydrogen Bonding: The presence of multiple amine groups leads to strong intermolecular hydrogen bonding, which can either facilitate or hinder orderly crystal packing.
-
Basicity and pH Sensitivity: With a predicted pKa of approximately 9.73 for the most basic amine, the compound's solubility is highly dependent on pH.[1] This property can be both a challenge and a tool for crystallization.
-
Potential for Polymorphism: Thiazole derivatives are known to exhibit polymorphism, where different crystal packing arrangements (polymorphs) of the same molecule can form under different conditions.[2][3][4][5] These polymorphs can have different physical properties, including solubility and stability.
This guide will address these challenges head-on, providing you with the scientific rationale behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" or liquid-liquid phase separation occurs when the solute's concentration in the solvent exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead of forming an ordered solid lattice, the solute separates as a supersaturated, amorphous liquid. This is a common issue for highly polar molecules with strong hydrogen bonding capabilities.
Causality and Troubleshooting Steps:
-
Excessive Supersaturation/Rapid Cooling: You are likely creating supersaturation too quickly. The molecules don't have enough time to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling rate. Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature first, and then gradually cool it further. An insulated container (like a beaker with paper towels) can help achieve a slower, more controlled cooling gradient.[6]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures, leading to a steep solubility curve and a large metastable zone where the oil phase is preferred.
-
Solution: Employ a solvent mixture (co-solvent system). Start by dissolving your compound in a good solvent (e.g., methanol, ethanol). Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like ethyl acetate, acetonitrile, or water) at an elevated temperature until you observe slight turbidity (cloudiness). Add a few drops of the good solvent to redissolve the solid and then allow the mixture to cool slowly. This technique, known as anti-solvent crystallization, carefully controls the reduction in solubility.[1][7]
-
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation, acting as "lattice poisons" and favoring the disordered oil phase.
-
Solution: Purify the crude material before crystallization. An acid-base extraction is often effective for amines.[8] Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1 M NaOH) to precipitate the purified freebase, which can then be extracted back into an organic solvent, dried, and concentrated for crystallization.
-
Q2: I am getting very fine needles or a powder, leading to difficult filtration and poor purity. How can I grow larger crystals?
Answer:
The formation of very small crystals indicates that the rate of nucleation (the initial formation of small crystal seeds) is much faster than the rate of crystal growth. To obtain larger crystals, you need to shift this balance to favor growth over nucleation.
Causality and Troubleshooting Steps:
-
High Degree of Supersaturation: A very high concentration of the solute in the solution drives rapid, uncontrolled nucleation.
-
Solution 1: Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point.[6] This will result in a lower overall yield but will favor the growth of larger, higher-purity crystals as the solution cools more slowly to the point of saturation.
-
Solution 2: Seeding: Introduce a small number of "seed" crystals of the desired compound into the slightly supersaturated solution. These seeds provide a template for further crystal growth, bypassing the need for spontaneous nucleation. Prepare seed crystals from a previous small-scale, slow crystallization.
-
-
Rapid Temperature Change: As with oiling out, fast cooling promotes rapid nucleation.
-
Solution: Implement a programmed, slow cooling ramp if equipment allows. Otherwise, use the insulation methods described in Q1.
-
-
Agitation: Stirring or agitation can induce secondary nucleation, leading to a larger number of smaller crystals.
-
Solution: Avoid vigorous stirring during the cooling and growth phase. Allow the solution to cool under quiescent (undisturbed) conditions.
-
Q3: My crystallization yield is very low. What are the common causes and solutions?
Answer:
A low yield typically points to either incomplete crystallization (too much compound remaining in the mother liquor) or material loss during workup.
Causality and Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is the most common reason for low yields, as a significant amount of the compound will remain dissolved even at low temperatures.[6]
-
Solution: Carefully determine the optimal solvent volume. Start with a small amount of solvent and add it portion-wise to the heated mixture until the solid just dissolves. If you've already completed a crystallization with a low yield, you can try to recover more material by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Inappropriate Solvent System: The solubility of your compound in the chosen cold solvent is too high.
-
Solution: Re-evaluate your solvent choice. A good recrystallization solvent should show a large difference in solubility between hot and cold conditions.[4][9] Refer to the solvent selection workflow below. For this molecule, consider polar protic solvents like isopropanol or ethanol, or an anti-solvent system such as methanol/ethyl acetate.
-
-
Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of product dissolved.
-
Solution: Ensure the crystallization mixture has reached its final, lowest temperature (e.g., in an ice bath) and has been held there for a sufficient time (e.g., 30 minutes) to maximize precipitation before filtration.
-
Q4: I suspect I have different crystal forms (polymorphs). How can I control which form I get?
Answer:
Polymorphism is a significant consideration for thiazole derivatives.[3][4][5] The form you obtain is often dependent on kinetic versus thermodynamic factors during crystallization. Kinetically favored polymorphs often form faster but are less stable, while thermodynamically favored forms are more stable but may require more time or specific conditions to crystallize.
Controlling Polymorphism:
-
Solvent Choice: The solvent can influence which polymorph is formed through specific interactions (e.g., hydrogen bonding) with the solute molecules as they assemble.
-
Strategy: Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, aromatic hydrocarbons). A related thiazole derivative showed different polymorphic outcomes when crystallized from methanol versus acetonitrile.[8]
-
-
Temperature and Cooling Rate: The rate of cooling and the final temperature can determine whether a kinetic or thermodynamic polymorph is favored.
-
Strategy:
-
For Kinetic Polymorphs: Try rapid cooling ("crash crystallization").
-
For Thermodynamic Polymorphs: Employ very slow cooling or maintain the solution at a temperature just below the saturation point for an extended period (aging) to allow for the conversion of any metastable forms to the most stable form.
-
-
-
Supersaturation Level: The degree of supersaturation can also direct the polymorphic outcome.
-
Strategy: Experiment with different starting concentrations of your compound. High supersaturation often favors metastable, kinetic forms.
-
The table below summarizes key parameters and their influence on polymorphic outcome, based on studies of similar thiazole derivatives.[1][7]
| Parameter | Condition | Likely Outcome | Rationale |
| Cooling Rate | Fast | Kinetic Polymorph | Rapid nucleation traps molecules in a less stable, but more readily formed, arrangement. |
| Slow | Thermodynamic Polymorph | Allows time for molecules to find the most stable, lowest energy packing arrangement. | |
| Solvent | Protic (e.g., Methanol) | Can lead to solvate formation (e.g., methanolate) or specific polymorphs.[1][8] | Specific hydrogen bonding between solvent and solute can direct a particular packing motif. |
| Aprotic (e.g., Ethyl Acetate) | May favor different, unsolvated polymorphs. | Less specific solvent-solute interactions allow for different packing possibilities. | |
| Concentration | High | Kinetic Polymorph / Solvate | High initial concentration can favor the formation of solvated species or kinetically trapped forms.[7] |
| Low | Thermodynamic Polymorph | Lower concentration allows for slower, more controlled growth, favoring the most stable form.[7] |
Experimental Workflows & Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Solvent Selection: Choose a suitable solvent where this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate) while stirring or swirling.
-
Saturated Solution: Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess.[4]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once crystals begin to form, you can further increase the yield by placing the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry under vacuum to remove all traces of solvent.
Protocol 2: pH-Swing Crystallization
This method leverages the basicity of the amine groups.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous acidic solution (e.g., 1 M HCl). The compound will form the highly water-soluble dihydrochloride salt.
-
Filtration (Optional): If there are insoluble impurities, perform a gravity filtration at this stage to remove them.
-
Precipitation: Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) dropwise to the clear acidic solution while stirring.
-
Crystallization: As the pH increases, the freebase will become less soluble and begin to precipitate. Monitor the pH and the rate of addition. A slower addition rate will favor the growth of larger crystals. Aim for a final pH above the pKa (e.g., pH 10-11) to ensure complete precipitation.
-
Aging: Allow the suspension to stir for a period (e.g., 1 hour) to allow the crystals to grow and mature.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash thoroughly with deionized water to remove any residual salts, and then with a small amount of a cold organic solvent like ethanol to help displace the water.
-
Drying: Dry the crystals thoroughly under vacuum.
Visualization of Workflows
References
- Kitamura, M., & Yoshikawa, S. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(5), e0177313.
-
MDPI. (n.d.). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Retrieved from [Link]
-
University of California, Davis. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of Queensland. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Nichols, L. (2022, April 7). Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-aminopropyl)-4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2008). Solidphase synthesis of tetrasubstituted 2-imino-1,3-thiazolines using a functionalizing cleavage strategy. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization of supramolecular complexes.
-
PubMed. (2012). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Retrieved from [Link]
Sources
- 1. This compound CAS#: 136604-78-9 [m.chemicalbook.com]
- 2. US9598413B2 - Crystalline form of N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-D]pyrrolo[2,3-B]pyridine-7-carboxamide for the treatment of myeloproliferative disorders - Google Patents [patents.google.com]
- 3. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 7. This compound dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
Aminothiazole Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminothiazole synthesis, with a primary focus on the widely-used Hantzsch thiazole synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Hantzsch synthesis are a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: The integrity of your α-haloketone and thiourea is paramount. α-Haloketones can be unstable and decompose over time, while impurities in the thioamide can lead to unwanted side reactions.[1][2]
-
Recommendation: Always use freshly prepared or purified starting materials. Verify the purity of your reactants using techniques like NMR or by checking their melting points.[3]
-
-
Reaction Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy.[1][2] However, excessive heat can promote the formation of byproducts and decomposition.[1]
-
Solvent: The choice of solvent is critical and can significantly impact the reaction rate and yield.[3] Alcohols like ethanol and methanol are commonly used.[4] However, for certain substrates, aprotic solvents like DMF or even solvent-free conditions might be more effective.[1][2] A solvent screening is often a worthwhile endeavor.[2][5]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in the formation of degradation products.[1]
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Systematically screen different temperatures and solvents in small-scale parallel reactions to identify the optimal conditions for your specific substrates.[3]
-
-
Stoichiometry: Incorrect molar ratios of reactants can hinder the reaction.
-
Recommendation: While a 1:1 stoichiometry is often the starting point, using a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion.[3]
-
Issue 2: Formation of an Isomeric Impurity - 2-Imino-2,3-dihydrothiazole
Question: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. How can I confirm its identity and prevent its formation?
Answer: The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in the Hantzsch synthesis, especially when using N-monosubstituted thioureas.[1] The regioselectivity of the cyclization is highly dependent on the reaction's pH.[1]
-
Mechanism of Isomer Formation: Under acidic conditions, protonation of the thiourea nitrogen can lead to an alternative cyclization pathway, resulting in the imino isomer instead of the desired amino isomer.
-
Controlling Regioselectivity:
-
Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[1][3] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can suppress the formation of the imino isomer.[1]
-
Acidic Conditions: Conversely, if the 2-imino-2,3-dihydrothiazole is the desired product, carrying out the reaction under strongly acidic conditions (e.g., in the presence of 10M HCl in ethanol) will favor its formation.[2]
-
The logical workflow for troubleshooting isomer formation is depicted below:
Caption: Troubleshooting Isomer Formation in Hantzsch Synthesis.
Optimized Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a standard procedure for the synthesis of a simple 2-aminothiazole.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 65-70 °C) for 30 minutes.[4]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize any acid formed and precipitate the product.[4]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Allow the solid to air dry on a watch glass. The crude product is often pure enough for characterization.[4]
Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using an In-Situ Halogenation Strategy
This modern approach avoids the need to handle potentially unstable α-haloketones by generating them in situ.[6]
Materials:
-
Acetophenone derivative (e.g., acetophenone)
-
Thiourea
-
Trichloroisocyanuric acid (TCCA) as a halogen source
-
Ethanol
-
Catalyst (e.g., a reusable solid-supported catalyst)
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the acetophenone derivative (1.5 mmol) in ethanol (3.0 mL), add TCCA (0.5 mmol) and a catalytic amount of a suitable catalyst.[6]
-
Stir the mixture at 80°C for approximately 25 minutes to form the α-halo ketone intermediate. Monitor this step by TLC.[6]
-
Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C.[6]
-
Monitor the formation of the final product by TLC.
-
After the reaction is complete, cool the mixture and, if using a magnetic catalyst, remove it with an external magnet.
-
Neutralize the mixture with a 10% sodium bicarbonate solution, which will cause the 2-aminothiazole product to precipitate.[6]
-
Filter the precipitate, wash it with water and ethanol, and dry to obtain the pure product.[6]
Mechanistic Overview of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7] The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[4]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring.[4]
-
Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.
The reaction mechanism can be visualized as follows:
Caption: Simplified Mechanism of the Hantzsch Thiazole Synthesis.
Data Summary: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of a model Hantzsch thiazole synthesis, based on findings from multiple studies.
| Parameter | Variation | General Outcome on Yield | Reference(s) |
| Solvent | Ethanol, Methanol | Good to excellent yields, commonly used. | [5] |
| 1-Butanol, 2-Propanol | Effective, especially at reflux temperatures. | [5] | |
| Water | Can be an effective and green solvent. | [5] | |
| DMF | Useful for less reactive substrates. | [1] | |
| Solvent-free | Can lead to rapid reactions and high yields. | [2][8] | |
| Temperature | Room Temperature | May be sufficient for reactive substrates. | [1] |
| 50-80 °C (Reflux) | Often optimal for achieving good conversion rates. | [5] | |
| Microwave Irradiation | Can dramatically reduce reaction times and improve yields. | [2][6] | |
| Catalyst | None (Classical) | Effective for many substrates. | [4] |
| Silica-supported acids | Can enhance reaction rates and yields. | [2][5] | |
| Ionic Liquids | Can act as both solvent and catalyst, promoting green chemistry. | ||
| Montmorillonite K-10 | A solid acid catalyst that can be easily recovered. | [9] |
Alternative Synthetic Routes
While the Hantzsch synthesis is the most common method, several other strategies for synthesizing thiazoles exist:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[10]
-
From α-Thiocyanoketones: The rearrangement of α-thiocyanoketones in the presence of a strong acid can yield thiazoles.[11]
-
Modern Catalytic Methods: Recent advancements include metal-catalyzed reactions, such as iridium-catalyzed sulfur ylide insertion and copper-catalyzed condensations, which offer alternative pathways that can circumvent some of the limitations of the Hantzsch synthesis.[12]
Purification Strategies
Purification of the final aminothiazole product is a critical step.
-
Precipitation and Filtration: As described in the protocols, neutralizing the reaction mixture often leads to the precipitation of the aminothiazole product, which can then be collected by filtration.[2][4]
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[2]
-
Column Chromatography: If a mixture of products is obtained, purification by silica gel column chromatography is often necessary.
-
Bisulfite Adduct Formation: For 2-aminothiazole specifically, a method involving the formation of a relatively insoluble bisulfite adduct with sulfur dioxide has been reported as an effective purification technique.[13]
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
- Purification of 2-aminothiazole. (1949). Google Patents.
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC - NIH. Retrieved from [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9497-9508. Retrieved from [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of 2-aminothiazole synthesis reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). Springer. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
-
Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (2022). ACS Publications. Retrieved from [Link]
-
Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). Hindawi. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-(3-Aminopropyl)-1,3-thiazol-2-amine in Solution
Welcome to the dedicated technical support center for 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule possessing a reactive 2-aminothiazole core and a flexible aminopropyl side chain, understanding its stability under various experimental conditions is paramount for obtaining reliable and reproducible results.
This guide is structured to address specific stability challenges you may encounter. We will delve into the underlying chemical principles governing the stability of this compound, providing you with the expertise to anticipate, mitigate, and troubleshoot potential degradation.
I. General Handling and Storage
Proper handling and storage are the first line of defense against degradation.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Avoid exposure to light and incompatible materials. For solutions, it is crucial to consider the solvent and pH, as discussed in the following sections. Short-term storage of solutions at 2-8°C is recommended, while long-term storage should be at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: What are the general precautions for handling this compound?
A2: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1]
II. pH-Dependent Stability and Hydrolysis
The pH of the solution is a critical factor influencing the stability of this compound, primarily due to the potential for hydrolysis of the 2-aminothiazole ring.
Q3: My assay results are inconsistent when using acidic or basic buffers. Could the compound be degrading?
A3: Yes, it is highly probable. The 2-aminothiazole ring is susceptible to hydrolysis under both acidic and basic conditions. Forced degradation studies on drugs containing this moiety, such as Pramipexole, have shown significant degradation in acidic and basic media.[1][2][3]
-
Acidic Conditions: In acidic solutions, the ring nitrogen of the thiazole can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to ring opening.
-
Basic Conditions: Under basic conditions, the amino group can be deprotonated, potentially leading to rearrangements or facilitating ring cleavage.
Troubleshooting Guide: pH-Related Instability
| Symptom | Potential Cause | Recommended Action |
| Decreased compound concentration over time in acidic or basic buffers. | pH-mediated hydrolysis of the 2-aminothiazole ring. | Determine the optimal pH range for stability by conducting a pH-stability profile. Prepare solutions fresh daily and store at low temperatures. Consider using a buffer system closer to neutral pH if your experiment allows. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Characterize the degradation products using LC-MS/MS to understand the degradation pathway. This can help in optimizing solution conditions. |
Experimental Protocol: Preliminary pH Stability Assessment
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Prepare a series of buffers with a pH range of interest (e.g., pH 3, 5, 7, 9, 11).
-
Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the parent compound remaining against time for each pH to determine the stability profile.
III. Oxidative Stability
The presence of oxidizing agents, including atmospheric oxygen, can lead to the degradation of this compound. Both the 2-aminothiazole ring and the primary amine of the aminopropyl side chain are susceptible to oxidation.
Q4: I've noticed a rapid loss of my compound in solution, even at neutral pH. Could oxidation be the culprit?
A4: Yes, oxidative degradation is a significant concern. Forced degradation studies on related compounds have demonstrated susceptibility to oxidative stress, often initiated by agents like hydrogen peroxide (H₂O₂).[2][3][4] The primary amine on the side chain can be oxidized, and the thiazole ring itself can undergo oxidative cleavage.
Potential Oxidative Degradation Pathways:
-
N-Oxidation: The primary amine of the aminopropyl group can be oxidized to form a hydroxylamine or nitroso derivative.
-
Ring Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially followed by ring cleavage.
-
Oxidative Coupling: Radical-mediated oxidative reactions could lead to the formation of dimers or oligomers.
Troubleshooting Guide: Oxidative Instability
| Symptom | Potential Cause | Recommended Action |
| Rapid degradation of the compound in solution, especially when exposed to air. | Oxidation of the 2-aminothiazole ring or the aminopropyl side chain. | Prepare solutions using deoxygenated solvents. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Store solutions protected from light, as light can catalyze oxidation. |
| Formation of colored byproducts. | Oxidative polymerization or formation of complex degradation products. | Minimize the exposure of the compound to air and light. Analyze the degradation products to understand the reaction pathway. |
IV. Thermal and Photochemical Stability
Elevated temperatures and exposure to light can provide the energy required to initiate degradation reactions.
Q5: I need to heat my experimental solution. How stable is this compound to heat?
A5: While specific data for this compound is limited, thermal stability should not be assumed. Thermal degradation studies on a related compound, 2-aminothiazole-4-carboxylic acid, suggest that decarboxylation is a likely decomposition pathway upon heating.[5] For this compound, heating could lead to various reactions, including intramolecular cyclization of the side chain or decomposition of the thiazole ring. It is advisable to perform a preliminary thermal stability study if your protocol involves heating.
Q6: Should I be concerned about the photostability of my compound during experiments?
A6: Yes, photostability is a valid concern. Studies on 2-aminothiazole and its derivatives have shown that they can degrade upon exposure to UV light.[6] Photochemical reactions can lead to ring cleavage and the formation of various photoproducts.
Troubleshooting Guide: Thermal and Photochemical Instability
| Symptom | Potential Cause | Recommended Action |
| Degradation observed after heating the solution. | Thermally induced decomposition. | Avoid excessive heating. If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature. |
| Inconsistent results when experiments are conducted on the benchtop under ambient light. | Photodegradation. | Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. Minimize exposure to direct sunlight and strong artificial light. |
V. Solvent Effects and Side Reactions
The choice of solvent can significantly impact the stability of this compound.
Q7: I am dissolving my compound in DMSO for screening assays, but the results are not reproducible. Why might this be?
A7: While DMSO is a common solvent, it can promote the degradation of certain compounds. The primary amine of the aminopropyl side chain is nucleophilic and can potentially react with certain solvents or impurities within them.[7][8][9] Additionally, the aminopropyl chain has the potential to undergo intramolecular reactions.
Potential Side Reactions:
-
Intramolecular Cyclization: The primary amine on the propyl chain could potentially undergo an intramolecular reaction with the C4 position of the thiazole ring, especially under certain pH conditions, although this is speculative and would depend on the reactivity of the specific system. More likely is the potential for cyclization if the molecule is modified or in the presence of other reactive species.
-
Reaction with Carbonyls: If your solution contains aldehydes or ketones (e.g., from solvent impurities like acetone), the primary amine can react to form imines.[10]
Troubleshooting Guide: Solvent-Related Instability
| Symptom | Potential Cause | Recommended Action |
| Poor reproducibility of results in DMSO stock solutions. | Solvent-mediated degradation or reaction. | Prepare fresh stock solutions in high-purity, anhydrous DMSO. Store stock solutions at -20°C or -80°C. Consider alternative solvents such as ethanol or acetonitrile if compatible with your assay. |
| Appearance of unexpected adducts in mass spectrometry analysis. | Reaction of the primary amine with solvent impurities or other components in the solution. | Use high-purity solvents. Be mindful of other components in your experimental setup that could react with the primary amine. |
VI. Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of this compound.
Q8: What is the recommended analytical method for stability studies of this compound?
A8: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.[11][12][13] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][3][12][14]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method should be able to resolve the parent compound from all potential degradation products and impurities.
-
Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under stress conditions (acid, base, oxidation, heat, light). The method must demonstrate that the degradation products do not co-elute with the parent peak.
Illustrative HPLC Method Parameters:
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at a wavelength of maximum absorbance for the compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
Note: Method development and validation are crucial to ensure the suitability for your specific application.
VII. Visualizing Degradation and Experimental Workflows
Visual aids can help in understanding the potential degradation pathways and the workflow for stability testing.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
VIII. Conclusion
The stability of this compound in solution is a multifaceted issue that requires careful consideration of pH, oxidative stress, temperature, light, and solvent choice. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Pramipexole Stability and Degradation Study. Scribd. [Link]
-
Separation of 2-Aminothiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Semantic Scholar. [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. ResearchGate. [Link]
-
Pramipexole Accord - Assessment report. European Medicines Agency (EMA). [Link]
-
Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method. PubMed. [Link]
-
Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. NIH. [Link]
-
Degradation pathways of Dasatinib in tablets dosage form. ResearchGate. [Link]
-
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Not specified. [Link]
- 2-aminothiazole derivative, preparation method, and use.
-
Reductive ring opening of thiazoles. ResearchGate. [Link]
-
Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
(PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. [Link]
-
Reactions of Amines. Not specified. [Link]
-
Amine Reactivity. MSU chemistry. [Link]
-
How Do Amines React With Other Chemicals?. Chemistry For Everyone - YouTube. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Convenient Halodeamination and Hydrodeamination of Primary Amines'. Not specified. [Link]
-
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. [Link]
-
Side chain-to-side chain cyclization by click reaction. PubMed. [Link]
-
2-Aminothiazole. Wikipedia. [Link]
-
2-Aminothiazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Publishing. [Link]
-
Oxidative Cyclization in Natural Product Biosynthesis. PMC - PubMed Central - NIH. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
-
Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. ACS Publications. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on overcoming the common yet critical challenge of solubilizing this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, enabling you to design robust and reproducible experimental workflows.
The unique structure of this compound, containing two basic amine groups, makes its solubility highly dependent on the pH of the surrounding medium.[1][2][3][4] Understanding and controlling this property is the key to successful experimentation. This guide provides a series of frequently asked questions and troubleshooting scenarios to address issues you may encounter.
Section 1: Compound Properties Overview
Before troubleshooting, a quick review of the compound's fundamental properties is essential. The compound is most commonly supplied as a dihydrochloride salt to enhance its stability and aqueous solubility.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Common Form | Dihydrochloride Salt | [5] |
| Molecular Formula | C₆H₁₁N₃S (Free Base) | [5] |
| Molecular Weight | 157.23 g/mol (Free Base) | [5] |
| Molecular Formula | C₆H₁₃Cl₂N₃S (Dihydrochloride) | |
| Molecular Weight | 230.16 g/mol (Dihydrochloride) |
Section 2: FAQs - Understanding the Basics
This section addresses high-level questions about the compound's solubility characteristics.
Q1: Why is solubility often a challenge with this compound?
A1: The solubility challenge is rooted in its molecular structure. The compound possesses two amine functional groups: a primary alkyl amine on the propyl chain and a 2-amino group on the thiazole ring. Both groups are basic and can be protonated in acidic conditions.[2][3]
-
In Acidic Solutions (Low pH): The amine groups accept protons (H⁺) to form positively charged ammonium salts. This charged, or ionized, form is significantly more polar and readily interacts with water molecules, leading to high aqueous solubility.[6][7]
-
In Neutral or Basic Solutions (Higher pH): The compound exists predominantly in its neutral, or "free base," form. This form is less polar and has significantly lower solubility in aqueous media, which can lead to precipitation.[3][7]
Therefore, controlling the pH is the single most important factor for controlling the solubility of this compound in aqueous systems.[1][4][8]
Q2: What is the practical difference between using the free base and the dihydrochloride salt?
A2: The choice between the free base and the dihydrochloride salt dictates your starting approach for dissolution.
-
Dihydrochloride Salt: This is the protonated form of the molecule, where both amine groups are associated with a chloride counter-ion. It is "pre-acidified" and designed for better aqueous solubility. You should start with acidic or neutral aqueous solutions. Dissolving it in a basic solution will neutralize the salt, likely causing the less soluble free base to precipitate.
-
Free Base: This is the neutral form of the molecule. It will have poor solubility in neutral water but will dissolve in acidic solutions as it becomes protonated. It is also the preferred form for dissolving in many organic solvents.
Q3: I'm starting a new experiment. What is the first solvent I should try?
A3: The best starting solvent depends entirely on your experimental needs and the form of the compound you have.
-
For the Dihydrochloride Salt in an Aqueous System: Start with deionized water or a slightly acidic buffer (e.g., pH 4-6). For many cell-based assays requiring physiological pH, a common strategy is to first create a concentrated stock solution in an acidic buffer or water and then dilute it into the final, neutral pH medium.
-
For the Free Base in an Aqueous System: Do not start with neutral water. Dissolve it directly in a dilute acidic solution, such as 0.1 M HCl, where it will form a soluble salt.
-
For Organic Applications (Free Base): For creating a concentrated stock for screening or synthesis, start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Section 3: Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: "I'm using the dihydrochloride salt, but it won't dissolve or it precipitates in my neutral buffer (e.g., PBS at pH 7.4)."
-
Causality: Phosphate-buffered saline (PBS) at pH 7.4 is sufficiently basic to neutralize the ammonium salt of your compound. As the protonated amine groups lose their charge, the molecule reverts to the less soluble free base form, causing it to precipitate out of solution. This is a classic example of pH-dependent solubility.[8]
-
Solution: Avoid dissolving the salt directly in the final neutral or basic buffer.
-
Prepare a Concentrated Stock: First, dissolve the dihydrochloride salt in sterile, deionized water or a weakly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Dilute into Final Medium: Perform a serial dilution of this acidic stock solution into your final, larger volume of PBS (pH 7.4) or cell culture medium. The high volume of the final buffer will absorb the acidity of the small amount of stock solution added, maintaining the final desired pH while keeping the compound in solution at a lower concentration.
-
Validation: Always check the final pH of your solution after adding the compound stock to ensure it has not changed significantly.
-
Problem 2: "My compound precipitates from my aqueous solution over time, even after it initially dissolved."
-
Causality: This can be due to several factors:
-
Slow Equilibration: The initial dissolution may have formed a supersaturated solution that is not thermodynamically stable. Over time, the excess solute crashes out.
-
pH Shift: The solution's pH may have shifted over time. For example, absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but in buffered systems, other interactions could be at play.
-
Common Ion Effect: In some highly concentrated buffer systems, the buffer ions themselves can interact with the dissolved compound and reduce its solubility.[8][9]
-
-
Solution:
-
Confirm True Solubility: Determine the thermodynamic solubility by preparing a slurry of the compound in the buffer, agitating it for an extended period (e.g., 24 hours), and then measuring the concentration of the supernatant. This establishes the true solubility limit.
-
Work Below the Limit: Always prepare your working solutions at a concentration safely below the determined solubility limit (e.g., 80-90% of the maximum).
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible to avoid issues related to long-term stability.
-
Problem 3: "I need to use the free base form in an organic solvent for a chemical reaction, but it has poor solubility."
-
Causality: While the free base is more suited for organic solvents than the salt form, its solubility can still be limited in non-polar solvents due to the polar amine and thiazole groups.
-
Solution: A systematic solvent screening is the most effective approach.
-
Start with Polar Aprotic Solvents: Begin with solvents like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP), as they are excellent at dissolving a wide range of functionalized molecules.
-
Try Alcohols: Solvents like ethanol or methanol can also be effective, as they can hydrogen bond with the amine groups.[10]
-
Consider Co-Solvents: If solubility is insufficient in a single solvent, try a co-solvent system. For example, a mixture of dichloromethane (DCM) and methanol can often dissolve compounds that are poorly soluble in either individual solvent.
-
Use Aiding Techniques: Gentle warming and sonication can help increase the rate of dissolution. However, always check the thermal stability of your compound before applying heat.
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution from the Dihydrochloride Salt
-
Calculate Mass: Weigh the required amount of this compound dihydrochloride (MW: 230.16 g/mol ). For 1 mL of a 10 mM solution, you will need 2.30 mg.
-
Initial Dissolution: Add the weighed compound to a microcentrifuge tube. Add 90% of the final required volume of sterile, deionized water (e.g., 900 µL for a 1 mL final volume).
-
Aid Dissolution: Vortex the solution vigorously. If needed, sonicate the tube in a water bath for 5-10 minutes until all solid is dissolved.
-
Final Volume Adjustment: Add the remaining volume of water (e.g., 100 µL) to reach the final desired concentration.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: General Solvent Screening for the Free Base
-
Preparation: Dispense a small, pre-weighed amount of the free base (e.g., 1 mg) into several separate glass vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, Ethanol, Acetonitrile, Dichloromethane, Toluene) in a stepwise manner. Start by adding 100 µL.
-
Observation: Vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another 100 µL of the solvent and repeat the vortexing. Continue this process until the compound dissolves or until you have reached a volume that corresponds to an unacceptably low solubility (e.g., 1 mL, corresponding to 1 mg/mL).
-
Quantify and Compare: Record the volume of each solvent required to fully dissolve the compound. This allows you to rank the solvents by their solubilizing power.
| Solvent Category | Examples | Expected Solubility of Free Base |
| Polar Aprotic | DMSO, DMF, NMP | High to Moderate |
| Polar Protic | Methanol, Ethanol | Moderate |
| Ethers | THF, Dioxane | Low to Moderate |
| Halogenated | Dichloromethane (DCM) | Low |
| Aromatic | Toluene | Very Low |
Section 5: Visualization of Key Concepts
Visual workflows and diagrams can help clarify the decision-making process for handling this compound.
Caption: Solvent selection workflow for this compound.
Caption: pH-dependent equilibrium controlling aqueous solubility.
References
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- Solubility and pH of amines. (n.d.).
- This compound dihydrochloride. (n.d.). Sigma-Aldrich.
- Extraction: Effects of pH. (2024). JoVE.
- 2-Aminothiazole. (n.d.). Wikipedia.
- Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry.
- 2-Aminothiazole 97 96-50-4. (n.d.). Sigma-Aldrich.
- Isolation (Recovery) of amines. (n.d.). University of Alberta.
- Is there a relationship between solubility of material and its PH level? (2017).
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC - NIH.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- Compound this compound dihydrochloride. (n.d.). Chemdiv.
Sources
- 1. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Video: Extraction: Effects of pH [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound this compound dihydrochloride - Chemdiv [chemdiv.com]
- 6. Workup [chem.rochester.edu]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Welcome to the technical support guide for the synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and optimization strategies encountered during the synthesis of this important heterocyclic building block. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
The synthesis of 2-aminothiazoles is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prevalent and reliable method.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the title compound, this strategy requires a precursor bearing a protected 3-aminopropyl moiety to prevent unwanted side reactions stemming from the nucleophilic primary amine. This guide will walk you through potential pitfalls and their resolutions.
PART 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental issues in a direct question-and-answer format.
Problem 1: Low or No Yield of the Desired Thiazole Product
Question: My reaction has stalled, or my final yield is significantly lower than expected. What are the primary causes and how can I fix them?
Answer: Low yields in the Hantzsch synthesis of this molecule often trace back to three areas: the stability of the α-haloketone precursor, reaction conditions, or issues with the amine protecting group.
-
Instability of the α-Haloketone: The required starting material, 1-halo-5-(protected-amino)pentan-2-one, can be unstable. α-haloketones are susceptible to self-condensation and hydrolysis.
-
Recommendation: It is often best to generate the α-haloketone and use it immediately in the subsequent cyclization step without purification. If you must store it, do so at low temperatures (-20°C) under an inert atmosphere.
-
-
Suboptimal Reaction Conditions: The cyclization reaction is sensitive to temperature and pH.
-
Temperature: Insufficient heat can lead to an incomplete reaction. Conversely, excessive heat can promote the formation of decomposition products or dark tars. Most Hantzsch syntheses proceed well by refluxing in a protic solvent like ethanol.[1]
-
pH Control: While the reaction is often run under neutral or slightly acidic conditions, pH extremes can be detrimental. Strongly acidic conditions may lead to the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole side product. Strongly basic conditions can promote competing reactions like the Favorskii rearrangement or hydrolysis of the halide.
-
-
Protecting Group Failure: If the Boc (tert-butyloxycarbonyl) protecting group on the aminopropyl side chain is prematurely cleaved, the liberated primary amine can interfere with the main reaction, leading to a complex mixture and low yield of the desired product.
-
Recommendation: Ensure your reaction conditions are compatible with the chosen protecting group. For a Boc group, avoid strong acids during the cyclization step.
-
Problem 2: Complex Product Mixture Observed by TLC/LC-MS
Question: My crude product analysis shows multiple spots/peaks that are not my starting materials. What are these impurities and how are they formed?
Answer: The presence of multiple byproducts is a classic sign of competing side reactions. Based on the core structure and reaction mechanism, we can predict the most likely culprits.
| Symptom / Observation (e.g., by LC-MS) | Potential Cause (Side Product) | Proposed Mechanism & Solution |
| Peak at [M+R-H] where R is the α-keto-alkyl group. | N-Alkylation Byproduct: The 2-amino group of the formed thiazole acts as a nucleophile and attacks a second molecule of the α-haloketone starting material. | Solution: Use a slight excess (1.1-1.2 eq) of thiourea relative to the α-haloketone to ensure the ketone is consumed quickly, minimizing its opportunity to react with the product. |
| Peak with the same mass as the product but different retention time. | Isomeric Iminothiazole: Formation of 3-substituted 2-imino-2,3-dihydrothiazole. | Solution: This is favored under strongly acidic conditions. Ensure the reaction is run in a neutral solvent like ethanol or isopropanol. If acidic catalysis is needed, use a milder acid or buffer the system. |
| Various unidentified polar peaks. | Byproducts from Unprotected Amine: If the aminopropyl group is not protected, it can undergo intramolecular cyclization or intermolecular polymerization. | Solution: This underscores the necessity of a robust protecting group strategy. Confirm complete protection of your starting amine before proceeding to the α-haloketone formation. |
| Peak corresponding to the hydrolyzed α-haloketone (α-hydroxyketone). | Hydrolysis of Starting Material: Presence of water in the reaction solvent or during workup can hydrolyze the labile α-haloketone. | Solution: Use anhydrous solvents for the reaction. Ensure the workup procedure is designed to quickly move the product from aqueous layers. |
Below is a diagram illustrating the main reaction pathway versus the formation of key side products.
Caption: Fig 1. Competition between the desired Hantzsch synthesis and common side reactions.
Problem 3: Difficulty Purifying the Final Product
Question: My crude product is an oil/gum that is difficult to handle, and column chromatography gives poor separation. What purification strategies are effective for this molecule?
Answer: The final product, this compound, is a highly polar and basic compound due to its two primary amine functionalities. This makes standard silica gel chromatography challenging.
-
Acid-Base Extraction: This is a highly effective first-pass purification technique.[3]
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its dihydrochloride salt, leaving less polar, non-basic impurities behind. Wash the acidic layer with fresh organic solvent. Finally, basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12 and extract the free-base product back into an organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.
-
-
Column Chromatography on Modified Silica:
-
Amine-Treated Silica: Pre-treating the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (e.g., eluting with DCM/Methanol/Triethylamine 90:9:1) can deactivate acidic silanol groups, preventing streaking and improving separation.
-
Reversed-Phase Chromatography: C18-functionalized silica is an excellent alternative for polar compounds, using gradients of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
-
Crystallization as a Salt: The free base is often a low-melting solid or oil. However, its salt form, such as the dihydrochloride or dihydrobromide, is typically a stable, crystalline solid.
-
Protocol: After purification, dissolve the free base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of concentrated HCl or HBr. The salt will often precipitate out and can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexanes.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: Why is protection of the aminopropyl side chain absolutely necessary?
A1: The primary amine on the propyl side chain is a potent nucleophile. If left unprotected, it will compete with the sulfur atom of thiourea in the initial SN2 attack on the α-haloketone. Furthermore, it can attack the ketone carbonyl, leading to a complex mixture of unwanted cyclic imines and other byproducts. A protecting group, such as Boc, temporarily "masks" this reactivity, directing the synthesis exclusively toward the desired thiazole formation.
Q2: What are the critical parameters for the Hantzsch cyclization step?
A2: The three most critical parameters are:
-
Stoichiometry: A slight excess of thiourea (1.1-1.2 equivalents) is recommended to ensure the complete consumption of the valuable and often less stable α-haloketone. This minimizes side reactions involving the ketone.[1]
-
Solvent: Protic solvents like ethanol or isopropanol are standard and work well. They facilitate the proton transfer steps involved in the mechanism. Ensure the solvent is anhydrous to prevent hydrolysis.
-
Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal time (usually 2-6 hours) and avoid prolonged heating that could lead to degradation.
Q3: How can I definitively confirm my final structure and rule out the iminothiazole isomer?
A3: A combination of NMR spectroscopy and mass spectrometry is essential.
-
¹H NMR: The 2-aminothiazole tautomer is heavily favored. You should see a characteristic broad singlet for the -NH₂ protons. The C5-proton on the thiazole ring typically appears as a singlet around 6.5-7.0 ppm.
-
¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. For 2-aminothiazoles, it appears far downfield, typically in the range of 165-170 ppm. The isomeric 2-iminothiazole would have a significantly different chemical shift for this carbon.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry will confirm the elemental composition, verifying that you have the correct molecular formula.
PART 3: Recommended Synthetic Protocol
This protocol outlines a reliable, multi-step synthesis for this compound, incorporating best practices to avoid common side reactions.
Caption: Fig 2. High-Level Experimental Workflow
Step 1: Protection of the Amine
(Starting from a suitable precursor like 5-amino-2-pentanone, if available, or a multi-step build-up).
-
Dissolve the amino-ketone precursor in a suitable solvent (e.g., Dichloromethane).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base like triethylamine (1.2 eq.).
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Perform an aqueous workup and purify by column chromatography to yield the N-Boc protected ketone.
Step 2: Formation of the α-Haloketone
-
Dissolve the N-Boc protected ketone in a solvent like diethyl ether or THF.
-
Add a brominating agent such as N-Bromosuccinimide (NBS) or CuBr₂ (1.1 eq.).
-
Heat the reaction gently (e.g., reflux) and monitor carefully by TLC.
-
Upon completion, filter off any solids and concentrate the solution under reduced pressure. Crucially, use this crude α-bromoketone immediately in the next step without further purification.
Step 3: Hantzsch Thiazole Synthesis
-
Dissolve the crude α-bromoketone from Step 2 in anhydrous ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Heat the mixture to reflux (approx. 78°C) for 3-6 hours. Monitor the disappearance of the α-bromoketone by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected 2-aminothiazole.
Step 4: Deprotection and Salt Formation
-
Dissolve the crude protected thiazole in a minimal amount of dichloromethane or methanol.
-
Add an excess of a strong acid. A solution of 4 M HCl in dioxane is ideal, or trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-3 hours until TLC confirms the complete removal of the Boc group.
-
Remove the solvent and excess acid under reduced pressure. If TFA was used, an additional step to convert to the HCl salt may be desired.
-
The resulting solid is the dihydrochloride salt of the final product. It can be purified by recrystallization from a solvent system like ethanol/ether.
PART 4: References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: [Link]
-
Patel, N. B., Masand, V. H., & Shaikh, F. M. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry, 19(3), 235-244.
-
Gopishetti, S., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(12), 5193-5208.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Hossain, M. F., et al. (2022). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Gorgani, L., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(9), 1374.
-
Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49.
Sources
Technical Support Center: Purification of Aminothiazole Derivatives
Welcome to the Technical Support Center for the purification of aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these critical heterocyclic compounds. Aminothiazoles are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] However, their inherent chemical properties can present significant purification challenges.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your own laboratory work.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common and specific problems encountered during the purification of aminothiazole derivatives.
Chromatography Challenges
Question: My aminothiazole derivative is showing significant tailing or streaking on my silica gel column. What is causing this and how can I fix it?
Answer: Tailing is a frequent issue when purifying aminothiazole derivatives via normal-phase chromatography. The primary cause is the basic nature of the amino group and the thiazole ring nitrogens, which can strongly and sometimes irreversibly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation, broad peaks, and reduced recovery.
Troubleshooting Strategies:
-
Baseline Neutralization: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are commonly used at concentrations of 0.1-1%.[4] This deactivates the acidic sites on the silica, minimizing unwanted interactions.
-
Alternative Stationary Phases: If baseline neutralization is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel. Alternatively, reversed-phase chromatography on a C18 column is often a successful strategy, particularly for more polar aminothiazole derivatives.[5][6]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help to sharpen peaks and improve the separation of compounds with different polarities.
Question: I am struggling to separate my desired aminothiazole product from a very closely related impurity using flash chromatography. What are my options?
Answer: Separating closely eluting impurities requires optimizing the selectivity of your chromatographic system.
Optimization Strategies:
-
Solvent System Screening: Systematically screen different solvent systems. A helpful approach is to test solvents from different selectivity groups (e.g., a protic solvent like methanol, an aprotic polar solvent like ethyl acetate, and a non-polar solvent like hexanes or heptane). Small changes in the solvent composition can significantly alter the retention factors of your compound and the impurity.
-
Isocratic vs. Gradient Elution: While gradient elution is often used for initial purification, a shallow, carefully optimized isocratic elution can sometimes provide better resolution for closely eluting compounds.
-
High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica in HPFC systems can provide higher resolution and better separation.
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering a different selectivity that can be highly effective for separating complex mixtures of pharmaceutical compounds and their impurities.[5]
Recrystallization Difficulties
Question: My aminothiazole derivative "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This often occurs when the compound's melting point is lower than the solution temperature or when significant impurities are present.[7]
Solutions:
-
Solvent System Modification: The choice of solvent is critical. If oiling occurs, try a different solvent or a solvent mixture. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Using a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also induce crystallization.
-
Slow Cooling: Rapid cooling often promotes oiling. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath or refrigerator.
-
Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to initiate crystallization. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.
-
Reduced Concentration: Oiling can also be a sign of a solution that is too concentrated. Add a small amount of additional solvent to the hot solution to reduce the saturation level before cooling.[7]
Question: My recrystallized aminothiazole derivative still shows impurities by NMR/LC-MS. How can I improve the purity?
Answer: If a single recrystallization is insufficient, several strategies can be employed:
-
Multiple Recrystallizations: Performing a second or even third recrystallization can significantly improve purity.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with different recrystallization solvents to find one that selectively leaves the impurity in the mother liquor.
Stability and Impurity Issues
Question: I've noticed my purified aminothiazole derivative degrading over time, even when stored as a solid. What could be happening?
Answer: Some aminothiazole derivatives can be susceptible to degradation, particularly in the presence of light, air (oxidation), or residual acid/base from the purification process. Some 2-aminothiazoles have been observed to decompose in DMSO solutions at room temperature.[8]
Mitigation Strategies:
-
Storage Conditions: Store your purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., -20 °C).[8]
-
Purity: Ensure that all traces of acidic or basic residues from chromatography or salt formation are removed. This can be achieved by a final aqueous wash of an organic solution of the compound followed by drying and solvent removal, or by passing a solution of the compound through a short plug of neutral alumina or silica.
-
Antioxidants: For compounds particularly prone to oxidation, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage may be considered, although this is less common for solid samples.
Question: My reaction mixture contains residual palladium catalyst from a cross-coupling reaction. How can I effectively remove it?
Answer: Residual transition metals, especially palladium, are common impurities in reactions used to synthesize complex aminothiazole derivatives and must be removed, particularly for pharmaceutical applications.
Metal Scavenging Techniques:
-
Metal Scavengers: These are functionalized silica or polymer resins designed to selectively bind and remove metal ions from solution.[9] There are various types of scavengers with different affinities for different metals.[10][11] Thiol-functionalized silica (like SiliaMetS® Thiol) is often effective for palladium.[12]
-
Activated Carbon: While less selective, treatment with activated carbon can also reduce palladium levels.
-
Chromatography: In some cases, careful column chromatography can separate the desired product from the metal catalyst, although this is often less efficient than using a dedicated scavenger.
Part 2: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Basic Aminothiazole Derivative
-
Sample Preparation: Dissolve the crude aminothiazole derivative in a minimal amount of dichloromethane (DCM) or the solvent system used for elution.
-
Column Packing: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of the crude material.
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., Hexanes/Ethyl Acetate with 0.5% TEA) through the silica gel.
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased if a gradient is required.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.[13]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of an Aminothiazole Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude aminothiazole derivative in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Part 3: Data Summaries and Visualizations
Table 1: Common TLC/Flash Chromatography Solvent Systems for Aminothiazole Derivatives
| Polarity of Aminothiazole Derivative | Recommended Solvent System (v/v) | Modifier |
| Non-polar | Hexanes/Ethyl Acetate (9:1 to 1:1) | 0.1-1% Triethylamine |
| Moderately Polar | Dichloromethane/Methanol (99:1 to 9:1) | 0.1-1% Triethylamine or Ammonia |
| Polar | Ethyl Acetate/Methanol (9:1 to 1:1) | 0.1-1% Triethylamine or Ammonia |
| Very Polar (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Trifluoroacetic Acid |
Diagram 1: General Purification Workflow for Aminothiazole Derivatives
Caption: A general workflow for the purification of aminothiazole derivatives.
Diagram 2: Troubleshooting "Oiling Out" During Recrystallization
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
-
Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1002. Retrieved from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
Minickaitė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]
-
Ayimbila, S. N., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 311-321. [Link]
-
Rüther, H.-K., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(12), 1957-1961. [Link]
-
Minickaitė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology. Retrieved from [Link]
-
Hrovat, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(4), 469. [Link]
- EP0482607B1 - Process of producing 2-aminothiazole. (n.d.). Google Patents.
-
Metal scavengers for organic purification. (n.d.). Biotage. Retrieved January 15, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 129-145. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9535-9543. [Link]
- US2489038A - Purification of 2-aminothiazole. (n.d.). Google Patents.
-
Synthesis of 2-aminothiazole derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Berry, C. B., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4341-4354. [Link]
-
He, X., et al. (2006). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 4), 367-373. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. (2016, September 1). YouTube. Retrieved from [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. Retrieved January 15, 2026, from [Link]
-
Metal Scavenger User Guide. (n.d.). Biotage. Retrieved January 15, 2026, from [Link]
-
Khan, S. A., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. BMC Chemistry, 15(1), 58. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Journal articles: 'Aminothiazole Derivatives'. (n.d.). Grafiati. Retrieved January 15, 2026, from [Link]
-
Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. (1970). Analyst, 95(1133), 745-746. [Link]
-
El-Sayed, R. K., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
El-Sayed, R. K., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Retrieved from [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. Retrieved from [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. sopachem.com [sopachem.com]
- 12. biotage.com [biotage.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Biological Activity of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you enhance the biological activity of this compound in your experiments. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will provide a framework for exploring and improving upon the therapeutic potential of your lead compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely biological activity of this compound?
While specific data for this exact molecule is not extensively published, the 2-aminothiazole core is a well-known kinase inhibitor template.[4] The primary amine on the propyl chain could potentially interact with the hinge region of a kinase active site. Therefore, a logical starting point for investigation is its potential as a kinase inhibitor, likely within the Src family or against cyclin-dependent kinases (CDKs).[2] Additionally, 2-aminothiazole derivatives have demonstrated broad antimicrobial and anticancer activities.[1][5]
Q2: What are the key positions on the 2-aminothiazole ring for modification to enhance biological activity?
Based on extensive structure-activity relationship (SAR) studies of 2-aminothiazole derivatives, the following positions are key for modification:
-
The 2-amino group: This is a critical point for modification. Acylation or reaction with various aromatic aldehydes can significantly alter the compound's activity.[6]
-
The 4-position: Substitutions at this position can influence potency and selectivity. For instance, in some anticancer derivatives, aryl groups at this position have been shown to be beneficial.[7]
-
The 5-position: While less commonly modified, substitutions here can also impact activity. Insertion of a heterocyclic system at this position has been shown to improve antimicrobial activity.[8]
Q3: What are the initial steps to take if my compound shows low or no biological activity?
If your initial screens show low activity, consider the following:
-
Confirm Compound Integrity: Verify the purity and identity of your compound using techniques like NMR and mass spectrometry.
-
Assess Solubility: Poor solubility in your assay buffer can lead to artificially low activity. Test the compound's solubility and consider using a co-solvent like DMSO, typically keeping the final concentration below 0.5% to avoid solvent-induced effects.[9]
-
Broaden the Target Panel: If screening against a specific target is unsuccessful, consider a broader panel of related targets (e.g., other kinases) or different types of assays (e.g., antimicrobial, cytotoxicity).
-
Initiate a Structure-Activity Relationship (SAR) Study: Synthesize a small library of derivatives with modifications at the key positions mentioned in Q2 to explore the chemical space around your lead compound.
Troubleshooting Guide: Experimental Workflows
This section provides troubleshooting for common issues you may encounter during the synthesis of derivatives and in biological assays.
Part 1: Synthesis of Derivatives
A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[10] The following troubleshooting guide addresses issues that may arise during this process.
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal Reaction Conditions | Recommendation: Systematically vary the reaction temperature, time, and solvent. Some reactions that yield poorly at room temperature may proceed to completion with heating.[11] |
| Incorrect Stoichiometry | Recommendation: Ensure you are using the correct stoichiometry. A slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can be beneficial to drive the reaction to completion.[11] |
| Starting Material Degradation | Recommendation: Ensure the purity of your starting materials, particularly the α-haloketone, which can be unstable. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Isomer Formation | Recommendation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole. Consider running the reaction under neutral or basic conditions to favor the formation of the desired product. |
| Byproduct Formation | Recommendation: Adjusting reaction conditions such as temperature and reactant stoichiometry can minimize the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the formation of multiple products early on.[11] |
Part 2: Biological Assays
The following troubleshooting guide focuses on common issues in cytotoxicity and in vitro kinase assays.
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Edge Effects | Recommendation: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[9] |
| Low Absorbance Readings | Recommendation: This suggests insufficient formazan production. The number of viable cells may be too low. Determine the optimal cell seeding density through a cell titration experiment.[9] |
| Compound Precipitation | Recommendation: Visually inspect the wells for precipitate. If observed, determine the solubility limit of your compound in the culture medium and adjust the concentration or solvent accordingly.[9] |
Issue 2: High Variability in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Enzyme Instability | Recommendation: Ensure the kinase is stored correctly and handled on ice. Include a "no enzyme" control to check for background signal. |
| ATP Concentration | Recommendation: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration that is at or below the Km for the kinase to ensure sensitive detection of inhibitors. |
| Inconsistent Pipetting | Recommendation: Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening to minimize human error. |
Experimental Protocols
Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for acylating the 2-amino group, a common strategy to enhance activity.
Materials:
-
This compound
-
Acyl chloride or anhydride of choice (e.g., benzoyl chloride)
-
Dry pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM under a nitrogen atmosphere.
-
Add dry pyridine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of your compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Substrate peptide
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP (with γ-³²P-ATP for radiometric assays or as required for other detection methods)
-
Your test compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper (for radiometric assays)
-
Scintillation fluid and counter (for radiometric assays)
Procedure:
-
Prepare serial dilutions of your test compound in kinase buffer.
-
In a 96-well plate, add the kinase and substrate peptide to each well.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP).
-
Incubate the plate at 30°C for the desired time (e.g., 30 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Workflow for Enhancing Biological Activity
Caption: Iterative workflow for enhancing the biological activity of a lead compound.
Hypothesized Kinase Inhibition Mechanism
Caption: Hypothesized binding mode of the lead compound in a kinase active site.
Quantitative Data Summary
The following table summarizes representative data for 2-aminothiazole derivatives from the literature to guide your SAR studies.
| Compound Type | Modification | Biological Activity | Example IC50/MIC | Reference |
| N,4-diaryl-1,3-thiazol-2-amines | Varied aryl groups at N and C4 positions | Anticancer (tubulin inhibition) | 0.03 µM (Compound 10s) | [7] |
| 4-(4-bromophenyl)thiazol-2-amine derivatives | Schiff bases at 2-amino position | Antimicrobial (S. aureus, E. coli) | 16.1 µM | [12] |
| 2-aminothiazole sulfonamides | Sulfonamide at 2-amino position | Antioxidant | Potent DPPH and SOD activity | [13] |
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
- Nevagi RJ, et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.
- Yousefi, M., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.
- Yousefi, M., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]
- Hosseininezhad, S. Synthesis of 2-aminothiazole derivatives: A short review.
- Bobade, V., et al. Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021;11(6):14263-14278.
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]
- Ayimbila, S., et al. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. 2025;24:1-18.
-
Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. PubMed. Available from: [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. Available from: [Link]
-
Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed. Available from: [Link]
- Bramley, S.E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987;0:639-643.
-
Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed Central. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 2023;5(3):221-240.
- Adriaenssens, E. In vitro kinase assay. Protocols.io. 2023.
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available from: [Link]
-
In vitro kinase assay. Bio-protocol. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. Available from: [Link]
-
Quality over quantity: drug discovery automation in 2026. Drug Target Review. Available from: [Link]
- Kevorkov, D., Makarenkov, V. Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening. 2005;10(6):557-67.
- Fathy, U. Thiazole derivatives: prospectives and biological applications.
-
Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available from: [Link]
- Strategy toward Kinase-Selective Drug Discovery.
- Swathykrishna, C.S., et al. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 2023;5(3):221-240.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available from: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. ResearchGate. Available from: [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Available from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available from: [Link]
-
In vitro kinase assay v1. ResearchGate. Available from: [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PubMed Central. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available from: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. 2016;28(2):431-434.
-
Kinase inhibitors: Overcoming resistance and enhancing clinical outcomes. Scientist Live. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. Available from: [Link]
-
Kinase assays. BMG Labtech. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. Available from: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. excli.de [excli.de]
Technical Support Center: Synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(3-aminopropyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurities in this important synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through a variation of the Hantzsch thiazole synthesis.[1][2][3][4] The general reaction involves the condensation of an α-haloketone or its equivalent with a thioamide or thiourea.[1][3][4]
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch thiazole synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
α-Haloketone Precursor: The stability of the α-haloketone precursor is critical. For this synthesis, a common precursor is a protected form of 5-halo-4-oxopentanenitrile or a related compound. Ensure it is free from decomposition products. Purity can be assessed by NMR spectroscopy.
-
Thiourea: Use high-purity thiourea. Impurities can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically heated.[1] Insufficient heating can lead to incomplete reaction, while excessive heat may cause decomposition of reactants or products. An optimal temperature range should be determined empirically, often starting around 70-80°C in a suitable solvent like ethanol.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Stopping the reaction too early will result in a low yield, while extended reaction times can promote byproduct formation.
-
Solvent: Ethanol or methanol are common solvents for this synthesis.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Work-up Procedure:
-
Neutralization: After the initial reaction, the product is often in the form of a hydrohalide salt, which is soluble in the reaction mixture.[7] Neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) is necessary to precipitate the free base product.[1][5] Incomplete neutralization will result in loss of product during filtration.
-
Extraction: If the product doesn't precipitate cleanly, extraction with an organic solvent may be necessary. Ensure the aqueous layer's pH is sufficiently basic to keep the product in its free amine form for efficient extraction.
-
| Parameter | Recommendation | Rationale |
| α-Haloketone Purity | >95% | Impurities can lead to side products. |
| Thiourea Purity | >98% | Ensures efficient thiazole ring formation. |
| Reaction Temperature | 70-80 °C (initial) | Balances reaction rate and stability. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants, minimizes side reactions. |
| Work-up pH | >9 | Ensures complete precipitation of the free amine. |
Question 2: I am observing a significant amount of an unknown impurity in my crude product's NMR spectrum. What could it be and how can I prevent its formation?
Answer:
The presence of unexpected impurities is a common challenge. Based on the Hantzsch synthesis mechanism, several side reactions are possible.
-
Potential Impurities and Their Origin:
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities. This can be identified by comparing the crude NMR with the spectra of the starting materials.
-
Side Products from the α-Haloketone: α-Haloketones can undergo self-condensation or react with the solvent, especially under basic conditions.
-
Over-alkylation or Dimerization: The amino groups in the product are nucleophilic and could potentially react further, although this is less common under standard Hantzsch conditions.
-
Isomeric Byproducts: Depending on the specific precursors and reaction conditions (particularly pH), there's a possibility of forming isomeric thiazole derivatives. For instance, acidic conditions can sometimes alter the regioselectivity of the cyclization.
-
-
Prevention Strategies:
-
Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone precursor.[7]
-
Controlled Addition: Adding the α-haloketone solution dropwise to the heated solution of thiourea can minimize its self-condensation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Below is a diagram illustrating a potential side reaction pathway.
Caption: Potential side reaction of the α-haloketone.
Question 3: My final product is difficult to purify. What purification methods are most effective for this compound?
Answer:
The purification of this compound can be challenging due to the presence of two basic amino groups. A multi-step approach is often necessary to achieve high purity.
-
Acid-Base Extraction: This is a highly effective technique for separating the basic product from neutral or acidic impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) to precipitate the free amine.
-
Extract the pure product back into an organic solvent and dry.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A polar solvent system is required. A gradient elution starting with a less polar mixture (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is often effective. A small amount of a basic modifier, like triethylamine or ammonium hydroxide, is typically added to the mobile phase to prevent the basic product from streaking on the acidic silica gel.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step.
-
Solvent Selection: A suitable solvent system should be identified where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to try include ethanol, isopropanol, or mixtures with water.
-
| Purification Method | Principle | Best for Removing |
| Acid-Base Extraction | Difference in acidity/basicity | Neutral and acidic impurities |
| Column Chromatography | Differential adsorption | Impurities with similar polarity |
| Recrystallization | Difference in solubility | Minor impurities from a solid product |
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives.[2][3][8] It involves the reaction between an α-haloketone and a thioamide.[1][3] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Caption: Simplified workflow of Hantzsch thiazole synthesis.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended to confirm the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of a compound.[5][9][10] Using a suitable column (e.g., C18) and mobile phase, the percentage purity can be accurately quantified.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are crucial.
-
α-Haloketones: These are often lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of the powder and skin contact.
-
Solvents: Use flammable solvents like ethanol and methanol with care, away from ignition sources.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available from: [Link]
-
National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. 2016. Available from: [Link]
-
ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. 2022. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
National Institutes of Health. High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. Available from: [Link]
-
National Institutes of Health. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices. 2024. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. 2013. Available from: [Link]
-
Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. 2021. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]
-
National Institutes of Health. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
-
National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. 2022. Available from: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. 2020. Available from: [Link]
-
National Institutes of Health. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available from: [Link]
-
National Institutes of Health. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. 2022. Available from: [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 1987. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. 2021. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
ChemSynthesis. 1,3-thiazol-2-amine. Available from: [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. 2021. Available from: [Link]
-
BioGRID. 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Available from: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
Inveniolife. List of Impurities - JAN-2021. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. youtube.com [youtube.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Scaling Up the Production of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis and scale-up of 4-(3-aminopropyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the multi-step synthesis of this valuable aminothiazole intermediate.
Introduction: A Strategic Overview
The synthesis of this compound presents unique challenges, primarily due to the presence of two reactive amine functionalities. A robust and scalable synthetic strategy necessitates the use of a protecting group for the primary amine of the aminopropyl side chain to prevent unwanted side reactions during the core thiazole ring formation. The most common and effective approach involves a three-stage process:
-
Protection: The primary amine of a suitable C5-building block is protected, most commonly with a tert-butoxycarbonyl (Boc) group.
-
Hantzsch Thiazole Synthesis: The protected intermediate undergoes the classic Hantzsch reaction with thiourea to construct the 2-aminothiazole ring.
-
Deprotection and Isolation: The Boc protecting group is removed under acidic conditions, followed by purification and isolation of the final product, often as a stable salt.
This guide will address potential issues at each of these critical stages.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Boc-Protected Intermediate
The successful synthesis of the final product hinges on the quality of the N-Boc protected α-haloketone precursor. This section addresses common issues in its preparation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the Boc protection of my 3-aminopropanal derivative. What are the critical parameters?
A1: The Boc protection of primary amines is generally a robust reaction.[1][2] Key parameters to control are:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc anhydride).
-
Base: A non-nucleophilic base like triethylamine (TEA) is commonly used to neutralize the acid formed during the reaction.[1]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices.[1][2]
-
Temperature: The reaction is typically performed at room temperature.[2]
Q2: What are the potential side reactions during Boc protection, and how can I avoid them?
A2: The primary side reaction is the formation of the di-Boc protected amine, especially if an excess of Boc anhydride and base are used. To avoid this, maintain careful control over the stoichiometry of your reagents. If you are working with a polyamine starting material, selective mono-protection can be achieved by using specific reagents and conditions.[1]
Q3: How do I prepare the α-haloketone, 1-chloro-5-(Boc-amino)pentan-2-one?
A3: The synthesis of this specific α-haloketone is not widely reported. A plausible route would involve the reaction of a suitable precursor, such as 5-(Boc-amino)pentan-2-one, with a chlorinating agent. Alternatively, starting from a commercially available precursor like 5-chloropentan-2-one, one could envision a nucleophilic substitution with a protected amine source, though this may be less direct. The synthesis of 5-chloropentan-2-one itself can be achieved from α-acetyl-γ-butyrolactone.[3]
Troubleshooting Guide: Boc-Protected Intermediate Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Boc-protected product | Incomplete reaction. | Ensure adequate reaction time and monitor by TLC. Check the quality of the Boc anhydride. |
| Loss of product during workup. | Boc-protected amines can have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers. | |
| Formation of di-Boc byproduct | Excess Boc anhydride and/or base. | Use a maximum of 1.1 equivalents of Boc anhydride. |
| Difficulty in halogenating the ketone | Unsuitable halogenating agent. | Explore different chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide. |
| Decomposition of the starting material. | Perform the halogenation at low temperatures and monitor the reaction closely. |
Part 2: Hantzsch Thiazole Synthesis on a Preparative Scale
The Hantzsch synthesis is a reliable method for forming the thiazole ring.[4][5] However, scaling up this reaction can present challenges.
Frequently Asked Questions (FAQs)
Q4: My Hantzsch reaction yield is significantly lower on a larger scale. What are the likely causes?
A4: A drop in yield upon scale-up is a common issue and can often be attributed to:
-
Inefficient Heat Transfer: The Hantzsch reaction is often exothermic.[6] In larger vessels, inefficient heat dissipation can lead to localized overheating, causing degradation of reactants or products.
-
Poor Mixing: Inadequate agitation in a larger reactor can result in a non-homogenous reaction mixture, leading to incomplete conversion and increased byproduct formation.
-
Reagent Addition Rate: The rate of addition of the α-haloketone is critical. Adding it too quickly on a larger scale can cause temperature spikes and side reactions.
Q5: I am observing a persistent colored impurity in my Boc-protected thiazole product. How can I remove it?
A5: Colored impurities can arise from side reactions or degradation.
-
Reaction Conditions: Consider lowering the reaction temperature to minimize the formation of colored byproducts.[4]
-
Purification: The crude product can be purified by column chromatography on silica gel.[1] Given the presence of the Boc group, the product will be less polar than the final deprotected amine.
Q6: What are the common byproducts in the Hantzsch synthesis of 2-aminothiazoles?
A6: Under acidic conditions, the formation of the isomeric 2-imino-2,3-dihydrothiazole can occur.[4] Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.[4]
Detailed Experimental Protocol: Gram-Scale Synthesis of tert-butyl (3-(2-amino-1,3-thiazol-4-yl)propyl)carbamate
Materials:
-
1-chloro-5-(Boc-amino)pentan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve thiourea (1.1 equivalents) in ethanol.
-
Base Addition: Add sodium bicarbonate (1.2 equivalents) to the solution and stir to form a suspension.[6]
-
Reagent Addition: Slowly add a solution of 1-chloro-5-(Boc-amino)pentan-2-one (1.0 equivalent) in ethanol to the suspension at a controlled temperature (e.g., 20-25 °C). Monitor the internal temperature closely.
-
Reaction: After the addition is complete, heat the mixture to a set temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC or HPLC.[6]
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: To the residue, add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Flowchart: Hantzsch Synthesis
Caption: Troubleshooting decision tree for the Hantzsch thiazole synthesis.
Part 3: Boc Deprotection and Final Product Isolation
The final step involves the removal of the Boc protecting group and purification of the target molecule.
Frequently Asked Questions (FAQs)
Q7: What are the standard conditions for Boc deprotection, and are there any potential issues on a large scale?
A7: Boc deprotection is typically achieved under acidic conditions.[7] Common reagents include trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a suitable solvent like dioxane or ethanol.[1][2] On a large scale, the evolution of carbon dioxide and isobutylene gas needs to be managed safely.[1] The reaction is often exothermic and may require cooling.
Q8: I am struggling to purify the final product, this compound. What methods are recommended?
A8: The final product is a di-amine and is likely to be highly polar and water-soluble, which can make purification challenging.
-
Salt Formation and Crystallization: The most effective method for purifying this compound on a large scale is likely to be through the formation of a salt, such as the dihydrochloride, followed by crystallization. This can be achieved by treating the free base with a solution of HCl in a suitable solvent (e.g., isopropanol or ethanol).
-
Chromatography: While possible, large-scale chromatography of such a polar compound can be resource-intensive. If required, amine-functionalized silica gel can be a more effective stationary phase than standard silica.[8]
Q9: My final product is unstable and decomposes upon storage. How can I improve its stability?
A9: The free base of this compound may be susceptible to oxidation or other degradation pathways. Storing the compound as a crystalline salt, such as the dihydrochloride, will significantly enhance its stability.[6] It should be stored in a cool, dry, and dark place under an inert atmosphere.
Detailed Experimental Protocol: Boc Deprotection and Dihydrochloride Salt Formation
Materials:
-
tert-butyl (3-(2-amino-1,3-thiazol-4-yl)propyl)carbamate
-
4M HCl in Dioxane (or another suitable solvent)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Deprotection: Dissolve the Boc-protected thiazole in a minimal amount of a suitable solvent (e.g., isopropanol). Cool the solution in an ice bath.
-
Slowly add an excess of 4M HCl in dioxane. Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Precipitation: The dihydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure, and the product precipitated by the addition of a less polar solvent like diethyl ether.
-
Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound dihydrochloride.
-
Recrystallization (if necessary): For higher purity, the dihydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
Data Summary: Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Form |
| This compound Dihydrochloride | C₆H₁₃Cl₂N₃S | 230.16 | Solid |
(Data sourced from commercial suppliers)
References
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 2024. [Link]
-
Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 2015. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 2002. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 2017. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
-
Reddit. Can somebody help me identify a byproduct of a Hantzsch type reaction?. [Link]
-
Bio-Rad. Considerations for Scaling Up Purification Processes. [Link]
-
YouTube. Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. [Link]
-
Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 2020. [Link]
-
Sartorius. Chromatography. [Link]
-
ResearchGate. Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]
-
Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Organic Letters, 2007. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
- Google Patents. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
-
{3-[(2-Chloro-1,3-thiazol-4-yl)methyl]-1,3-thiazolidin-2-ylideneamino}formonitrile. Acta Crystallographica Section E, 2011. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. Acta Crystallographica Section E, 2018. [Link]
- Google Patents.
-
ResearchGate. 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Link]
-
Critical assessment of purification processes for the robust production of polymeric nanomedicine. Journal of Controlled Release, 2021. [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [nanobioletters.com]
- 3. ijcr.info [ijcr.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. life.gist.ac.kr [life.gist.ac.kr]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
Validation & Comparative
Navigating the In Vivo Maze: A Comparative Guide to Validating 4-(3-Aminopropyl)-1,3-thiazol-2-amine Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and intricate. The small molecule, 4-(3-aminopropyl)-1,3-thiazol-2-amine, with its characteristic aminothiazole core, belongs to a class of compounds renowned for a diverse range of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6] This guide provides a comprehensive, albeit prospective, framework for the in vivo validation of this specific molecule. Lacking definitive preclinical data for this compound, we will build our validation strategy around a hypothesized primary activity: anticancer, specifically as a tubulin polymerization inhibitor . This hypothesis is grounded in published studies demonstrating that similar N,4-diaryl-1,3-thiazol-2-amines act as potent tubulin inhibitors.[2]
This document is structured to provide not just a set of protocols, but a logical, self-validating workflow that a senior application scientist would employ. We will explore the critical decision-making processes, from model selection to data interpretation, and compare our candidate compound's hypothetical performance against established alternatives.
The Preclinical Gauntlet: A Workflow for In Vivo Validation
The path to demonstrating in vivo efficacy and safety is a multi-stage process. Each step is designed to de-risk the subsequent, more resource-intensive stages of drug development.[7][8] Our approach for this compound will follow a logical progression from initial tolerability and pharmacokinetic assessments to robust efficacy trials in clinically relevant cancer models.
Caption: High-level workflow for the in vivo validation of a novel anticancer compound.
Phase 1: Foundational In Vivo Studies - Pharmacokinetics and Toxicity
Before assessing if a drug can shrink a tumor, we must understand how the body acts on the drug and at what dose it becomes toxic. These initial studies are critical for establishing a safe and effective dosing regimen for subsequent efficacy trials.[9][10][11]
Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
The primary goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Toxicokinetics (TK) extends this to understand how exposure relates to toxicity at high doses.[12]
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Healthy, 8-week-old male and female C57BL/6 mice.
-
Compound Administration:
-
Intravenous (IV) group: A single bolus dose (e.g., 2 mg/kg) in a suitable vehicle (e.g., 20% DMSO in saline) to determine absolute bioavailability.
-
Oral (PO) group: A single gavage dose (e.g., 10 mg/kg) in a suitable vehicle to assess oral absorption.
-
-
Blood Sampling: Collect blood samples (e.g., 20 µL) from the tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis: Plasma is isolated, and the concentration of this compound is quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin.
Comparative Data (Hypothetical):
| Parameter | This compound (Hypothetical) | Competitor A (Known Thiazole-based Tubulin Inhibitor) |
| Tmax (h, Oral) | 1.0 | 2.0 |
| Cmax (ng/mL, Oral) | 850 | 600 |
| AUC (ng*h/mL, Oral) | 4200 | 3500 |
| Half-life (t1/2, h) | 4.5 | 6.0 |
| Bioavailability (F%) | 35% | 25% |
This hypothetical data suggests our compound has favorable oral absorption and a reasonable half-life compared to a potential competitor.
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that does not cause unacceptable toxicity.[13] This is a crucial parameter for designing efficacy studies.
Experimental Protocol: MTD Study in Mice
-
Animal Model: Healthy, 8-week-old female athymic nude mice (the strain often used for xenograft models).
-
Dosing Regimen: Administer escalating doses of this compound (e.g., 10, 25, 50, 100 mg/kg) daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
-
MTD Definition: The MTD is typically defined as the dose that results in no more than a 10-20% loss in body weight and no significant signs of irreversible toxicity.
Phase 2: Efficacy in Preclinical Cancer Models
With a safe dosing range established, we can now investigate the antitumor activity of this compound. The choice of in vivo cancer models is critical for obtaining clinically relevant data.[14][15][16]
Cell Line-Derived Xenograft (CDX) Models
CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used initial screen for anticancer drug efficacy due to their reproducibility and relatively low cost.[17][18]
Experimental Protocol: CDX Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to tubulin inhibitors (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of female athymic nude mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (at one or two doses below the MTD)
-
Positive control (e.g., Paclitaxel, a standard tubulin inhibitor)
-
-
Dosing and Monitoring: Administer treatment according to a defined schedule (e.g., daily oral gavage for 21 days). Measure tumor volume with calipers 2-3 times per week. Monitor body weight and clinical signs.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of cell proliferation and apoptosis).
Hypothetical Efficacy Data (CDX Model):
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| This compound | 50 | 740 ± 150 | 60 |
| Paclitaxel (Positive Control) | 10 | 685 ± 130 | 63 |
These hypothetical results would indicate that our compound has significant antitumor activity, comparable to a standard-of-care agent in this initial model.
Caption: Workflow for a Cell Line-Derived Xenograft (CDX) efficacy study.
Patient-Derived Xenograft (PDX) Models
PDX models, which involve implanting tumor fragments from a patient directly into immunodeficient mice, better preserve the heterogeneity and microenvironment of the original human tumor.[14] They are considered more predictive of clinical outcomes.[16]
Rationale for Using PDX Models: Following promising results in a CDX model, a PDX model allows for the evaluation of this compound in a more clinically relevant setting, potentially across a panel of tumors with different genetic backgrounds.
Experimental Protocol: This would be similar to the CDX protocol, but using well-characterized PDX models (e.g., from a specific cancer type with known mutations) instead of cell lines.
Phase 3: Head-to-Head Comparison and Mechanism of Action
The final preclinical step is a direct comparison with the standard of care in a robust model, alongside in vivo validation of the proposed mechanism of action.
Comparative Efficacy Study Design:
This study would utilize a relevant PDX model and directly compare optimized dosing schedules of this compound against the clinical standard of care for that cancer type.
In Vivo Mechanism of Action Validation:
To confirm that the antitumor effect is due to tubulin inhibition, excised tumors from the efficacy studies can be analyzed.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of mitotic arrest (e.g., Phospho-Histone H3) and apoptosis (e.g., Cleaved Caspase-3). An increase in these markers in the treated group would support the proposed mechanism.
-
Western Blot: Analyze tumor lysates for changes in the expression of proteins involved in cell cycle regulation and apoptosis.
Conclusion
The in vivo validation of a novel compound like this compound is a systematic process of evidence-building. While we have proceeded on the hypothesis of anticancer activity via tubulin inhibition, the versatile thiazole scaffold could possess other therapeutic properties.[1][5][19] Should initial broad-panel screening suggest a different activity, such as antimicrobial or neuroprotective, the in vivo validation framework would be adapted accordingly, employing relevant models of infection or neurodegeneration.[20][21][22][23] For instance, an antimicrobial validation would utilize models like a murine skin infection model to assess the reduction in bacterial burden.[1][24][25]
This guide provides a robust, scientifically-grounded template for the preclinical in vivo evaluation of this compound. By following this logical progression of experiments, researchers can generate the critical data necessary to determine the true therapeutic potential of this promising molecule and make informed decisions about its future development. The key to success lies in rigorous experimental design, the use of clinically relevant models, and an objective comparison to existing therapeutic alternatives.
References
- Dawson, T. M., & Dawson, V. L. (2018). Animal Models of Neurodegenerative Diseases.
-
Biocompare. (n.d.). In Vivo Models. Retrieved January 16, 2026, from [Link]
- Fuso, A., & Cavallaro, S. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 19(34), 6078–6088.
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved January 16, 2026, from [Link]
- Ho, M. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59–70.
- Cudkowicz, M. E., & Gjedde, A. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Molecular Imaging and Biology, 9(4), 186–195.
- Savage, P. A., & Jacks, T. (2009).
-
Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Retrieved January 16, 2026, from [Link]
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved January 16, 2026, from [Link]
- Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models. (2023).
-
MB Biosciences. (n.d.). In Vivo Oncology Tumor Models Services. Retrieved January 16, 2026, from [Link]
- McGurk, L., Berson, A., & Bonini, N. M. (2015). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 8, 77.
-
Charles River Laboratories. (n.d.). Cancer Models. Retrieved January 16, 2026, from [Link]
-
Protac. (n.d.). Target Validation in Drug Discovery. Retrieved January 16, 2026, from [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical Reviews in Toxicology, 12(4), 343–385.
- Ask this paper | Bohrium. (2022). Toxicokinetics in preclinical drug development of small-molecule new chemical entities.
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved January 16, 2026, from [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf.
- Wang, Y., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 10(11), e0142321.
- Wang, Y., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(5), e0177755.
- Göktaş, M. T., et al. (2020). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335–1346.
- ResearchGate. (2015). (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
- Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55.
- Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239–246.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). RASĀYAN Journal of Chemistry.
- Meissner, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6296.
- Popiołek, Ł., & Biernasiuk, A. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 9(12), 1435–1454.
Sources
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 14. biocompare.com [biocompare.com]
- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Cancer Model Development Services - Alfa Cytology [alfacytology.com]
- 17. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Oncology Tumor Models Services — MB Biosciences [mbbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivobiosystems.com [invivobiosystems.com]
- 22. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to 4-(3-Aminopropyl)-1,3-thiazol-2-amine and Structurally Related Thiazole Compounds in Histamine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a privileged structure, integral to a multitude of biologically active molecules.[1][2] Its versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and notable modulatory effects on various receptor systems.[1][3] This guide provides an in-depth comparative analysis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine, focusing on its structural relationship and predicted activity at histamine receptors, benchmarked against well-characterized thiazole analogues.
Introduction to Thiazole Scaffolds in Pharmacology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored pharmacophore.[5] A significant area of research has been the development of thiazole-based ligands for histamine receptors, which play crucial roles in allergic reactions, gastric acid secretion, and neurotransmission.[6][7]
Profiling this compound
This compound is a derivative of the 2-aminothiazole core, characterized by a three-carbon aminopropyl side chain at the 4-position of the thiazole ring. While specific experimental data on its pharmacological activity is not extensively available in the public domain, its structural similarity to known histamine H2 receptor agonists allows for a robust, data-driven comparative analysis based on established structure-activity relationships (SAR).
Comparative Analysis: Structure-Activity Relationships at Histamine Receptors
The biological activity of aminoalkylthiazole derivatives is highly dependent on the substitution pattern on the thiazole ring and the length of the alkylamine side chain. This section compares this compound with key analogues to elucidate these relationships.
A pivotal compound for comparison is Amthamine , 2-amino-5-(2-aminoethyl)-4-methylthiazole.[1] Amthamine is a potent and selective histamine H2 receptor agonist, with a pD2 value of 6.21, making it slightly more potent than histamine itself. It exhibits no affinity for H1 receptors and only weak agonist activity at H3 receptors (pD2 = 4.70).
The key structural differences between this compound and Amthamine are:
-
Position of the Alkylamine Chain: At position 4 in the target compound versus position 5 in Amthamine.
-
Length of the Alkylamine Chain: A three-carbon (propyl) chain versus a two-carbon (ethyl) chain.
-
Substitution at the 4-position: Unsubstituted in the target compound, whereas Amthamine has a methyl group.
Studies on a series of 4- and 5-(ω-aminoalkyl)thiazoles have demonstrated that these compounds generally act as moderate to strong H2 receptor agonists with no detectable activity at H1 and H3 receptors. This suggests that this compound is also likely to be a selective H2 receptor agonist.
The length of the alkyl chain is a critical determinant of activity. The progression from an aminoethyl to an aminopropyl chain can influence the compound's flexibility and its ability to adopt the optimal conformation for binding to the H2 receptor. While direct comparative data is unavailable for the 4-substituted aminopropyl analogue, the general trend observed in related series suggests that the aminopropyl chain is well-tolerated and can lead to potent H2 agonism.
Table 1: Comparative Pharmacological Data of Selected Thiazole Derivatives
| Compound | Structure | Histamine H1 Receptor Activity | Histamine H2 Receptor Activity | Histamine H3 Receptor Activity |
| This compound | Predicted Inactive | Predicted Potent Agonist | Predicted Inactive | |
| Amthamine | No Affinity | Potent Agonist (pD2 = 6.21) | Weak Agonist (pD2 = 4.70) | |
| Histamine | Agonist | Agonist | Agonist |
Note: The structure images are placeholders and should be replaced with actual chemical structures.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for the synthesis of 4-(ω-aminoalkyl)-1,3-thiazol-2-amines and the in vitro evaluation of their activity at histamine H2 receptors.
Synthesis of 4-(ω-Aminoalkyl)-1,3-thiazol-2-amines
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for similar thiazole derivatives.
Diagram 1: Synthetic Pathway for this compound
Caption: General synthetic route for this compound.
Step-by-Step Protocol:
-
Protection of the Amino Group: Start with a suitable amino-aldehyde precursor, such as 4-aminobutanal, and protect the amino group, for example, with a phthalimide group to yield 4-phthalimidobutyraldehyde.
-
α-Bromination: The aldehyde is then brominated at the α-position using a suitable brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-4-phthalimidobutyraldehyde.
-
Hantzsch Thiazole Synthesis: The α-bromo aldehyde is then condensed with thiourea in a classic Hantzsch thiazole synthesis. This reaction involves the cyclization of the two reactants to form the 2-aminothiazole ring, resulting in 4-(3-phthalimidopropyl)-1,3-thiazol-2-amine.
-
Deprotection: The final step involves the removal of the phthalimide protecting group, typically by hydrazinolysis with hydrazine hydrate, to yield the desired product, this compound.
In Vitro Evaluation of Histamine H2 Receptor Agonist Activity
The potency of this compound as a histamine H2 receptor agonist can be determined using an isolated guinea pig right atrium assay, a classic and reliable method for characterizing H2 receptor ligands.
Diagram 2: Workflow for Isolated Guinea Pig Atrium Assay
Caption: Workflow for determining H2 receptor agonist activity.
Step-by-Step Protocol:
-
Tissue Preparation: A male guinea pig is euthanized, and the right atrium is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 and 5% CO2.
-
Equilibration: The atrium is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram. The spontaneous beating rate is recorded using an isometric force transducer.
-
Dose-Response Curve Generation: The test compound, this compound, is added to the organ bath in a cumulative manner, with increasing concentrations. The increase in the atrial rate is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The increase in heart rate is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The pD2 value, which is the negative logarithm of the EC50 (the molar concentration of the agonist that produces 50% of the maximal response), is then calculated to quantify the potency of the compound.
Conclusion and Future Directions
Based on robust structure-activity relationship data from closely related analogues, this compound is predicted to be a potent and selective histamine H2 receptor agonist. Its activity profile is expected to be similar to that of Amthamine, though the subtle structural modifications—the position and length of the alkylamine chain—may lead to differences in potency and selectivity that warrant experimental verification.
The provided synthetic and pharmacological testing protocols offer a clear path for researchers to empirically determine the activity of this compound and to further explore the structure-activity landscape of 4- and 5-substituted 2-aminothiazoles. Such studies will be invaluable in the rational design of novel and more selective histamine receptor modulators for therapeutic applications.
References
-
Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246. [Link]
-
Sterk, G. J., van der Goot, H., & Timmerman, H. (1987). 4- or 5-(omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists. European Journal of Medicinal Chemistry, 22(5), 461-464. [Link]
-
Coruzzi, G., Timmerman, H., Adami, M., & Bertaccini, G. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's archives of pharmacology, 348(1), 77–81. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2860. [Link]
-
Wikipedia contributors. (2023, December 12). H2 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Bionity. (n.d.). H2-receptor antagonist. Retrieved January 16, 2026, from [Link]
-
Mihailović, M., Matić, S., Jovanović, K., Šukdolak, S., & Solujić, S. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(10), 1645. [Link]
-
ResearchGate. (n.d.). 1,3-thiazoles: Advances in synthesis, properties, and biological potential. Retrieved January 16, 2026, from [Link]
Sources
- 1. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. H₂-receptor_antagonist [bionity.com]
- 6. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4- or 5- (omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 4-(3-Aminopropyl)-1,3-thiazol-2-amine Analogs: A Comparative Analysis for Drug Discovery
For Immediate Release
[City, State] – January 16, 2026 – In the dynamic landscape of drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically relevant molecules. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 4-(3-Aminopropyl)-1,3-thiazol-2-amine analogs. By synthesizing insights from extensive research on related compounds, this document provides a predictive framework for designing novel therapeutics, particularly in the realm of kinase inhibition.
The 2-Aminothiazole Core: A Foundation for Potent Bioactivity
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, celebrated for its ability to engage in crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This fundamental interaction has propelled the development of potent and selective kinase inhibitors. A prime example is Dasatinib, a powerful inhibitor of the Src family of kinases and Bcr-Abl, which is used in the treatment of chronic myelogenous leukemia (CML).[1][2] The success of Dasatinib underscores the versatility of the 2-aminothiazole scaffold, which can be strategically modified at various positions to achieve desired potency and selectivity against a wide array of kinase targets.[1][2]
While direct and extensive SAR studies on this compound analogs are not widely published, by examining the rich literature on related 2-aminothiazole derivatives, we can extrapolate key principles to guide the design and optimization of this specific analog series. This guide will focus on the potential impact of modifications at three key positions: the 2-amino group, the 4-position of the thiazole ring (specifically the aminopropyl side chain), and the 5-position of the thiazole ring.
Deconstructing the SAR: A Comparative Analysis of Analog Modifications
The biological activity of this compound analogs can be systematically modulated by chemical alterations to its core structure. The following sections explore the anticipated effects of these modifications, drawing parallels from established SAR trends of similar 2-aminothiazole-containing compounds.
The Critical Role of the 2-Amino Group
The 2-amino group is a pivotal feature of this scaffold, often acting as a key hydrogen bond donor to the kinase hinge region. Modifications at this position can profoundly influence binding affinity and selectivity.
-
Substitution with Aryl and Heteroaryl Groups: Introducing substituted aryl or heteroaryl rings at the 2-amino position can lead to a significant enhancement in inhibitory activity. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines, the presence of a 2,4-dimethoxyphenyl group at the 2-amino position resulted in the most potent antiproliferative activity, with IC50 values in the sub-micromolar range.[3] This suggests that these substituents can access and interact with additional pockets in the ATP-binding site, thereby increasing binding affinity.
-
Amide and Sulfonamide Linkages: The introduction of amide or sulfonamide functionalities at the N-2 position has been a successful strategy in developing potent kinase inhibitors. For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent anti-tubercular agent, with a MIC of 0.024 μM.[4] This highlights the potential of acyl groups to introduce additional interaction points and modulate the electronic properties of the 2-amino group.
Exploring the 4-Position: The Impact of the Aminopropyl Side Chain
The 4-(3-aminopropyl) substituent provides a flexible linker that can be modified to explore interactions with the solvent-exposed region of the kinase active site.
-
Chain Length and Rigidity: Altering the length of the alkyl chain or introducing rigidifying elements, such as double bonds or cyclic structures, can impact the conformational flexibility of the side chain. This can, in turn, influence how the terminal amino group is presented to potential interaction partners on the protein surface.
-
Terminal Amino Group Modification: The terminal primary amine of the aminopropyl chain is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can dramatically alter the compound's physicochemical properties and biological activity. For instance, in a series of Rho-kinase (ROCK) inhibitors, derivatives with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution, indicating the importance of the nitrogen's position within the aromatic ring for optimal interaction.[5]
The Untapped Potential of the 5-Position
While the primary focus is often on the 2- and 4-positions, the 5-position of the thiazole ring offers an additional vector for optimization.
-
Introduction of Small Substituents: The addition of small, lipophilic groups or hydrogen bond acceptors/donors at the 5-position can fine-tune the electronic properties of the thiazole ring and potentially lead to additional interactions within the binding site. In the development of Dasatinib, a carboxamide group at the 5-position was found to be crucial for its potent pan-Src kinase inhibitory activity.[2][6]
Comparative Data of 2-Aminothiazole Analogs
To illustrate the impact of these structural modifications, the following table summarizes the biological activities of representative 2-aminothiazole derivatives from the literature. While not direct analogs of this compound, they provide valuable insights into the SAR of the broader class of 2-aminothiazoles.
| Compound ID | Core Structure | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 5-position) | Biological Target | IC50/MIC | Reference |
| Dasatinib | 2-Aminothiazole | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino] | H | -C(O)NH-R | Bcr-Abl, Src family | <1 nM | [2][6] |
| Compound 10s | 2-Aminothiazole | 2,4-dimethoxyphenyl | 4-methoxyphenyl | H | Tubulin | 0.36-0.86 µM | [3] |
| Compound 55 | 2-Aminothiazole | 3-chlorobenzoyl | 2-pyridinyl | H | M. tuberculosis | 0.024 µM | [4] |
| Compound 4v | 2-Aminothiazole | Isonicotinamidyl | 4-pyridinyl | -CH2-N(CH3)2 | ROCK II | 20 nM | [5] |
| Compound 27 | 2-Aminothiazole | 2-hydroxy-4-carboxy-phenyl | naphthalen-2-yl | H | CK2α | 0.6 µM | [7] |
Experimental Protocols: A Guide to In Vitro Evaluation
The following are generalized protocols for key experiments used to evaluate the biological activity of 2-aminothiazole analogs, based on methodologies described in the cited literature.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Compound Addition: The 2-aminothiazole analog, dissolved in DMSO, is added to the reaction mixture at a range of concentrations. A DMSO-only control is included.
-
Kinase Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified duration (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified by measuring the incorporation of the radioactive phosphate. This is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effects of the 2-aminothiazole analogs on cultured cancer cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Visualizing the Path Forward: SAR and Workflow Diagrams
To visually summarize the key structure-activity relationships and a typical drug discovery workflow, the following diagrams are provided.
Caption: Key modification points on the this compound scaffold and their potential impact on biological activity.
Caption: A typical workflow for the discovery and optimization of 2-aminothiazole-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct experimental data for this specific analog series is limited, the wealth of information available for related 2-aminothiazole derivatives provides a robust framework for rational drug design. By systematically exploring modifications at the 2-amino group, the 4-aminopropyl side chain, and the 5-position, researchers can navigate the complex chemical space to identify compounds with enhanced potency, selectivity, and drug-like properties. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate the predictive SAR models outlined in this guide and to unlock the full therapeutic potential of this exciting chemical scaffold.
References
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]
-
2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry. [Link]
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry. [Link]
-
synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy. [Link]
-
Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Guide to Cross-Validation of Bioassay Results for 4-(3-Aminopropyl)-1,3-thiazol-2-amine
This guide provides a comprehensive framework for the cross-validation of bioassay results for the novel compound 4-(3-Aminopropyl)-1,3-thiazol-2-amine. As a member of the 2-aminothiazole class, this compound belongs to a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] Given this therapeutic potential, establishing robust and reproducible bioassay data is paramount for its progression through the drug discovery and development pipeline.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental design, the principles of bioanalytical cross-validation, and the interpretation of comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to generate a trustworthy and coherent biological activity profile for this and similar investigational compounds.
Biological Context and Rationale for Bioassay Selection
The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in approved drugs and numerous clinical candidates.[3] Derivatives have been shown to modulate various biological pathways. A significant body of research points towards their role as potent inhibitors of enzymes involved in inflammation, such as those in the arachidonic acid (AA) cascade.[4] Eicosanoids, including prostaglandins and leukotrienes, are lipid mediators derived from AA that play a central role in inflammation and pain.[4] Therefore, a logical starting point for characterizing this compound is to assess its inhibitory potential on key enzymes in this pathway.
For the purpose of this guide, we will focus on a dual-pronged approach to establish biological activity and perform a rigorous cross-validation:
-
Primary Bioassay (Enzymatic): A cell-free 5-lipoxygenase (5-LOX) inhibition assay. This provides a direct measure of the compound's ability to interact with and inhibit a specific, isolated molecular target.
-
Secondary, Orthogonal Bioassay (Cell-Based): An LPS-induced TNF-α secretion assay in macrophages. This measures the compound's effect on a downstream, cellular inflammatory outcome, providing a more physiologically relevant context and confirming that the enzymatic inhibition translates to a functional cellular response.
Comparing the results from a clean enzymatic assay with a complex cell-based assay is a powerful form of cross-validation, as it verifies the mechanism of action across different biological systems.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the enzymatic pathways converting arachidonic acid into pro-inflammatory eicosanoids and highlights the target of our primary bioassay.
Caption: Simplified Arachidonic Acid signaling pathway.
The Principle and Workflow of Bioassay Cross-Validation
When is Cross-Validation Necessary?
-
Inter-Laboratory Transfer: When an assay is moved from a research lab to a QC or contract research organization (CRO).
-
Method Bridging: When a new version of an assay (e.g., improved reagent, different instrument) is introduced.
-
Orthogonal Method Comparison: To confirm a biological effect using two different methods that measure different endpoints of the same pathway (as proposed in this guide).
-
Comparing Data Across Studies: To ensure data from different clinical trials can be reliably compared.[7]
General Cross-Validation Workflow
The following diagram outlines the logical flow for conducting a cross-validation study.
Caption: General workflow for bioassay cross-validation.
Experimental Design & Protocols
Scientific integrity demands meticulous and well-documented protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 3.1: Primary Bioassay - Cell-Free 5-LOX Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified 5-lipoxygenase.
-
Objective: To determine the IC50 value of this compound for 5-LOX.
-
Principle: 5-LOX metabolizes arachidonic acid, producing a conjugated diene that can be measured by the increase in absorbance at 234 nm. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4. Prepare fresh and keep on ice.
-
Enzyme Solution: Reconstitute purified human recombinant 5-LOX in cold assay buffer to a final concentration of 200 units/mL.
-
Substrate Solution: Prepare a 10 mM stock of arachidonic acid in ethanol. For the working solution, dilute to 100 µM in assay buffer immediately before use.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Positive Control: Prepare a dilution series of a known 5-LOX inhibitor (e.g., Zileuton).
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilution or control to the appropriate wells.
-
Add 10 µL of the 5-LOX enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at room temperature for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the 100 µM arachidonic acid working solution.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well.
-
Normalize the data: % Inhibition = [1 - (Rate_compound / Rate_vehicle)] * 100.
-
Plot % Inhibition versus log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2: Secondary Bioassay - Cell-Based TNF-α Inhibition Assay
This assay assesses the compound's ability to suppress an inflammatory response in a relevant cell model.
-
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α secretion from LPS-stimulated macrophages.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce and secrete the pro-inflammatory cytokine TNF-α. The amount of secreted TNF-α in the cell culture supernatant can be quantified using an ELISA kit.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle (DMSO ≤ 0.5%).
-
Pre-incubate for 1 hour at 37°C, 5% CO₂. This allows the compound to enter the cells.
-
-
Cell Stimulation:
-
Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the unstimulated control.
-
Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
-
Sample Collection & Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well for analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Normalize the data: % Inhibition = [1 - (TNFα_compound / TNFα_vehicle)] * 100.
-
Plot % Inhibition versus log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: It is crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to ensure the observed inhibition of TNF-α is not due to cytotoxicity.
-
Data Analysis and Interpretation for Cross-Validation
After executing both assays, the results must be systematically compared to validate their concordance. For this study, three independent batches of this compound were analyzed alongside a known 5-LOX inhibitor, Zileuton.
Hypothetical Comparative Data
| Compound | Batch | 5-LOX Enzymatic IC50 (µM) | TNF-α Cellular IC50 (µM) |
| This compound | 1 | 1.25 | 1.89 |
| 2 | 1.18 | 1.75 | |
| 3 | 1.33 | 2.05 | |
| Zileuton (Control) | 1 | 0.45 | 0.68 |
Statistical Evaluation
The primary goal is to determine if the results from the two methods are statistically equivalent. A common approach is to assess the bias between the methods.[10]
-
Calculate Mean and Standard Deviation: Determine the mean IC50 and standard deviation for each compound across the batches for both assays.
-
Calculate Percentage Bias: For each batch, the bias can be calculated as:
-
Bias (%) = [(IC50_Cellular - IC50_Enzymatic) / Mean(IC50_Cellular, IC50_Enzymatic)] * 100
-
-
Acceptance Criteria: Regulatory guidance often suggests that for cross-validation, the mean bias should not exceed a predefined limit, typically ±15-20%.[5]
Example Calculation (Batch 1):
-
Mean(1.89, 1.25) = 1.57 µM
-
Bias (%) = [(1.89 - 1.25) / 1.57] * 100 = 40.8%
In this hypothetical example, the bias for an individual batch is high. A full analysis using all data points and an appropriate statistical test (like a paired t-test or ANOVA) would be required.[5] A consistently higher IC50 in the cellular assay is common and mechanistically explainable (compound must cross the cell membrane, may be metabolized, etc.). The key is whether this difference is consistent and within acceptable limits.
Data Analysis Decision Tree
Caption: Decision-making flowchart for statistical analysis.
Comparison with Alternative Compounds and Bioisosteres
To fully contextualize the activity of this compound, its performance should be compared against alternative chemical scaffolds known to exhibit similar biological activities. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency or pharmacokinetic properties. The 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are known bioisosteres of the 1,3-thiazole ring.[11]
Comparative Performance Data
The table below presents hypothetical 5-LOX inhibition data for our lead compound and two potential bioisosteres.
| Compound ID | Scaffold | Structure | 5-LOX IC50 (µM) |
| LEAD-001 | 2-Amino-1,3-thiazole | This compound | 1.25 |
| COMP-002 | 2-Amino-1,3,4-thiadiazole | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine | 2.80 |
| COMP-003 | 2-Amino-1,3,4-oxadiazole | 5-(3-Aminopropyl)-1,3,4-oxadiazol-2-amine | 5.10 |
This comparative data suggests that for this particular target, the 2-amino-1,3-thiazole scaffold of the lead compound is preferential for potent inhibitory activity. Such data is critical for guiding structure-activity relationship (SAR) studies and future compound design. The synthesis and biological activity of various thiadiazole and oxadiazole derivatives are well-documented, providing a rich source for further comparisons.[11][12][13]
Conclusion
The cross-validation of bioassay results is a non-negotiable step in the rigorous characterization of a new chemical entity like this compound. By employing both a direct enzymatic assay and a functional cell-based assay, researchers can build a high-confidence data package that not only quantifies biological potency but also provides mechanistic insight. This guide outlines the rationale, workflow, and detailed protocols necessary to perform such a study. Adherence to these principles of scientific integrity and thorough validation ensures that the data generated is reliable, reproducible, and fit for purpose, enabling confident decision-making in the progression of promising compounds from the bench to the clinic.
References
- Vertex AI Search. Cross Validation of Bioanalytical Methods Testing. Accessed January 16, 2026.
- ResearchGate. Cross validation in bioanalysis: Why, when and how?. Accessed January 16, 2026.
-
PubMed. Antioxidant activity of an aminothiazole compound: possible mechanisms. [Link]
-
PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
PubMed. In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. [Link]
-
ResearchGate. Examples of Biologically Active Compounds that Incorporate Acylamino-1,3-thiazoles. [Link]
-
National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubMed Central. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
National Institutes of Health (NIH). Measuring Precision in Bioassays: Rethinking Assay Validation. [Link]
-
PubMed Central. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]
-
BioPharm International. Essentials in Bioassay Development. [Link]
-
PubMed. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. [Link]
-
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
-
PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]
-
MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
PubMed Central. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
-
National Institutes of Health (NIH). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
-
BioGRID. 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
-
SciSpace. Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. testinglab.com [testinglab.com]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Efficacy of 4-(3-Aminopropyl)-1,3-thiazol-2-amine: A Technical Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of the novel compound 4-(3-Aminopropyl)-1,3-thiazol-2-amine against established therapeutic agents. Drawing upon the well-documented pharmacological potential of the 2-aminothiazole scaffold, this document outlines a series of robust experimental protocols and provides a conceptual foundation for interpreting the resulting data. The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, forming the core of clinically approved anticancer drugs like Dasatinib and Alpelisib[1]. Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia[1][2].
Given the strong precedent for anticancer activity within this chemical class, this guide will focus on a hypothesized role for this compound as a tubulin inhibitor. This hypothesis is supported by studies showing that certain N,4-diaryl-1,3-thiazol-2-amines act as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics. For a thorough and clinically relevant comparison, we will benchmark the performance of our lead compound against three established anticancer drugs with distinct mechanisms of action:
-
Paclitaxel (Taxol®): A member of the taxane family, which stabilizes microtubules and prevents their disassembly, leading to mitotic arrest[3][4].
-
Combretastatin A-4 (CA-4): A natural product that binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and acting as a potent vascular disrupting agent[5][6][7].
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, disrupting DNA replication and transcription[8][][10].
This guide will provide detailed methodologies for in vitro assays to quantify cytotoxicity, elucidate the mechanism of action, and assess the specific effects on cell cycle progression. By following these protocols, researchers can generate the critical data necessary to position this compound within the current landscape of cancer therapeutics.
Part 1: Elucidating the Mechanism of Action
A fundamental step in drug development is understanding how a compound exerts its biological effect. This section details the hypothesized mechanism for our lead compound and the established mechanisms of our comparators.
Hypothesized Mechanism of this compound:
Based on the activity of similar thiazole derivatives, we hypothesize that this compound functions as a microtubule-destabilizing agent by binding to the colchicine binding site on β-tubulin. This binding event is proposed to prevent the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death)[11][12][13].
Mechanisms of Comparator Drugs:
-
Paclitaxel: In contrast to our lead compound, paclitaxel is a microtubule-stabilizing agent [12]. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization[3][]. This results in the formation of abnormal, non-functional microtubule bundles and mitotic asters, which also leads to G2/M arrest and apoptosis[3][4].
-
Combretastatin A-4: Similar to our hypothesized mechanism, CA-4 is a microtubule-destabilizing agent that binds to the colchicine binding site[11][15][16]. Its potent antivascular effects stem from its ability to disrupt the cytoskeleton of endothelial cells, leading to a shutdown of tumor blood flow and subsequent necrosis[6][7].
-
Doxorubicin: Doxorubicin's primary mechanism is unrelated to microtubule dynamics. It acts by intercalating into DNA , thereby inhibiting the progression of topoisomerase II[8][10][17]. This prevents the re-ligation of DNA strands after they have been broken for replication, leading to an accumulation of DNA double-strand breaks and the activation of apoptotic pathways[8][10][18].
Caption: Mechanisms of action for the test and comparator drugs.
Part 2: Experimental Protocols for Comparative Efficacy
To empirically validate our hypothesis and compare the efficacy of this compound, a series of in vitro assays are required. The following protocols are standard in the field of anticancer drug discovery.
Caption: Workflow for in vitro comparative efficacy testing.
Antiproliferative Activity Assessment (MTT Assay)
This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50), providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate human breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, Combretastatin A-4, and Doxorubicin. Treat the cells with these compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer containing GTP.
-
Compound Addition: Add this compound, Paclitaxel (as a positive control for polymerization), and Combretastatin A-4 (as a positive control for inhibition) to the respective wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule assembly.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a flatter curve compared to the control, while stabilization will result in a more rapid and higher level of polymerization.
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment, which can reveal a characteristic G2/M arrest for tubulin-targeting agents[19][20][21].
Methodology:
-
Cell Treatment: Treat MCF-7 cells with each compound at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes[22].
-
Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA[19][22][23].
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Analysis: Generate DNA content histograms. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase to determine if the compounds induce arrest at a specific checkpoint.
Part 3: Comparative Efficacy Data Summary
The following table presents a hypothetical but plausible dataset that could be generated from the experiments described above. This data is for illustrative purposes to guide the interpretation of real experimental results.
| Compound | IC50 (µM) on MCF-7 Cells | Effect on Tubulin Polymerization | % of Cells in G2/M Phase (at IC50) |
| This compound | 0.5 | Inhibition | ~75% |
| Paclitaxel | 0.01 | Stabilization | ~80% |
| Combretastatin A-4 | 0.005 | Inhibition | ~85% |
| Doxorubicin | 0.2 | No direct effect | ~25% (S-phase arrest) |
Interpretation of Hypothetical Data:
-
Potency: The IC50 values suggest that, in this hypothetical scenario, this compound is a potent anticancer agent, though less so than Paclitaxel and Combretastatin A-4. Its potency is, however, greater than that of the standard chemotherapeutic Doxorubicin.
-
Mechanism Confirmation: The tubulin polymerization assay results would confirm the hypothesized mechanism. The inhibition of polymerization by our lead compound aligns it with the action of Combretastatin A-4.
-
Cellular Effect: The significant increase in the G2/M population for this compound is consistent with its role as a mitotic inhibitor, similar to Paclitaxel and Combretastatin A-4. This contrasts with Doxorubicin, which would likely induce arrest in the S-phase due to its DNA-damaging effects.
Part 4: Alternative Therapeutic Potential - Antimicrobial Activity
The thiazole scaffold is also known for its broad-spectrum antimicrobial properties[24][25][26][27]. Therefore, a secondary investigation into the antimicrobial efficacy of this compound is warranted.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[28][29][30].
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in a suitable broth medium[28][31].
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the comparative efficacy of this compound. By hypothesizing a mechanism of action based on its chemical class and systematically testing this against established drugs, researchers can build a comprehensive preclinical data package. The outlined protocols for assessing antiproliferative activity, mechanism of action, and cell cycle effects will generate the necessary data to determine if this novel aminothiazole derivative has the potential to be a valuable addition to the arsenal of anticancer therapeutics. Furthermore, the exploration of its antimicrobial activity could open up additional avenues for its development.
References
- What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24).
- Doxorubicin. In Wikipedia.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applic
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Paclitaxel. In Wikipedia.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
- What are Tubulin inhibitors and how do they work?
- (PDF)
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI.
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- Combretastatin A4 phosph
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI.
- What is the mechanism of Paclitaxel?
- Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - MDPI.
- Mechanism of action of tubulin inhibitors payloads: polymerization...
- What is the mechanism of Doxorubicin Hydrochloride?
- Assaying cell cycle st
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PubMed. (2020, January 3).
- Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI.
- (PDF)
- Paclitaxel - Massive Bio. (2026, January 9).
- Mechanism of Action of Paclitaxel - BOC Sciences. (2024, January 30).
- Full article: Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures.
- Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchG
- Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance.
- Synthesis and anticancer properties of 2-aminothiazole deriv
- Chemotherapy for breast cancer.
- Mitotic inhibitor. In Wikipedia.
- Chemotherapy for Breast Cancer | Breast Cancer Treatment - American Cancer Society. (2021, October 27).
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021, January 15).
- Minimum Inhibitory Concentration (MIC)
- Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
- Chemotherapy for breast cancer.
- What are alpha-tubulin inhibitors and how do they work?
- Chemotherapy for breast cancer | Macmillan Cancer Support.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC - NIH.
- Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents | Scilit.
- (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2025, August 7).
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15).
- The anti-angiogenic effect and novel mechanisms of action of Combretast
- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.
- The biology of the combretastatins as tumour vascular targeting agents - PMC - NIH.
- Combretastatin a-4 – Knowledge and References - Taylor & Francis.
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30).
- Cell Cycle Analysis.
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6).
- Cell cycle analysis. In Wikipedia.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 13. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jocpr.com [jocpr.com]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. protocols.io [protocols.io]
- 30. bmglabtech.com [bmglabtech.com]
- 31. files.core.ac.uk [files.core.ac.uk]
Illuminating the Enigma: A Comparative Guide to Validating the Mechanism of Action of 4-(3-Aminopropyl)-1,3-thiazol-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical juncture in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for validating the MoA of 4-(3-Aminopropyl)-1,3-thiazol-2-amine, a molecule belonging to the versatile 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, making a systematic and robust validation strategy paramount.[1][2] This guide will navigate the reader through a logical progression of experimental approaches, from initial phenotypic observations to definitive target engagement confirmation, while objectively comparing the available technologies and methodologies.
The Starting Point: Phenotypic Screening vs. Target-Based Discovery
The initial discovery of a bioactive compound like this compound often originates from one of two philosophical approaches: phenotypic screening or target-based screening.[3][4][5][6] Understanding the origin of your compound is crucial as it dictates the subsequent validation strategy.
-
Phenotypic Screening: This approach identifies compounds that produce a desired biological effect in a cellular or organismal model without a preconceived notion of the molecular target.[4] If this compound was identified in such a screen (e.g., for its ability to induce cancer cell apoptosis), the primary challenge is "target deconvolution" – the process of identifying the specific molecular target(s) responsible for the observed phenotype.[7][8][9] Phenotypic screening has historically been successful in identifying first-in-class drugs due to its unbiased nature.[3]
-
Target-Based Screening: In this hypothesis-driven approach, compounds are screened for their ability to interact with a predetermined biological target (e.g., a specific enzyme or receptor).[6] If this compound was identified through a target-based screen, the focus of MoA validation shifts to confirming on-target activity in a cellular context, assessing selectivity, and identifying potential off-target effects.
The following sections will present a comprehensive guide to navigating both scenarios, with a strong emphasis on the practical application of modern and classical techniques.
Section 1: Target Deconvolution for Phenotypically Discovered Aminothiazoles
When the molecular target of this compound is unknown, a multi-pronged approach to target identification is recommended. The following table compares the leading methodologies for target deconvolution.
| Methodology | Principle | Advantages | Disadvantages | Typical Throughput |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[7][9] | Direct identification of binding proteins; relatively straightforward concept. | Requires chemical modification of the compound, which may alter its binding properties; can be prone to non-specific binding. | Low to medium |
| Expression Cloning (e.g., Phage Display) | A library of proteins is expressed on the surface of phages, and those that bind to the immobilized compound are isolated.[7][9] | Can identify targets without the need for cell lysates; useful for low-abundance targets. | Requires specialized libraries and expertise; may not reflect native protein conformations. | High |
| Protein Microarrays | The compound, often fluorescently labeled, is screened against a large array of purified proteins.[7][10] | High-throughput screening of thousands of proteins simultaneously; provides direct binding information. | Proteins are not in their native cellular environment; potential for false positives due to misfolded proteins. | High |
| Chemical Proteomics (e.g., Kinobeads) | A competition-based assay where the compound of interest competes with broad-spectrum immobilized ligands (e.g., kinase inhibitors) for binding to their targets in a cell lysate. Bound proteins are identified by mass spectrometry.[11][12][13][14] | Unbiased identification of targets in their native state; provides information on selectivity and affinity.[11] | Primarily applicable to specific protein families (e.g., kinases); requires sophisticated mass spectrometry instrumentation. | Medium to high |
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
This workflow provides a detailed protocol for one of the most established target deconvolution methods.
Caption: A typical workflow for target identification using affinity chromatography coupled with mass spectrometry.
Section 2: Validating Target Engagement in a Cellular Context
Regardless of the discovery method, confirming that this compound engages its putative target within a living cell is a critical validation step.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and tissues.[15][16][17][18][19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][18]
Principle of CETSA
Caption: The principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.
Comparison of Target Engagement Methodologies
| Methodology | Principle | Advantages | Disadvantages | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[15][16][18][19] | Label-free; applicable to a wide range of targets; can be performed in intact cells and tissues.[18] | Indirect measure of binding; requires a specific antibody for detection (Western blot) or mass spectrometry. | A shift in the protein's melting curve. |
| Fluorescence Resonance Energy Transfer (FRET)/Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of two fluorescently or luminescently tagged proteins, which can be modulated by compound binding. | Real-time measurements in living cells; highly sensitive. | Requires genetic modification of the target protein; potential for artifacts from the tags. | A change in FRET or BRET signal. |
| Reporter Gene Assays | Measures the transcriptional activity of a reporter gene that is under the control of a signaling pathway modulated by the target. | High-throughput; functional readout of target modulation. | Indirect measure of target engagement; susceptible to off-target effects influencing the signaling pathway. | A change in reporter gene expression (e.g., luciferase activity). |
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and analyze the abundance of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Section 3: Biochemical Validation and Selectivity Profiling
Once a primary target is identified and cellular engagement is confirmed, the next crucial step is to characterize the biochemical interaction between this compound and its target, and to assess its selectivity. The 2-aminothiazole scaffold has been successfully employed to develop inhibitors for various enzymes, including kinases and glutaminase.[20][21][22]
Enzyme Inhibition Assays
If the identified target is an enzyme, a variety of biochemical assays can be employed to determine the potency and mechanism of inhibition.[23][24][25]
| Assay Type | Principle | Typical Parameters Measured |
| Spectrophotometric/Fluorometric Assays | The enzymatic reaction produces a change in absorbance or fluorescence. | IC50, Ki, Vmax, Km[23] |
| Luminescent Assays | The enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase). | IC50, Ki |
| Radiometric Assays | A radiolabeled substrate is used, and the incorporation of the radiolabel into the product is measured. | IC50, Ki |
| LC-MS Based Assays | The consumption of substrate and/or formation of product is directly measured by liquid chromatography-mass spectrometry. | IC50, Ki |
Determining the Mode of Inhibition:
To understand how this compound inhibits its target enzyme, kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.[26]
Selectivity Profiling
A critical aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects.[27]
Approaches to Selectivity Profiling:
-
Panel Screening: The compound is tested against a large panel of related proteins (e.g., a kinome panel if the primary target is a kinase).
-
Chemical Proteomics (e.g., Kinobeads): As mentioned in the target deconvolution section, this method can simultaneously identify the primary target and a broad range of off-targets.[11][12][13][14]
Conclusion: A Roadmap to MoA Validation
Validating the mechanism of action of a novel compound like this compound is a systematic process that requires a combination of orthogonal approaches. This guide has provided a comparative overview of the key methodologies for target identification, cellular engagement confirmation, and biochemical characterization. By carefully selecting and executing these experimental strategies, researchers can build a robust and compelling data package that illuminates the molecular mechanisms underlying the biological activity of this promising 2-aminothiazole derivative, paving the way for its further development as a chemical probe or therapeutic agent.
References
-
Swinney, D. C. Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]
-
Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Owens, J. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]
-
Biotrend. (2022, December 8). Phenotypic and target-based HTS in drug discovery. Computational Chemistry | Blog. [Link]
-
Drug Discovery Today. (2017, July 11). Phenotypic and target-based screening: complementary or competing? Drug Discovery Today. [Link]
-
Lee, J. H., & Bogyo, M. (2013). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Semantic Scholar. [Link]
-
Lee, J. H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]
-
Plenge, R. (n.d.). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Plenge Gen. [Link]
-
Pevarello, P., Fancelli, D., Vianello, P., Cameron, A., Ciomei, M., & Roletto, F. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., & Haraldsson, M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Kamal, A., & Tamboli, J. R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Robers, M. B., Wilde, T., & Barluenga, S. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]
-
Matiadis, D., & Sagnou, M. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
ResearchGate. (2020, August 6). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., & Kuster, B. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Costa, R. K. E., de Araújo, J. S., & de Souza, R. O. (2022). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. RSC Medicinal Chemistry. [Link]
-
Weng, G., & Li, D. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2017). The target landscape of clinical kinase drugs. PMC - NIH. [Link]
-
Al-Haddad, A. A., & Al-Sanea, M. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
ResearchGate. (2022, September 7). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. [Link]
-
Weng, G., & Li, D. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanisms of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Sun, M., Xu, Q., & Xu, J. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH. [Link]
-
Biology LibreTexts. (2021, August 16). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery | Semantic Scholar [semanticscholar.org]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. news-medical.net [news-medical.net]
- 20. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 24. researchgate.net [researchgate.net]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. bio.libretexts.org [bio.libretexts.org]
- 27. resources.biomol.com [resources.biomol.com]
A Head-to-Head Comparison of Aminothiazole Isomers for Drug Discovery Professionals
An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Activities of 2-, 4-, and 5-Aminothiazole
For researchers, scientists, and professionals in drug development, the aminothiazole scaffold represents a critical nexus of opportunity and challenge. The positional isomerism of the amino group on the thiazole ring gives rise to three distinct molecules—2-aminothiazole, 4-aminothiazole, and 5-aminothiazole—each with a unique profile of reactivity, stability, and biological relevance. This guide provides a comprehensive, head-to-head comparison of these isomers, moving beyond a simple listing of facts to explain the causal relationships between their structural nuances and functional outputs. We will delve into their synthesis, comparative physicochemical properties, and diverse biological activities, supported by experimental data and detailed protocols to inform rational drug design.
The Aminothiazole Core: A Privileged Scaffold with Isomeric Intricacies
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. When substituted with an amino group, it becomes a versatile pharmacophore found in a wide range of FDA-approved drugs.[1] The 2-aminothiazole moiety, in particular, has been extensively studied and is considered a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] However, the focus on the 2-amino isomer has often left its 4- and 5-amino counterparts in the shadows. Understanding the distinct characteristics of each isomer is paramount for unlocking the full potential of this chemical space.
This guide will systematically dissect the three positional isomers, providing a framework for researchers to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Tale of Three Isomers
The position of the amino group profoundly influences the electronic distribution, basicity, stability, and overall physicochemical profile of the aminothiazole ring. These differences have significant implications for reaction kinetics, formulation, and pharmacokinetics.
| Property | 2-Aminothiazole | 4-Aminothiazole | 5-Aminothiazole |
| Molecular Formula | C₃H₄N₂S | C₃H₄N₂S | C₃H₄N₂S |
| Molar Mass | 100.14 g/mol | 100.14 g/mol | 100.14 g/mol |
| Appearance | Light yellow to brown crystalline powder | Not well-documented | Not well-documented |
| Basicity | Weaker base | Stronger base than 2-aminothiazole[2] | Data not readily available |
| Stability | Generally stable | Unstable in water, prone to tautomerization and hydrolysis[2] | Data not readily available |
| Tautomerism | Exists in amino and imino tautomeric forms | Prone to tautomerization to thiazolones[2] | Data not readily available |
Causality Behind the Properties:
The greater basicity of 4-aminothiazole compared to its 2-isomer can be attributed to the location of the amino group relative to the electron-withdrawing sulfur atom and the imine-like nitrogen of the thiazole ring. In 2-aminothiazole, the amino group is directly attached to a carbon adjacent to both the sulfur and nitrogen atoms, which delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing its basicity. In contrast, the amino group in 4-aminothiazole is further from the ring nitrogen, leading to a more localized electron pair and thus greater basicity.[2]
However, this increased basicity in the 4-isomer comes at the cost of stability. The 4-aminothiazole system is susceptible to tautomerization to the corresponding thiazolone, which can then undergo hydrolysis, rendering it inactive in aqueous environments.[2] This instability is a critical consideration for its use in biological systems and drug formulations.
Synthesis of Aminothiazole Isomers: Navigating the Pathways
The synthetic routes to each isomer are distinct, reflecting their different chemical reactivities. The choice of synthetic strategy is a critical first step in any research program targeting these scaffolds.
The Hantzsch Synthesis: A Workhorse for 2-Aminothiazoles
The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thiourea.[3][4]
Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative
-
Reaction Setup: Dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Isolation: The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Self-Validation: The identity and purity of the synthesized 2-aminothiazole can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. The melting point should also be determined and compared to literature values.
Synthesis of 4-Aminothiazoles
The synthesis of 4-aminothiazoles is less straightforward than their 2-amino counterparts, primarily due to their inherent instability. One common approach involves the hydrolysis of 4-acetamidothiazole under alkaline conditions.[2]
Experimental Protocol: Synthesis of 4-Aminothiazole Hydrochloride
-
Hydrolysis: Prepare a solution of 4-acetamidothiazole in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Heating: Heat the mixture to facilitate hydrolysis of the acetamido group.
-
Acidification and Extraction: After cooling, carefully acidify the solution and extract the 4-aminothiazole into an organic solvent.
-
Salt Formation: To improve stability for storage and handling, the hydrochloride salt can be prepared by dissolving the free base in a dry solvent like ethyl ether and bubbling dry hydrogen chloride gas through the solution.[2]
-
Purification: The resulting hygroscopic salt can be purified by recrystallization from a suitable solvent like acetonitrile.[2]
Self-Validation: The successful synthesis of 4-aminothiazole hydrochloride should be confirmed by spectroscopic analysis, paying close attention to any signs of degradation products.
Synthesis of 5-Aminothiazoles
Direct synthesis of the parent 5-aminothiazole is not well-documented in readily available literature, with most methods focusing on the synthesis of its derivatives. These approaches often involve multi-step sequences.
Biological Activity: A Comparative Overview
The diverse biological activities of aminothiazole derivatives make them attractive candidates for drug discovery programs. While 2-aminothiazole derivatives have been extensively explored, emerging data on 4- and 5-substituted analogues reveal intriguing possibilities.
Anticancer Activity
2-Aminothiazole is a core component of several anticancer agents.[5] The substitution pattern on the thiazole ring plays a crucial role in determining the cytotoxic potency and selectivity.[5]
-
2-Aminothiazole Derivatives: A wide range of 2-aminothiazole derivatives have demonstrated potent anticancer activity against various cell lines, including breast, lung, colon, and leukemia.[5]
-
4-Aminothiazole Derivatives: Studies on 4-amino-5-cinnamoylthiazoles have shown significant antiproliferative activities against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and SW480 (colon).
-
5-Aminothiazole Derivatives: The introduction of substituents at the 5-position of the 2-aminothiazole ring has been shown to significantly influence anticancer activity. For instance, a bromo group at the 5-position results in moderate cytotoxicity against lung and glioma cancer cell lines.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminothiazole isomers or their derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Self-Validation: The assay should include a positive control (a known anticancer drug) and a negative control (vehicle-treated cells). The results should be reproducible across multiple experiments.
Antimicrobial Activity
The 2-aminothiazole scaffold is present in several clinically used antibiotics.
-
2-Aminothiazole Derivatives: These compounds have shown a broad spectrum of antibacterial and antifungal activities.[6]
-
4- and 5-Aminothiazole Derivatives: While less explored, derivatives of 4- and 5-aminothiazole have also been reported to possess antimicrobial properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under suitable conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Self-Validation: The assay should include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no inoculum).
Anti-inflammatory and Antioxidant Activities
Derivatives of 2-aminothiazole have been investigated for their potential as anti-inflammatory and antioxidant agents.[7][8]
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reaction Mixture: Prepare a solution of the test compound at various concentrations and mix with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical in a suitable solvent (e.g., methanol).
-
Incubation: Incubate the mixture in the dark for a specified period.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
Self-Validation: A known antioxidant (e.g., ascorbic acid or BHT) should be used as a positive control.
Toxicity Profile: A Critical Consideration
While the 2-aminothiazole scaffold is a privileged structure, it has also been classified as a potential toxicophore, susceptible to metabolic activation that can lead to the formation of reactive metabolites.[9] This is a critical consideration in drug design and development. The toxicity profiles of 4- and 5-aminothiazole are not as well-characterized, but their potential for metabolic activation should not be overlooked.
Experimental Protocol: In Vitro Cytotoxicity Assessment (LDH Assay)
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 for hepatotoxicity) and treat with various concentrations of the aminothiazole isomers.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.
-
Data Analysis: Correlate the amount of LDH released with the degree of cell death.
Self-Validation: The assay should include positive (a known cytotoxic agent) and negative (vehicle) controls.
Conclusion and Future Directions
The head-to-head comparison of aminothiazole isomers reveals a landscape of nuanced differences with significant implications for drug discovery. While 2-aminothiazole remains the most explored and well-characterized isomer, the unique properties of 4- and 5-aminothiazoles present both challenges and opportunities. The greater basicity of 4-aminothiazole could be advantageous for certain target interactions, but its instability in aqueous media must be addressed, possibly through prodrug strategies or structural modifications that enhance stability. The synthetic accessibility of 5-aminothiazole derivatives needs further exploration to unlock their therapeutic potential.
Future research should focus on direct, systematic comparative studies of the three parent isomers to provide a more complete picture of their relative properties and biological activities. Such studies will be invaluable for guiding the rational design of next-generation aminothiazole-based therapeutics.
References
- Li, P., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(11), 3851-3859.
- Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(9), 2135-2175.
- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- BenchChem. (2025).
- Zitko, J., et al. (2022).
- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods. BenchChem Scientific Guides.
- Jonušienė, V., et al. (2022).
- Katritzky, A. R., et al. (2010). The Hantzsch Thiazole Synthesis: A Review. Chemical Reviews, 110(8), 4784-4828.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 33(10), 2533-2547.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Assessing the Specificity of Novel Bioactive Compounds: A Guided Framework Using 4-(3-Aminopropyl)-1,3-thiazol-2-amine
For researchers in drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant potential. However, the journey from a preliminary "hit" to a validated chemical probe or drug candidate is rigorous, with specificity assessment standing as a critical gatekeeper. A potent molecule is of little use if its effects are scattered across numerous cellular targets, leading to unpredictable outcomes and potential toxicity. This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the 2-aminothiazole derivative, 4-(3-Aminopropyl)-1,3-thiazol-2-amine , as a central case study.
While the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with anticancer, antimicrobial, and anti-inflammatory activities, the specific biological targets of this compound are not extensively documented in public literature.[1][2][3] This scenario is common for novel molecules and presents an ideal opportunity to illustrate the logical progression of a target deconvolution and specificity profiling campaign.
This guide is structured to provide not just protocols, but the strategic thinking behind them. We will operate under a common hypothetical scenario: a cell-based phenotypic screen has identified this compound as an inhibitor of cancer cell proliferation. Our task is to identify its direct molecular target and rigorously define its specificity.
Part 1: From Phenotype to Target - The Initial Deconvolution
The first challenge is to bridge the gap between the observed biological effect (e.g., anti-proliferative activity) and the specific protein(s) the compound interacts with. Several powerful, unbiased methods can be employed.
Affinity-Based Target Identification
A robust method for target identification involves "fishing" for binding partners from a complex biological sample. This typically requires chemically modifying the compound of interest to incorporate a handle for purification.
Experimental Workflow: Affinity-Based Pulldown
The core principle is to immobilize our compound, this compound, on a solid support and use it as bait to capture its binding partners from a cell lysate.
Sources
A Researcher's Guide to the Reproducible Investigation of 4-(3-Aminopropyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Biological Evaluation
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 4-(3-Aminopropyl)-1,3-thiazol-2-amine. While specific experimental data for this molecule is not yet prevalent in published literature, this document serves as a robust methodological blueprint for researchers. By leveraging established protocols for the well-documented class of 2-aminothiazole derivatives, we aim to foster reproducibility and provide a solid foundation for future investigations. This guide will objectively compare the anticipated performance of the target compound with known 2-aminothiazole analogues, supported by established experimental data from the scientific community.
Introduction: The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This heterocyclic scaffold is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. The subject of this guide, this compound, introduces a flexible aminopropyl side chain at the C4 position, a structural feature that warrants investigation for its potential to modulate biological activity and pharmacokinetic properties.
Synthesis and Characterization: A Pathway to Purity and Confirmation
Reproducibility in chemical synthesis is paramount. The most reliable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This section details a robust protocol for the synthesis of this compound, along with essential characterization techniques to ensure the identity and purity of the final compound.
Synthetic Pathway: Modified Hantzsch Thiazole Synthesis
The synthesis of the target compound can be achieved through a two-step process, starting from the commercially available 5-chlorovaleronitrile. The key steps involve the formation of a functionalized α-haloketone followed by cyclization with thiourea.
Diagram: Synthetic Pathway for this compound
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(3-Aminopropyl)-1,3-thiazol-2-amine: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential, immediate safety and logistical information for handling 4-(3-Aminopropyl)-1,3-thiazol-2-amine and its common salt forms, such as the dihydrochloride salt. My aim is to move beyond a simple checklist and instill a safety-first mindset by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is the foundational step.[1] For this compound, we will primarily reference the data for its dihydrochloride salt, as it is commercially available and provides critical hazard information.
The dihydrochloride salt is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.[2] The signal word is "Danger," and the primary hazard statement is H318: "Causes serious eye damage."[2] This single piece of information is the cornerstone of our safety protocol. An H318 classification implies that contact can lead to irreversible eye injury.[3] While comprehensive toxicological data on the free base is limited, the prudent approach is to assume it carries similar or potentially greater hazards, as amine groups can be corrosive or irritating.[4] Therefore, our protocols are designed to prevent any and all direct contact.
| Hazard Classification & Properties | Data for this compound dihydrochloride | Source |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H318: Causes serious eye damage | [2] |
| Physical Form | Solid | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical.[5] Its selection and use must be deliberate and flawless. For this compound, the following PPE is mandatory at all times.[6][7]
Eye and Face Protection: Non-Negotiable
Given the H318 classification, protecting your eyes is the highest priority.[2][6]
-
Primary Protection: Chemical splash goggles are required. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes, mists, or fine powders.[1][8]
-
Secondary Protection: When handling larger quantities (typically >5g) or when there is a significant risk of splashing (e.g., during solution transfer or heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the rest of your face from corrosive splashes.[8]
Skin and Body Protection: A Comprehensive Barrier
-
Gloves: Double-gloving is strongly recommended to provide an extra layer of security.
-
Material: Nitrile gloves are the standard choice for handling amine compounds and their salts.[1] They offer good chemical resistance and are a suitable alternative for those with latex allergies.[5] Always check the manufacturer's compatibility chart for specific breakthrough times if available.
-
Integrity: Before use, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if you suspect contamination, and never wear them outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[8]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[6][9] This protects your skin and personal clothing from accidental contact.
-
Attire: Always wear long pants and closed-toe shoes that completely cover the foot.[1][6] This prevents exposure from spills that may travel to the floor.
Respiratory Protection: An Additional Safeguard
While the compound is a solid with low vapor pressure, certain operations can generate dust or aerosols.
-
Standard Operations: All handling of the solid powder (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation of fine particulates.[1][8]
-
High-Risk Operations: For large-scale transfers or in the event of a significant spill where dust is generated, a NIOSH-approved respirator with N95 or higher particulate filters may be necessary.[5]
Operational Protocol: A Step-by-Step Guide for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Step 1: Preparation and Pre-Handling
-
Designate the Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Assemble Materials: Before bringing the chemical into the workspace, ensure all necessary equipment is present: spatulas, weigh boats, glassware, solvents, and waste containers.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[9]
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Step 2: Handling the Solid Compound
-
Work in a Fume Hood: Place a balance and all handling materials inside the fume hood.
-
Transfer Carefully: Use a dedicated spatula to transfer the solid. Avoid scooping in a manner that creates airborne dust. Pouring directly from the container should be avoided if possible.
-
Clean as You Go: Immediately clean any minor spills or stray powder on the balance or work surface using a damp cloth, which should then be disposed of as contaminated waste.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A triple rinse with an appropriate solvent is a common and effective practice.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination. The most common method is to remove outer gloves first, followed by the face shield/goggles, lab coat, and finally, the inner gloves.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water after removing all PPE.[6][7]
Safe Handling Workflow
Caption: A logical workflow for handling hazardous chemicals.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.[9]
Minor Spill Cleanup (<1 g, contained in fume hood)
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Verify your PPE is intact. If it is contaminated, retreat and don fresh PPE.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Collect: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[11] Place all cleaning materials in the hazardous waste container.
Major Spill (>1 g or outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your lab supervisor and institutional Environmental Health & Safety (EHS) office.
-
Isolate: Secure the area to prevent entry.
-
Do not attempt to clean a major spill unless you are trained and equipped to do so.
First Aid: Immediate Response is Critical
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention. The H318 classification means this is a medical emergency.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[3] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent materials, and any excess solid chemical. Place these in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Follow Institutional Guidelines: Always adhere to your institution's specific protocols for hazardous waste disposal. Never pour chemical waste down the drain.[7]
By integrating these safety protocols into your daily laboratory routine, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
-
Environmental Health & Safety. (2025, February 19). Safe Lab Practices. University of Colorado Boulder. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. [Link]
-
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. [Link]
-
Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. [Link]
-
NIOSH. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]
-
Deutsche Forschungsgemeinschaft. (2023, March 30). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Publisso. [Link]
Sources
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. This compound dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. series.publisso.de [series.publisso.de]
- 5. pppmag.com [pppmag.com]
- 6. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. greenwgroup.com [greenwgroup.com]
- 10. acs.org [acs.org]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
